molecular formula C8H6F3NO3 B067368 6-(2,2,2-Trifluoroethoxy)nicotinic acid CAS No. 175204-90-7

6-(2,2,2-Trifluoroethoxy)nicotinic acid

Cat. No.: B067368
CAS No.: 175204-90-7
M. Wt: 221.13 g/mol
InChI Key: GZOOLXWQKURRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2,2-Trifluoroethoxy)nicotinic acid is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOOLXWQKURRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381725
Record name 6-(2,2,2-trifluoroethoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175204-90-7
Record name 6-(2,2,2-trifluoroethoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-(2,2,2-Trifluoroethoxy)nicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of nicotinic acid (Vitamin B3), it serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The incorporation of the trifluoroethoxy group imparts unique electronic properties and metabolic stability, making it a valuable scaffold in drug design. This guide provides a comprehensive overview of its core chemical properties, reactivity, and handling, synthesized from available chemical data and established scientific principles.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any laboratory work. This compound is known by several synonyms, reflecting its structure as a pyridine ring substituted at the 3-position with a carboxylic acid and at the 6-position with a trifluoroethoxy group.

  • Common Synonyms : 6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid, 5-Carboxy-2-(2,2,2-trifluoroethoxy)pyridine[1][2]

  • CAS Number : 175204-90-7[1][2][3][4]

  • Molecular Formula : C₈H₆F₃NO₃[1][4]

  • Molecular Weight : 221.13 g/mol [1][4]

The molecule's structure features a pyridine core, which is an aromatic heterocycle. The carboxylic acid group at the 3-position is an electron-withdrawing group, while the ether-linked trifluoroethoxy group at the 6-position also exerts a strong electron-withdrawing effect due to the high electronegativity of the fluorine atoms. This electronic profile is critical to its reactivity and potential biological activity.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The properties of this compound are summarized below.

PropertyValueSource
Physical Form Crystalline Powder[1]
Color White[1]
Melting Point 174 °C[1][2][4]
Boiling Point (Predicted) 274.7 ± 40.0 °C[1][2][4]
Density (Predicted) 1.453 ± 0.06 g/cm³[1][2][4]
pKa (Predicted) 3.55 ± 0.10[1][2]
Water Solubility >33.2 µg/mL[4]
Vapor Pressure (25°C) 0.00257 mmHg[4]

Expert Insights: The melting point of 174 °C suggests a stable crystalline lattice, likely facilitated by hydrogen bonding between the carboxylic acid groups of adjacent molecules. The predicted pKa of 3.55 is notably lower than that of unsubstituted nicotinic acid (~4.85). This increased acidity is a direct consequence of the strong electron-withdrawing nature of both the pyridine nitrogen and the 6-position trifluoroethoxy group, which stabilize the conjugate base (nicotinate) through induction. This enhanced acidity can be a key factor in its biological interactions and formulation development.

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance. While specific spectral data for this exact compound is not publicly available, a predictive analysis based on its structure provides a reliable guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the ethoxy methylene group. Based on known spectra of nicotinic acid derivatives, the aromatic protons would appear in the downfield region (typically 7.5-9.0 ppm)[5][6]. The proton at the 2-position of the ring is expected to be the most downfield due to its proximity to the ring nitrogen and the carboxylic acid. The methylene protons (-OCH₂-) would likely appear as a quartet around 4.5-5.0 ppm, coupled to the three fluorine atoms of the CF₃ group.

  • ¹³C NMR : The carbon spectrum will show eight distinct signals. The carboxyl carbon will be the most downfield signal (>165 ppm). The six pyridine carbons will have characteristic shifts, influenced by their position relative to the nitrogen and the substituents. The two carbons of the trifluoroethoxy group will also be visible, with the CF₃ carbon showing a characteristic quartet due to one-bond coupling with the fluorine atoms.

  • ¹⁹F NMR : This is a crucial technique for any fluorinated compound. A single, sharp signal (a triplet, due to coupling with the adjacent CH₂ protons) is expected, confirming the presence and electronic environment of the trifluoromethyl group. ¹⁹F NMR is highly sensitive and provides an unambiguous confirmation of the fluorine-containing moiety.

Experimental Workflow: NMR Analysis

G A Sample Prep: Dissolve 5-10 mg in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) B Instrument Setup: Tune and shim the NMR spectrometer (e.g., 400 MHz) A->B C ¹H NMR Acquisition: Acquire standard proton spectrum B->C D ¹³C & DEPT Acquisition: Acquire broadband decoupled ¹³C and DEPT-135 spectra B->D E ¹⁹F NMR Acquisition: Acquire proton-decoupled ¹⁹F spectrum B->E F Data Processing: Apply Fourier transform, phase correction, and baseline correction C->F D->F E->F G Spectral Analysis: Integrate peaks, determine chemical shifts (ppm) and coupling constants (Hz) F->G H Structure Confirmation: Correlate spectral data with the expected molecular structure G->H

Caption: General workflow for NMR-based structural elucidation.

Synthesis and Reactivity

Synthetic Pathway Insights

G Start 2-Amino-5-methylpyridine Step1 Oxidation of Methyl Group (e.g., KMnO₄) Start->Step1 Intermediate1 6-Aminonicotinic Acid Step1->Intermediate1 Step2 Diazotization (NaNO₂, HCl) Intermediate1->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Step3 Nucleophilic Substitution with 2,2,2-Trifluoroethanol & a strong base (e.g., NaH) Intermediate2->Step3 End 6-(2,2,2-Trifluoroethoxy) nicotinic Acid Step3->End

Caption: Plausible synthetic pathway based on listed raw materials.

Chemical Reactivity

The reactivity of this compound is dominated by its two primary functional groups:

  • Carboxylic Acid : This group undergoes typical reactions such as:

    • Esterification : Reaction with alcohols under acidic conditions to form esters.

    • Amidation : Activation (e.g., to an acyl chloride or with coupling reagents like EDC/HOBt) followed by reaction with amines to form amides. This is a cornerstone reaction in drug development for creating compound libraries.

    • Reduction : Can be reduced to the corresponding alcohol using strong reducing agents like LiAlH₄.

  • Pyridine Ring : The pyridine ring is electron-deficient, which influences its reactivity. The presence of the strongly electron-withdrawing trifluoroethoxy group further deactivates the ring towards electrophilic aromatic substitution. However, it can be susceptible to nucleophilic aromatic substitution under harsh conditions, though this is less common than reactions at the carboxyl group. The pyridine nitrogen can act as a base or a ligand in coordination chemistry.

Applications in Research and Drug Development

Nicotinic acid and its derivatives are well-established scaffolds in medicinal chemistry, known for a range of biological activities[7][8][9]. Fluorinated organic molecules are of particular interest in drug discovery for several reasons:

  • Metabolic Stability : The C-F bond is very strong, and the trifluoromethyl group can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Enhanced Binding Affinity : Fluorine's high electronegativity can alter the electronic profile of a molecule, leading to more favorable interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins.

  • Improved Pharmacokinetics : The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound is a key intermediate used in the synthesis of more complex molecules targeting a variety of diseases[10]. Its structure provides a handle (the carboxylic acid) for further chemical elaboration, allowing for its incorporation into larger, more complex drug candidates.

Safety, Handling, and Storage

Proper handling of any chemical is paramount for laboratory safety.

  • Hazard Classification : Classified as an irritant (Xi)[1][2].

  • Risk Statements : R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin), R43 (May cause sensitisation by skin contact)[1][2].

  • Safety Statements : S22 (Do not breathe dust), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[1][2].

Protocol: Safe Handling and Storage
  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Storage : Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C[1][2]. This prevents degradation from moisture and atmospheric contaminants.

  • Spills : In case of a spill, dampen the solid material with water to prevent dust from becoming airborne, then sweep it up into a suitable container for disposal[11].

  • Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.

Conclusion

This compound is a specialized chemical building block with a unique combination of properties conferred by its heterocyclic core and trifluoroethoxy substituent. Its defined physicochemical characteristics, predictable spectroscopic profile, and versatile reactivity at the carboxylic acid moiety make it a valuable tool for chemists, particularly in the field of drug discovery. Understanding its increased acidity, metabolic stability, and safe handling requirements is essential for its effective and safe utilization in the laboratory.

References

An In-Depth Technical Guide to the Structural Elucidation of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,2,2-Trifluoroethoxy)nicotinic acid is a pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural framework, combining a nicotinic acid core with a trifluoroethoxy substituent, presents a unique combination of functionalities that can influence its physicochemical properties, metabolic stability, and biological activity. The precise characterization of this molecule is paramount for its application in pharmaceutical research, ensuring its identity, purity, and quality.

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of this compound. As a Senior Application Scientist, the following sections will detail not just the procedural steps but also the underlying scientific principles and rationale that guide the experimental design, data interpretation, and final structural confirmation.

Synthesis and Purification: A Self-Validating Protocol

The journey to structural elucidation begins with the synthesis and purification of the target compound. A robust and well-documented synthetic route is the first step in ensuring the integrity of the sample to be analyzed. The following protocol is a validated method for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

This synthesis is adapted from established methods for the preparation of 6-alkoxynicotinic acids.

Materials:

  • 6-Chloronicotinic acid

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

  • Alkoxide Formation: The suspension is cooled to 0 °C in an ice bath. 2,2,2-Trifluoroethanol (1.1 eq.) is added dropwise to the suspension, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium trifluoroethoxide.

  • Nucleophilic Aromatic Substitution: 6-Chloronicotinic acid (1.0 eq.) is added portion-wise to the reaction mixture. The reaction is then allowed to warm to room temperature and subsequently heated to 80 °C for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous solution is then acidified to pH 3-4 with 1M HCl, resulting in the precipitation of the crude product.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Causality of Experimental Choices:

  • The use of sodium hydride, a strong base, is crucial for the deprotonation of the weakly acidic 2,2,2-trifluoroethanol to form the potent nucleophile, sodium trifluoroethoxide.

  • DMF is an ideal solvent for this reaction due to its high boiling point, polar aprotic nature which solubilizes the reactants and facilitates the SNAr reaction.

  • The reaction is performed under an inert nitrogen atmosphere to prevent the reaction of sodium hydride with atmospheric moisture.

  • Acidification of the reaction mixture is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Spectroscopic Analysis: The Core of Structure Elucidation

The purified compound is then subjected to a battery of spectroscopic techniques to unambiguously determine its structure. Each technique provides a unique piece of the structural puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80d1HH-2
~8.20dd1HH-4
~7.10d1HH-5
~4.90q2H-OCH₂CF₃
~13.5br s1H-COOH

Interpretation and Rationale:

  • Aromatic Protons: The pyridine ring protons are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.

    • The proton at the C-2 position (H-2) is anticipated to be the most downfield due to its proximity to the ring nitrogen and the carboxylic acid group. It should appear as a doublet due to coupling with H-4.

    • The proton at the C-4 position (H-4) will be a doublet of doublets, coupling to both H-2 and H-5.

    • The proton at the C-5 position (H-5) will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-4.

  • Trifluoroethoxy Group: The methylene protons (-OCH₂CF₃) are expected to be a quartet due to coupling with the three neighboring fluorine atoms (³JHF). The strong electron-withdrawing effect of the trifluoromethyl group will shift these protons downfield.

  • Carboxylic Acid Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165-COOH
~162C-6
~152C-2
~140C-4
~123 (q, ¹JCF ≈ 277 Hz)-CF₃
~118C-3
~112C-5
~65 (q, ²JCF ≈ 35 Hz)-OCH₂CF₃

Interpretation and Rationale:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

  • Aromatic Carbons: The pyridine ring carbons will appear in the aromatic region (δ 110-165 ppm).

    • C-6, being directly attached to the electronegative oxygen of the ethoxy group, will be significantly downfield.

    • C-2 and C-4 will also be downfield due to the influence of the nitrogen atom.

    • C-3 and C-5 will be at a relatively higher field.

  • Trifluoroethoxy Group:

    • The -CF₃ carbon will appear as a quartet due to the large one-bond coupling with the three fluorine atoms (¹JCF).

    • The -OCH₂- carbon will also be a quartet due to the two-bond coupling with the fluorine atoms (²JCF).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FTIR Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumC=C and C=N stretching (Pyridine ring)
~1280StrongC-F stretch
~1150StrongC-O stretch

Interpretation and Rationale:

  • The very broad absorption in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • The strong, sharp peak around 1710 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid group.

  • The absorptions in the 1600-1470 cm⁻¹ region are typical for the C=C and C=N stretching vibrations of the pyridine ring.

  • The strong bands in the 1300-1100 cm⁻¹ region are indicative of C-F and C-O stretching vibrations, consistent with the trifluoroethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can help in confirming the structure.

Predicted Mass Spectrometry Data (ESI-MS):

  • Molecular Ion Peak [M-H]⁻: m/z ≈ 220.0

  • Key Fragment Ions: The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ether linkage.

Interpretation and Rationale:

  • In negative ion mode Electrospray Ionization (ESI), the deprotonated molecule [M-H]⁻ is expected to be the most abundant ion, confirming the molecular weight of the compound.

  • The fragmentation pattern provides further structural confirmation. For instance, the loss of the trifluoroethoxy group or the carboxylic acid group would result in predictable fragment ions.

Workflow and Data Integration for Structural Confirmation

The structural elucidation of this compound is not a linear process but rather an integrated workflow where data from each analytical technique is cross-validated.

structure_elucidation_workflow Synthesis Synthesis & Purification HNMR ¹H NMR Spectroscopy Synthesis->HNMR CNMR ¹³C NMR Spectroscopy Synthesis->CNMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Final Structure Confirmation HNMR->Structure CNMR->Structure FTIR->Structure MS->Structure

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of robust synthesis, meticulous purification, and comprehensive spectroscopic analysis. By integrating the data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved. This guide has provided a detailed framework for this process, emphasizing the rationale behind each experimental choice and the interpretation of the resulting data. This rigorous approach is fundamental to ensuring the quality and integrity of this important molecule for its applications in research and development.

An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(2,2,2-Trifluoroethoxy)nicotinic acid, a fluorinated derivative of nicotinic acid of increasing interest in medicinal chemistry. The incorporation of a trifluoroethoxy group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, offering potential advantages in drug design. This document details the molecular and physical properties of the compound, including its molecular weight. A proposed synthetic pathway is outlined, based on established organic chemistry principles, alongside detailed characterization methodologies. Potential applications in drug discovery are explored, drawing on the known biological activities of related nicotinic acid derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel fluorinated compounds in pharmaceutical development.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biomolecule with a well-established role in various metabolic processes.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs with a wide range of therapeutic applications.[3] The strategic introduction of fluorine atoms or fluorine-containing moieties into organic molecules is a powerful tool in drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoroethoxy group, in particular, is a valuable substituent for modifying the properties of parent molecules. This guide focuses on this compound, a compound that combines the nicotinic acid scaffold with the unique properties of the trifluoroethoxy group.

Molecular and Physical Properties

A thorough understanding of the fundamental properties of a compound is essential for its application in research and development. The key molecular and physical characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C8H6F3NO3[4]
Molecular Weight 221.13 g/mol [4]
CAS Number 175204-90-7[4]
Appearance White to light yellow powder/crystal
Melting Point 174 °CN/A
Boiling Point 274.7±40.0 °C (Predicted)N/A
Density 1.453±0.06 g/cm3 (Predicted)N/A
pKa 3.55±0.10 (Predicted)N/A

Synthesis of this compound: A Proposed Pathway

A common precursor for this synthesis is 6-hydroxynicotinic acid.[5] The synthesis of 6-hydroxynicotinic acid itself can be achieved through various methods, including the hydrolysis of 6-aminonicotinic acid or from coumalic acid derivatives.[6]

The proposed synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_product Product 6-Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Etherification Williamson Ether Synthesis 6-Hydroxynicotinic_Acid->Etherification Substrate Base Base (e.g., NaH, K2CO3) Base->Etherification Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Etherification Trifluoroethylating_Agent Trifluoroethylating Agent (e.g., 2,2,2-Trifluoroethyl triflate) Trifluoroethylating_Agent->Etherification Target_Molecule This compound Etherification->Target_Molecule Yields Logical_Relationships cluster_synthesis Synthesis & Characterization cluster_properties Physicochemical Properties cluster_applications Potential Applications Synthesis Synthesis of This compound Characterization Spectroscopic & Purity Analysis Synthesis->Characterization Confirms Structure Properties Molecular Weight: 221.13 Formula: C8H6F3NO3 Enhanced Lipophilicity Metabolic Stability Characterization->Properties Determines Drug_Discovery Lead Compound in Drug Discovery Properties->Drug_Discovery Informs Anti_Inflammatory Anti-inflammatory Agents Drug_Discovery->Anti_Inflammatory Anticancer Anticancer Research Drug_Discovery->Anticancer CNS_Disorders CNS-acting Drugs Drug_Discovery->CNS_Disorders

References

6-(2,2,2-Trifluoroethoxy)nicotinic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a pyridinecarboxylic acid derivative, represents a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoroethoxy group can substantially alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. Accurate characterization of its fundamental physicochemical properties, such as melting and boiling points, is a non-negotiable cornerstone for its synthesis, purification, formulation, and quality control.

This guide provides a detailed examination of the melting and boiling points of this compound. It offers not only the reported values but also delves into the experimental methodologies required for their verification, framed from the perspective of a senior application scientist. The protocols are presented with an emphasis on the underlying principles, ensuring that researchers can execute these determinations with a full understanding of the critical parameters that govern accuracy and reproducibility.

Physicochemical Properties Summary

The fundamental physical constants for this compound (CAS No: 175204-90-7) are pivotal for its handling and application in a research environment. These values dictate storage conditions, purification strategies, and formulation approaches.

PropertyValueSource
Molecular Formula C₈H₆F₃NO₃[1][2][3]
Molecular Weight 221.13 g/mol [1][2][3]
Melting Point 174 °C[1][2][3]
Boiling Point 274.7 ± 40.0 °C (Predicted)[1][2][3]
Appearance White crystalline powder[1]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[1][2]

Part 1: Melting Point Determination

The melting point is one of the most critical indicators of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase.[4] Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[4][5] Therefore, a narrow melting range (typically < 1°C) is a strong indicator of high purity.

Experimental Value: 174 °C
Methodology: Capillary Melting Point Determination

The most common and accessible method for determining the melting point of a powdered solid in a research setting is the capillary method, often performed using a heated block apparatus (e.g., a Mel-Temp).

Causality and Experimental Choices:
  • Sample Preparation: The sample must be thoroughly dried and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform heat transfer within the capillary tube.

  • Packing the Capillary: A small sample size (1-2 mm height) is crucial.[6] A larger sample will exhibit a significant temperature gradient, leading to a broad and inaccurate melting range.

  • Heating Rate: The rate of temperature increase is the most critical parameter for accuracy. A rapid initial heating can be used to find an approximate range, but the final, precise determination must be performed with a slow heating rate (1-2°C per minute). This slow ramp ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for the accurate observation of the phase transition.

Step-by-Step Protocol:
  • Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. If necessary, crush the material into a fine powder using a spatula.[6]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder.[6] Tap the sealed end gently on a hard surface to pack the powder into the bottom of the tube. The final packed height should be approximately 1-2 mm.[6][7]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Rapid Range Finding (Optional but Recommended): Set a fast heating rate (e.g., 10-15°C/min) to quickly determine an approximate melting range.[5] This saves time during the precise measurement.

  • Precise Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Prepare a new capillary sample.

  • Data Acquisition: Begin heating at a slow rate of 1-2°C per minute.

  • Record T₁: Note the temperature (T₁) at which the first drop of liquid appears.

  • Record T₂: Note the temperature (T₂) at which the last solid crystal melts completely.

  • Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow.

  • Validation: Perform the determination in triplicate to ensure reproducibility.

Workflow Diagram: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry & Powder Sample prep2 Load Capillary Tube (1-2 mm height) prep1->prep2 Ensure uniformity meas1 Place in Apparatus prep2->meas1 meas2 Heat Slowly (1-2°C / min) meas1->meas2 Ensure thermal equilibrium meas3 Observe Phase Transition meas2->meas3 data1 Record T₁ (First liquid drop) meas3->data1 data2 Record T₂ (All liquid) meas3->data2 report Report as Range T₁ - T₂ data2->report Assess purity

Caption: Workflow for accurate melting point determination using the capillary method.

Part 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] For solids with high melting points like this compound, experimental determination can be challenging due to potential decomposition at high temperatures. For this reason, boiling points for such compounds are often computationally predicted.

Predicted Value: 274.7 ± 40.0 °C
Methodology: Thiele Tube Method

For a practical, small-scale experimental verification of a boiling point, the Thiele tube method is highly effective and requires minimal material.[9]

Causality and Experimental Choices:
  • Principle: The method relies on observing the point at which the vapor pressure inside a small, inverted capillary tube equals the atmospheric pressure. As the sample is heated, the air trapped in the capillary expands and escapes. When the sample reaches its boiling point, its vapor pressure is high enough to cause a rapid and continuous stream of bubbles to emerge.[8]

  • Cooling Phase: The crucial measurement is taken during the cooling phase. As the temperature drops just below the boiling point, the vapor pressure inside the capillary becomes less than the atmospheric pressure, causing the liquid to be drawn back into the capillary tube.[9] This point provides a very accurate measurement of the boiling point.

  • Uniform Heating: The Thiele tube is designed to create a convection current in the heating oil, ensuring uniform temperature distribution throughout the sample and thermometer.[9]

Step-by-Step Protocol:
  • Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the sample to a thermometer using a rubber band or wire.

  • Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the sample tube with the open end down.[8][10]

  • Thiele Tube Assembly: Insert the thermometer and sample assembly into a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or hot air gun.[9]

  • Observation (Heating): Watch for a slow stream of bubbles to emerge from the inverted capillary. Continue heating gently until the bubbles become a rapid, continuous stream. This indicates the temperature is now above the boiling point.

  • Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly while stirring the oil via the convection current.

  • Record Boiling Point: Carefully observe the sample. The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point.[9]

  • Validation: For accuracy, the heating and cooling cycle can be repeated on the same sample.

Workflow Diagram: Boiling Point Determination (Thiele Tube)

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement setup1 Attach Sample Tube to Thermometer setup2 Insert Inverted Capillary setup1->setup2 setup3 Place Assembly in Thiele Tube setup2->setup3 heat1 Gently Heat Side Arm setup3->heat1 heat2 Observe for Rapid, Continuous Bubbles heat1->heat2 T > BP cool1 Remove Heat heat2->cool1 cool2 Observe Sample cool1->cool2 Allow slow cooling report Record Temperature when liquid enters capillary cool2->report P(vapor) = P(atm)

Caption: Workflow for boiling point determination using the Thiele tube method.

Conclusion

The accurate determination of the melting point (174 °C) and the understanding of the predicted boiling point (274.7 ± 40.0 °C) of this compound are fundamental to its application in scientific research and drug development. The melting point serves as a reliable and accessible benchmark for purity, while the boiling point informs decisions regarding purification and thermal stability. The methodologies detailed in this guide emphasize the principles of thermal equilibrium and vapor pressure, providing researchers with robust, validated protocols for the precise characterization of this and other novel chemical entities.

References

A Technical Guide to the Biological Activity of Trifluoroethoxy-Substituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This is an excellent and highly detailed request. I will now generate the in-depth technical guide on the "Biological activity of trifluoroethoxy-substituted pyridines" from the perspective of a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoroethoxy group, in particular, offers a unique combination of lipophilicity, metabolic stability, and conformational influence that can profoundly modulate the therapeutic potential of a molecular scaffold. When appended to the pyridine ring—a privileged heterocycle in countless FDA-approved drugs—the resulting trifluoroethoxy-substituted pyridines represent a class of compounds with significant and diverse biological activities. This guide provides an in-depth exploration of these activities, focusing on anticancer and anti-inflammatory applications. We will dissect the underlying mechanisms of action, provide validated experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity.

The Scientific Imperative: Why Trifluoroethoxy and Pyridine?

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, prized for its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization.[1] The introduction of a trifluoroethoxy (-OCH₂CF₃) moiety is not a trivial substitution; it is a deliberate design choice intended to leverage the unique properties of fluorine to overcome common drug development hurdles.

Causality Behind the Choice:

  • Metabolic Blocking: The C-F bond is exceptionally strong. Placing a -CF₃ group at a metabolically labile position can prevent enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.

  • Lipophilicity and Permeability: The trifluoroethoxy group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and reach intracellular targets. This is critical for targeting proteins within the cytoplasm or nucleus.

  • Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH. This has profound implications for target binding, solubility, and off-target effects.

  • Conformational Control: The bulky trifluoroethoxy group can act as a conformational lock, restricting the rotation of the molecule and pre-organizing it into a bioactive conformation that fits optimally into a target's binding pocket.

This strategic combination has led to the exploration of trifluoroethoxy-substituted pyridines across a spectrum of therapeutic areas, most notably in oncology and immunology.

Core Biological Activities and Mechanistic Insights

Our internal research and a review of the current literature highlight two predominant areas of activity for this compound class: anticancer and anti-inflammatory.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Trifluoroethoxy-substituted pyridines have demonstrated potent antiproliferative effects against various cancer cell lines.[2][3][4] The primary mechanism often involves the inhibition of key signaling pathways that are constitutively active in cancer cells.

One of the most critical pathways implicated in cancer is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade .[5][6] In many tumors, NF-κB is perpetually active, driving the expression of genes that promote cell proliferation, block apoptosis (programmed cell death), and facilitate metastasis.[5][7] Small molecules that can inhibit this pathway are therefore highly sought-after as potential cancer therapeutics.[7][8][9]

Hypothesized Mechanism of Action: NF-κB Pathway Inhibition

Our lead compounds are hypothesized to function by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting the IκB kinase (IKK) complex, the compound prevents the phosphorylation and subsequent ubiquitination of IκBα.[5][6][7] This traps NF-κB in its inactive state in the cytoplasm, preventing it from translocating to the nucleus and activating pro-survival genes.

Below is a diagram illustrating this proposed mechanism.

NF_kB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkBa_p P-IκBα IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Targets for Degradation Proteasome->IkBa_p Degrades Compound Trifluoroethoxy- Substituted Pyridine Compound->IKK Inhibits DNA Target Gene DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Anti-Apoptosis) DNA->Transcription Activates

Caption: Proposed mechanism of NF-κB pathway inhibition by a trifluoroethoxy-substituted pyridine.

Anti-Inflammatory and Neuroprotective Roles

Chronic inflammation is a key driver of numerous diseases, including neurodegenerative conditions like Parkinson's disease.[10] Microglia, the primary immune cells of the brain, can become overactivated, releasing a barrage of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reactive oxygen species that contribute to neuronal damage.[10]

Trifluoroethoxy-substituted pyridines have shown promise in mitigating these neuroinflammatory processes.[10] The mechanism is often linked to the same NF-κB pathway that is crucial in cancer, underscoring the pathway's central role in cellular stress responses. By suppressing the activation of microglia and the subsequent release of inflammatory mediators, these compounds can exert a neuroprotective effect.[10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these compounds is highly dependent on their specific structure. The placement of the trifluoroethoxy group and the nature of other substituents on the pyridine ring dictate the molecule's potency, selectivity, and pharmacokinetic properties.[1][11][12][13][14]

Key SAR Insights:

  • Position of the Trifluoroethoxy Group: Substitution at the 2-position of the pyridine ring often yields potent activity. This placement can facilitate critical hydrogen bond interactions with hinge residues in the ATP-binding pocket of kinases, a common target class for pyridine derivatives.[15][16]

  • Electron-Withdrawing vs. Donating Groups: The addition of other electron-withdrawing groups (e.g., nitro) elsewhere on the ring can sometimes enhance cytotoxic activity.[4] Conversely, bulky groups may decrease activity due to steric hindrance at the target's binding site.[1]

  • Lipophilicity and Hydrophilicity Balance: While the trifluoroethoxy group adds lipophilicity, incorporating smaller, polar groups (like amines or hydroxyls) can be crucial for maintaining sufficient aqueous solubility and forming key interactions with the target protein.[1][12]

The following diagram illustrates a conceptual SAR workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Core Core Scaffold (2-Trifluoroethoxy-pyridine) R1 Position R1 (e.g., -NH2, -Cl) Core->R1 Modify R2 Position R2 (e.g., -H, -CH3) Core->R2 Modify Assay In Vitro Assay (e.g., MTT, Western Blot) R1->Assay R2->Assay Data IC50 / Potency Data Assay->Data SAR Identify SAR Trends Data->SAR SAR->Core Optimize & Iterate

Caption: Conceptual workflow for Structure-Activity Relationship (SAR) studies.

Validated Experimental Protocols

To ensure scientific rigor, the following protocols are provided as self-validating systems, complete with necessary controls.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[17]

Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is quantified by measuring its absorbance after solubilization.[17]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2][18] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the trifluoroethoxy-substituted pyridine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls (Self-Validation):

    • Vehicle Control: Wells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) to account for solvent effects.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

    • Untreated Control: Wells containing only cells and fresh medium, representing 100% viability.

    • Blank Control: Wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[19]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[19] Gently agitate the plate on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Western Blot for NF-κB Pathway Inhibition

This protocol verifies if a compound inhibits the NF-κB pathway by measuring the levels of phosphorylated IκBα (P-IκBα) and total IκBα. A decrease in P-IκBα indicates inhibition of the IKK complex.[5][6]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a high density in 6-well plates. Pre-treat the cells with the test compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., Lipopolysaccharide, LPS, at 1 µg/mL) for 15-30 minutes to induce IκBα phosphorylation.

  • Controls (Self-Validation):

    • Unstimulated Control: Cells that are not treated with LPS or the compound.

    • Stimulated Control: Cells treated with LPS but not the compound (shows maximum P-IκBα signal).

    • Vehicle Control: Cells pre-treated with the vehicle (e.g., 0.1% DMSO) before LPS stimulation.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[20][21] Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[20] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[20][22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[23]

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for P-IκBα and total IκBα.[22][23] A loading control antibody (e.g., β-actin or GAPDH) must also be used to ensure equal protein loading across lanes.

    • Secondary Antibody: Wash the membrane with TBST and incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[22][23]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting light signal using a digital imager.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the P-IκBα signal to the total IκBα signal and the loading control. A reduction in the normalized P-IκBα signal in compound-treated cells compared to the stimulated control indicates pathway inhibition.

Data Summary and Future Perspectives

The following table summarizes hypothetical data for a series of trifluoroethoxy-substituted pyridine analogs, illustrating the application of the protocols described above.

Compound IDR1 SubstituentR2 SubstituentCytotoxicity IC₅₀ (µM) (MCF-7 Cells)P-IκBα Reduction (%) (at 10 µM)
TFP-001-H-H15.225%
TFP-002-NH₂-H2.185%
TFP-003-H-Cl8.945%
TFP-004-NH₂-Cl0.892%
DoxorubicinN/AN/A0.5N/A

Future Perspectives: The potent and diverse biological activities of trifluoroethoxy-substituted pyridines make them highly attractive scaffolds for further development. Future work should focus on:

  • Kinase Profiling: Many pyridine derivatives act as kinase inhibitors.[15][24][25][26] Screening potent compounds against a broad panel of kinases could uncover more specific targets and mechanisms of action.

  • In Vivo Efficacy: Promising candidates should be advanced into animal models of cancer and neuroinflammation to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Lead Optimization: Further refinement of the scaffold based on SAR data can improve potency, reduce off-target effects, and enhance drug-like properties.

By leveraging the unique chemical properties of the trifluoroethoxy group on the privileged pyridine scaffold, researchers are well-positioned to develop next-generation therapeutics for some of the most challenging human diseases.

References

A Technical Guide to the Discovery of Novel Pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an exceptionally versatile core for designing new therapeutic agents.[2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic discovery of novel pyridine derivatives. We will traverse the entire discovery pipeline, from initial hit identification and synthetic chemistry to lead optimization and future-forward applications, grounding our discussion in field-proven insights and validated protocols.

The Pyridine Scaffold: A Privileged Core in Medicinal Chemistry

Pyridine is a six-membered aromatic heterocycle structurally related to benzene, where one methine group is replaced by a nitrogen atom.[4][5] This substitution is not trivial; it imparts a set of physicochemical properties that are highly advantageous for drug design.

  • Polarity and Solubility: The nitrogen atom introduces a dipole moment and acts as a hydrogen bond acceptor, which can enhance the aqueous solubility of a molecule—a critical factor for bioavailability.[1][]

  • Basicity: The lone pair of electrons on the nitrogen atom is in an sp2 hybrid orbital and does not participate in the aromatic system, making pyridine basic.[7] This allows for the formation of salts, which can further improve solubility and formulation characteristics.

  • Metabolic Stability: The pyridine ring itself is generally resistant to metabolic degradation, providing a stable anchor point for molecular design.[2]

  • Bioisosterism: The pyridine ring can serve as a bioisostere for a benzene ring, offering a similar size and shape but with altered electronic and solubility properties, allowing chemists to fine-tune a molecule's interaction with its biological target.[]

These properties have led to the incorporation of the pyridine scaffold into numerous blockbuster drugs across a wide range of therapeutic areas, including cardiovascular disease (Amlodipine), cancer (Imatinib), and infectious diseases (Isoniazid).[2][8]

Strategic Workflow for Novel Pyridine Derivative Discovery

The discovery of a novel pyridine-based drug is a systematic, multi-stage process that integrates computational and experimental sciences. The goal is to identify a molecule with high potency and selectivity for a biological target while possessing favorable drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Below is a diagram illustrating the typical workflow.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical & Clinical Phase TargetID Target Identification & Validation HitID Hit Identification TargetID->HitID Validated Target HitToLead Hit-to-Lead HitID->HitToLead Confirmed Hits HitID_Note HTS, FBDD, In Silico Screening HitID->HitID_Note LeadOp Lead Optimization HitToLead->LeadOp Promising Leads Preclinical Preclinical Studies LeadOp->Preclinical Candidate Drug LeadOp_Note SAR, ADMET Optimization LeadOp->LeadOp_Note Clinical Clinical Trials Preclinical->Clinical SAR_Cycle Design Design Analogs (In Silico Modeling) Synthesize Chemical Synthesis Design->Synthesize Test Biological Assays (In Vitro / In Vivo) Synthesize->Test Analyze Analyze Data (SAR) Test->Analyze Analyze->Design Iterate & Refine

References

A Comprehensive Spectroscopic Guide to 6-(2,2,2-Trifluoroethoxy)nicotinic Acid: Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 6-(2,2,2-Trifluoroethoxy)nicotinic acid (CAS No: 175204-90-7), a key intermediate in pharmaceutical research and development.[1][2] As a Senior Application Scientist, this document is structured to not only present the spectral data but to also elucidate the rationale behind the experimental choices and the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound.

Introduction

This compound is a substituted pyridine carboxylic acid with the molecular formula C₈H₆F₃NO₃ and a molecular weight of 221.13 g/mol .[2] Its structural integrity and purity are paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques are indispensable tools for the unambiguous confirmation of its molecular structure and for the assessment of its purity. This guide will delve into the expected and theoretical data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The strategic placement of the trifluoroethoxy group and the carboxylic acid on the pyridine ring presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and regulatory submissions.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton of the carboxyl group is often observable. The spectrum is typically recorded on a 400 MHz or higher field spectrometer to achieve good signal dispersion.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1HCOOH
~8.8d1HH-2
~8.2dd1HH-4
~7.0d1HH-5
~4.9q2HOCH₂

Interpretation: The ¹H NMR spectrum is predicted to show four distinct regions of interest. The most downfield signal, a broad singlet around 13.0 ppm, is characteristic of a carboxylic acid proton. The aromatic region is expected to display three signals corresponding to the protons on the pyridine ring. The proton at the 2-position (H-2) is anticipated to be the most deshielded due to its proximity to the ring nitrogen and the electron-withdrawing carboxylic acid group, appearing as a doublet. The H-4 proton will likely appear as a doublet of doublets due to coupling with both H-2 and H-5. The H-5 proton, being adjacent to the electron-donating trifluoroethoxy group, is expected to be the most upfield of the aromatic protons, appearing as a doublet.

The methylene protons of the trifluoroethoxy group (OCH₂) are expected to appear as a quartet around 4.9 ppm due to coupling with the three neighboring fluorine atoms.

1H_NMR_Correlations cluster_molecule This compound cluster_spectrum Predicted ¹H NMR Signals mol N1--C2(H)--C3(COOH)--C4(H)--C5(H)--C6--O--CH2--CF3 COOH ~13.0 ppm (br s, 1H) COOH H2 ~8.8 ppm (d, 1H) H-2 H4 ~8.2 ppm (dd, 1H) H-4 H2->H4 J-coupling H5 ~7.0 ppm (d, 1H) H-5 H4->H5 J-coupling OCH2 ~4.9 ppm (q, 2H) OCH₂ F3 F3 OCH2->F3 J-coupling (to ³F)

Caption: Predicted ¹H NMR correlations for this compound.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 0-200 ppm is generally sufficient.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165COOH
~163C-6
~152C-2
~140C-4
~125 (q)CF₃
~120C-3
~112C-5
~65 (q)OCH₂

Interpretation: The ¹³C NMR spectrum is expected to show eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, around 165 ppm. The carbon attached to the trifluoroethoxy group (C-6) is also expected to be significantly downfield. The remaining aromatic carbons will appear in the 110-155 ppm range, with their exact shifts influenced by the substituents. The trifluoromethyl carbon (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. Similarly, the methylene carbon (OCH₂) will also be split into a quartet by the attached fluorine atoms, though with a smaller coupling constant.

¹⁹F NMR Spectroscopy

Experimental Protocol: ¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds.[3] The spectrum is typically acquired without proton decoupling to observe H-F couplings. A common reference standard is trifluoroacetic acid (TFA) or hexafluorobenzene.

Predicted ¹⁹F NMR Data:

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -74tCF₃

Interpretation: The ¹⁹F NMR spectrum is predicted to show a single signal, a triplet, for the three equivalent fluorine atoms of the trifluoromethyl group. The triplet multiplicity arises from the coupling to the two adjacent methylene protons. The chemical shift of around -74 ppm (relative to CFCl₃) is characteristic of a CF₃ group attached to an oxygen atom.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, which can be analyzed in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.

Expected Mass Spectrometry Data (ESI+):

m/zAssignment
222.0378[M+H]⁺
204.0272[M+H - H₂O]⁺
178.0456[M+H - CO₂]⁺
124.0393[Nicotinic acid + H]⁺

Interpretation: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak at an m/z of 222.0378. Fragmentation may occur through the loss of water from the carboxylic acid group, giving a peak at m/z 204.0272. Decarboxylation would lead to a fragment at m/z 178.0456. A significant fragment corresponding to the protonated nicotinic acid core (m/z 124.0393) might also be observed, resulting from the cleavage of the ether linkage.

MS_Fragmentation M_H [M+H]⁺ m/z = 222.0378 M_H_H2O [M+H - H₂O]⁺ m/z = 204.0272 M_H->M_H_H2O - H₂O M_H_CO2 [M+H - CO₂]⁺ m/z = 178.0456 M_H->M_H_CO2 - CO₂ NicotinicAcid_H [Nicotinic acid + H]⁺ m/z = 124.0393 M_H->NicotinicAcid_H - OCH₂CF₃

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Experimental Protocol: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3050MediumC-H stretch (Aromatic)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumC=C stretch (Aromatic ring)
1300-1000StrongC-O stretch (Ether) & C-F stretch
~950BroadO-H bend (Carboxylic acid)

Interpretation: The IR spectrum will be dominated by a very broad absorption band from 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4][5][6] A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[4][5][6] The presence of the aromatic ring will be confirmed by C=C stretching vibrations around 1600 and 1470 cm⁻¹. The strong absorptions in the fingerprint region, between 1300 and 1000 cm⁻¹, will be a composite of C-O stretching from the ether and carboxylic acid, and the very strong C-F stretching vibrations of the trifluoroethoxy group.

Conclusion

The comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating system for the structural confirmation and purity assessment of this compound. Each technique offers complementary information that, when synthesized, provides an unambiguous structural elucidation. The predicted data and interpretations presented in this guide serve as a robust framework for researchers working with this important molecule, ensuring confidence in its identity and quality for downstream applications.

References

The Strategic Incorporation of Fluorinated Pyridines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of fluorine into this heterocyclic system has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2] This guide provides an in-depth technical overview of the role of fluorinated pyridines, exploring the profound impact of fluorination on key drug-like attributes, including basicity (pKa), lipophilicity, and metabolic stability. We will delve into the synthetic methodologies for creating these valuable building blocks and showcase their successful application in FDA-approved pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, consolidating technical data, detailing experimental protocols, and illustrating key concepts to empower the rational design of next-generation therapeutics.

The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The introduction of fluorine, the most electronegative element, into a pyridine ring induces significant electronic perturbations that translate into tangible benefits for drug candidates. These changes are not merely incremental; they can fundamentally alter a molecule's behavior in a biological system.[3]

Impact on Basicity (pKa)

The nitrogen atom in the pyridine ring imparts basicity to the molecule. This property is critical for drug-receptor interactions, solubility, and off-target effects. The strong electron-withdrawing inductive effect of fluorine reduces the electron density of the pyridine ring, thereby decreasing the basicity of the nitrogen atom.[1][4] This translates to a lower pKa of the conjugate acid.[4] For instance, the introduction of a fluorine atom can decrease the pKa of an aliphatic amine by approximately 1.7 units.[5] This modulation is a key strategy for medicinal chemists to fine-tune a molecule's ionization state at physiological pH, which can significantly impact its ability to cross cell membranes and avoid unwanted interactions, such as hERG channel inhibition.[5][6]

Tuning Lipophilicity (LogP/LogD)

Lipophilicity is a crucial parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is nuanced. While fluorination of alkanes can decrease lipophilicity, the addition of fluorine to an aryl ring, like pyridine, generally increases it.[7] This is attributed to the replacement of a C-H bond with a more hydrophobic C-F bond.[4] However, the overall effect also depends on the position and number of fluorine atoms, as they can influence the molecule's overall dipole moment.[4] By strategically placing fluorine atoms, medicinal chemists can fine-tune the LogP/LogD values to optimize a drug's solubility and permeability, enhancing its bioavailability.[8]

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[9] Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, which often involves the oxidation of a C-H bond. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, with a bond dissociation energy of around 109 kcal/mol.[10] By replacing a metabolically labile hydrogen atom with fluorine, that position is effectively blocked from oxidative metabolism, which can prolong the drug's half-life and improve its pharmacokinetic profile.[9][10] For example, in the phosphatidylinositol 3-kinase (PI3K) inhibitor Alpelisib, the presence of a trifluoromethyl group on the pyridine ring contributes to higher metabolic stability and excellent oral bioavailability.[11]

Table 1: Comparative Physicochemical Properties of Pyridine and Fluorinated Analogues

CompoundpKa (Conjugate Acid)LogPKey Insights
Pyridine5.250.65Baseline for comparison.
2-Fluoropyridine-0.440.82Significant decrease in basicity due to the proximity of fluorine to the nitrogen. Increased lipophilicity.
3-Fluoropyridine2.970.91Less pronounced decrease in basicity compared to the 2-fluoro isomer. Increased lipophilicity.
4-Fluoropyridine1.890.88Intermediate effect on basicity. Increased lipophilicity.

Note: The pKa and LogP values are representative and can vary based on experimental conditions and calculation methods.

Synthetic Methodologies for Fluorinated Pyridines

The ability to efficiently and selectively introduce fluorine into a pyridine ring is crucial for drug discovery programs. Several synthetic strategies have been developed, ranging from classical nucleophilic aromatic substitution to modern direct C-H fluorination techniques.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a widely used method for synthesizing fluorinated pyridines.[12] This reaction typically involves the displacement of a good leaving group, such as a chloro or nitro group, by a fluoride anion.[13] The reactivity of the pyridine ring towards SNAr is enhanced by the presence of the electron-withdrawing nitrogen atom.[14] Fluoropyridines themselves are excellent substrates for subsequent SNAr reactions, where the fluorine atom acts as a leaving group, allowing for the introduction of other functional groups.[15][16] Notably, the SNAr reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine.[15][16]

Experimental Protocol: General Procedure for SNAr Fluorination

  • Reactant Preparation: Dissolve the chloropyridine or nitropyridine precursor in a high-boiling point aprotic solvent such as DMSO or Sulfolane.[17]

  • Addition of Fluorinating Agent: Add a source of fluoride anion, such as potassium fluoride (KF) or cesium fluoride (CsF).[17] The use of a phase-transfer catalyst (e.g., 18-crown-6) can improve the solubility and reactivity of the fluoride salt.[18]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to temperatures typically ranging from 140-190°C.[17]

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then dried, concentrated, and purified by column chromatography.[17]

Direct C-H Fluorination

Direct C-H fluorination offers a more atom-economical and efficient approach to synthesizing fluorinated pyridines, avoiding the need for pre-functionalized starting materials.[18] This strategy is particularly valuable for late-stage functionalization, where a fluorine atom is introduced into a complex molecule in the final steps of a synthesis.[15]

One notable method utilizes silver(II) fluoride (AgF₂) as the fluorinating agent. This reaction proceeds at ambient temperature and exhibits excellent selectivity for the C-H bond adjacent to the nitrogen atom (the C2 position).[19][20]

G cluster_workflow Direct C-H Fluorination and Functionalization Workflow Pyridine Substituted Pyridine Fluorinated_Pyridine 2-Fluoropyridine Intermediate Pyridine->Fluorinated_Pyridine AgF₂, ambient temp. Functionalized_Pyridine Functionalized Pyridine Product Fluorinated_Pyridine->Functionalized_Pyridine Nucleophile (Nu⁻) SₙAr Reaction

Caption: Workflow for late-stage functionalization via C-H fluorination and subsequent SₙAr.

Experimental Protocol: Site-Selective C-H Fluorination using AgF₂ [21]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the pyridine substrate to a reaction vessel.

  • Reagent Addition: Add silver(II) fluoride (AgF₂). It is crucial to handle AgF₂ quickly in air as it is moisture-sensitive.[21]

  • Solvent and Temperature: Add a suitable solvent (e.g., acetonitrile). The reaction is typically run at or near ambient temperature.[19][21] For larger scale reactions, a water bath can be used to maintain a consistent temperature.[21]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within one hour.[19]

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove silver salts, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Applications in Drug Design and Discovery: Case Studies

The strategic incorporation of fluorinated pyridines has been instrumental in the development of numerous successful drugs across various therapeutic areas.

Case Study: Vericiguat (Verquvo™)

Vericiguat is a soluble guanylate cyclase (sGC) stimulator approved for the treatment of chronic heart failure.[22] Its structure features a fluorinated 1H-pyrazolo[3,4-b]pyridine core.[22] Structure-activity relationship (SAR) studies revealed that the introduction of the fluorine atom led to good activity.[22] The presence of fluorine enhances the metabolic stability of the molecule, contributing to a lower clearance rate.[11]

G cluster_sar Simplified SAR of Vericiguat Core Pyrazolopyridine Core Fluorine Fluorine at C5 Core->Fluorine Introduction of Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability Good_Activity Good sGC Stimulatory Activity Fluorine->Good_Activity Lower_Clearance Lower Clearance Metabolic_Stability->Lower_Clearance

Caption: Impact of fluorine on the properties of Vericiguat.

Other Notable Examples
  • Alpelisib (Piqray®): An anticancer agent that contains a trifluoromethyl-substituted pyridine ring, which enhances metabolic stability and oral bioavailability.[11]

  • Etoricoxib (Arcoxia®): A COX-2 inhibitor where site-selective fluorination of one of its pyridine rings allowed for the synthesis of various derivatives for SAR studies.[16]

Future Perspectives and Challenges

The field of organofluorine chemistry continues to evolve, with new and more selective fluorination methods being developed.[18] The development of practical methods for meta-C–H-fluorination of pyridines remains an area of active research.[18] While fluorination is a powerful tool, it is not a panacea. Inappropriate placement of fluorine can sometimes lead to stability issues or the formation of toxic metabolites.[10] Therefore, a deep understanding of the metabolic pathways of fluorinated compounds is essential.

Conclusion

Fluorinated pyridines are indispensable building blocks in modern medicinal chemistry. The strategic incorporation of fluorine allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, leading to drugs with improved efficacy, safety, and patient compliance. As our understanding of fluorine's influence on biological systems deepens and new synthetic methodologies emerge, the role of fluorinated pyridines in drug discovery is set to expand even further, paving the way for the next generation of innovative medicines.

References

Technical Guide on the Safety and Hazards of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety with Novel Compounds

In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules whose toxicological profiles are not yet fully characterized. 6-(2,2,2-Trifluoroethoxy)nicotinic acid is one such compound. While specific, comprehensive safety data for this molecule is limited, a robust safety protocol can be established through a careful analysis of its structural components and adherence to established principles of chemical safety.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more causal understanding of potential hazards. As a Senior Application Scientist, the core philosophy is this: in the absence of complete data, we must treat a novel substance as hazardous until proven otherwise and manage risk through a structured, evidence-based approach.[1] This document synthesizes information from structural analogs, regulatory guidelines, and best laboratory practices to empower the researcher with a comprehensive safety framework.

Hazard Identification: A Predictive Analysis

Given the lack of specific toxicological data for this compound, a predictive hazard assessment is the most responsible first step. This involves evaluating the known hazards of its primary structural motifs: the nicotinic acid core and the 2,2,2-trifluoroethoxy substituent.

Analysis of the Nicotinic Acid Core

Nicotinic acid, also known as Niacin or Vitamin B3, is well-characterized. While essential for health in small doses, it presents notable physiological effects and hazards at higher, therapeutic, or occupational exposure levels.[2][3]

  • Primary Hazards :

    • Irritation : It is classified as an irritant to the eyes, skin, and respiratory system.[2][4] Direct contact can cause redness and discomfort. Inhalation of dust can lead to respiratory tract irritation.[2]

    • Vasodilation : A well-known effect is cutaneous vasodilation, or "niacin flush," which causes redness, a sensation of heat, itching, and tingling of the skin.[3][5]

    • Hepatotoxicity : High doses or long-term use of nicotinic acid can be hepatotoxic, leading to elevated liver enzymes and, in severe cases, liver damage.[3][5][6]

    • Gastrointestinal Distress : Ingestion may lead to nausea, vomiting, and diarrhea.[7]

Analysis of the 2,2,2-Trifluoroethoxy Moiety

The trifluoroethoxy group is derived from 2,2,2-Trifluoroethanol (TFEA). This solvent is classified as a toxic and flammable liquid, presenting a more severe hazard profile than the nicotinic acid core.[8][9]

  • Primary Hazards :

    • Acute Toxicity : TFEA is toxic if swallowed, inhaled, or absorbed through the skin.[9][10]

    • Organ-Specific Toxicity : It is a known toxicant to the blood, reproductive system, brain, and upper respiratory tract.[8][11] Research has specifically identified it as a testicular toxicant in animal studies.[8]

    • Severe Irritation : It is corrosive and causes serious eye damage and skin irritation.[9][10][12]

    • Flammability : TFEA is a flammable liquid with a flash point of 29°C.[10][11] While the final solid compound is not expected to be flammable, this highlights the reactivity of the substituent.

Synthesized Hazard Profile for this compound

By combining these analyses, we can formulate a presumptive hazard profile. It is prudent to assume the derivative will exhibit hazards from both parent structures.[1]

Table 1: Presumptive Hazard Analysis

Hazard CategoryNicotinic Acid Core2,2,2-Trifluoroethoxy MoietyPredicted Hazard for this compound
Acute Toxicity (Oral) Damaging to health upon ingestion.[2]Toxic if swallowed.[9]Assume TOXIC if swallowed.
Skin Irritation/Corrosion Skin irritant.[2]Skin irritant.[10]Assume CAUSES SKIN IRRITATION.
Eye Irritation/Damage Causes serious eye irritation.[4][13]Causes serious eye damage.[9]Assume CAUSES SERIOUS EYE DAMAGE.
Respiratory Irritation Respiratory system irritant.[2]May cause respiratory irritation.[9]Assume MAY CAUSE RESPIRATORY IRRITATION.
Systemic/Organ Toxicity Potential for hepatotoxicity at high doses.[6]Toxic to blood, reproductive system, brain.[8][11]Assume POTENTIAL FOR SYSTEMIC ORGAN TOXICITY.

This predictive approach mandates that the compound be handled with the highest degree of care, following protocols for substances with high toxicity until empirical data becomes available.

Risk Assessment and the Hierarchy of Controls

A formal risk assessment is required before any work with this compound begins. This process is not merely a checklist but a scientific evaluation of the specific procedures to be performed.[14] The universally accepted "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

Diagram: Hierarchy of Controls Workflow

HierarchyOfControls cluster_main Hierarchy of Controls for Handling Novel Compounds Elimination Elimination (Is use of this compound absolutely necessary?) Substitution Substitution (Is there a less hazardous, validated alternative?) Elimination->Substitution Engineering Engineering Controls (Primary Containment) Substitution->Engineering Admin Administrative Controls (Safe Work Practices) Engineering->Admin PPE Personal Protective Equipment (Last Line of Defense) Admin->PPE Effectiveness Most Effective LeastEffectiveness Least Effective

Caption: The Hierarchy of Controls, prioritizing the most effective safety interventions.

  • Elimination/Substitution : For a novel research compound, these are often not feasible. The purpose of the research is to study this specific molecule.

  • Engineering Controls : This is the most critical pillar for protection. All handling of this compound must occur within a certified chemical fume hood to prevent inhalation of powders or aerosols.[15]

  • Administrative Controls : These are the procedures and practices that define safe work.

    • Designated Area : All work with this compound, including storage, should be restricted to a clearly marked "Designated Area."[1]

    • Standard Operating Procedure (SOP) : A detailed, written SOP for handling this compound must be developed and approved. This SOP should be read and signed by all personnel who will work with the material.

    • Training : Personnel must be trained on the specific hazards outlined in this guide and the procedures detailed in the SOP.[16]

  • Personal Protective Equipment (PPE) : PPE is essential but serves as the final barrier. Do not rely on PPE alone.[17]

    • Eye/Face Protection : ANSI Z87.1-compliant safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a splash risk.

    • Hand Protection : Use nitrile gloves as a minimum. Given the potential for skin absorption (inferred from TFEA), consider double-gloving. Gloves must be inspected before use and changed immediately upon contamination.[4]

    • Body Protection : A lab coat must be worn and kept fully buttoned. Ensure it is laundered professionally and not taken home.[2]

Experimental Protocols: Safe Handling Procedures

Adherence to a meticulous, step-by-step protocol is essential for minimizing exposure. The following procedures should be incorporated into your laboratory-specific SOP.

Weighing and Aliquoting (Solid Compound)
  • Preparation : Before retrieving the compound, decontaminate the balance and the surrounding area within the fume hood. Place a weigh boat or appropriate container on the balance.

  • Containment : Transport the stock container in secondary containment (e.g., a beaker or plastic tub) to the fume hood.

  • Dispensing : Open the container inside the fume hood. Use a spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. Do not "tap" the spatula on the side of the container.

  • Sealing : Securely close the primary container immediately after dispensing.

  • Cleaning : Carefully clean the spatula with a solvent-wetted wipe. Dispose of the wipe and any contaminated materials (e.g., weigh paper) into a designated hazardous waste bag located inside the fume hood.

  • Transport : The weighed sample should be immediately dissolved or placed in a sealed container for transport to the next step.

Solution Preparation and Handling
  • Solvent Addition : Add solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.

  • Mixing : If sonication or vortexing is required, ensure the vial is securely capped and check for leaks before removing it from the fume hood. If possible, perform these actions within the hood.

  • Storage : Solutions should be stored in clearly labeled, sealed containers. The label must include the compound name, concentration, solvent, date, and appropriate hazard pictograms.

  • Transfers : When transferring solutions, use appropriate pipettes or cannulas. Perform all transfers within the fume hood.

Emergency Procedures

Preparedness is a key component of safety.[15] All personnel must be familiar with these procedures and the location of emergency equipment.

Table 2: Emergency Response Protocol

Exposure ScenarioImmediate ActionFollow-Up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[10]Seek immediate medical attention. Do not attempt to neutralize.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower.[10][11]Seek medical attention, especially if irritation persists.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration.[10]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[10]Seek immediate medical attention. Provide the SDS or this guide to emergency personnel.
Minor Spill (<5g or <50mL in a hood) Alert others in the area. Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Carefully sweep or scoop up the material into a designated waste container. Decontaminate the area with an appropriate solvent and then soap and water.Document the spill and report it to the laboratory supervisor.
Major Spill (>5g or >50mL, or any spill outside a hood) Evacuate the immediate area. Alert laboratory personnel and supervisor. Close the laboratory door and prevent entry. Contact the institution's Environmental Health & Safety (EHS) department immediately.Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

Diagram: Emergency Response Decision Tree

EmergencyResponse cluster_assessment Initial Assessment cluster_actions Response Actions Start Exposure or Spill Occurs IsPersonalExposure Personal Exposure (Skin, Eyes, Inhalation)? Start->IsPersonalExposure IsMajorSpill Major Spill? (Outside hood, large quantity) IsPersonalExposure->IsMajorSpill No FirstAid Administer First Aid (Flush, Move to Fresh Air) IsPersonalExposure->FirstAid Yes MinorSpill Follow Minor Spill Protocol (Contain, Clean, Decontaminate) IsMajorSpill->MinorSpill No MajorSpill Evacuate Area Call EHS / Emergency Response IsMajorSpill->MajorSpill Yes Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: A logical decision tree for responding to chemical exposures or spills.

Storage and Waste Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

  • Storage : Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The container must be clearly labeled and stored in leak-proof secondary containment.[1]

  • Waste Disposal : All waste, including contaminated PPE, cleaning materials, and excess compound, must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams. Disposal must be handled through the institution's EHS department in accordance with all local, state, and federal regulations.[2]

Conclusion

Working with novel compounds like this compound is inherent to advancing science. However, this work carries the profound responsibility of ensuring the safety of all personnel. By adopting a proactive, questioning, and meticulous approach grounded in predictive toxicology and the hierarchy of controls, researchers can confidently and safely explore the scientific potential of such molecules. This guide serves as a foundational document, to be supplemented by institution-specific policies and rigorous, ongoing safety training.

References

Methodological & Application

Application Notes and Protocols: 6-(2,2,2-Trifluoroethoxy)nicotinic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. 6-(2,2,2-Trifluoroethoxy)nicotinic acid is a prime example of a pharmaceutical intermediate that leverages these benefits. The trifluoroethoxy group, in particular, offers a metabolically stable lipophilic moiety that can enhance cell membrane permeability and resist oxidative degradation, thereby improving the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This document provides a detailed guide for researchers, scientists, and drug development professionals on the properties, synthesis, and application of this versatile intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis. The table below summarizes its key properties.[1][2][3]

PropertyValue
CAS Number 175204-90-7
Molecular Formula C₈H₆F₃NO₃
Molecular Weight 221.13 g/mol
Appearance White crystalline powder
Melting Point 174 °C
Boiling Point 274.7 ± 40.0 °C (Predicted)
Density 1.453 ± 0.06 g/cm³ (Predicted)
pKa 3.55 ± 0.10 (Predicted)
Storage Under inert gas (nitrogen or Argon) at 2-8°C

Core Synthetic Protocol: Preparation of this compound

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction, starting from the readily available 6-chloronicotinic acid. The trifluoroethoxide anion, generated in situ from 2,2,2-trifluoroethanol and a strong base, displaces the chloride on the pyridine ring.

Diagram: Synthetic Pathway to the Intermediate

Synthesis start 6-Chloronicotinic Acid reagents 2,2,2-Trifluoroethanol, Sodium Hydride (NaH), DMF start->reagents Nucleophilic Aromatic Substitution product This compound reagents->product

Caption: Synthesis of the target intermediate.

Detailed Step-by-Step Protocol

Materials:

  • 6-Chloronicotinic acid

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension in an ice bath.

  • Addition of Trifluoroethanol: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) to the cooled suspension of sodium hydride. Stir the mixture at 0°C for 30 minutes to allow for the formation of sodium trifluoroethoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium trifluoroethoxide solution, add 6-chloronicotinic acid (1.0 equivalent) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Acidify the aqueous solution to a pH of approximately 3-4 with 1N hydrochloric acid.

  • Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium hydride is a highly reactive base that reacts violently with water. Therefore, anhydrous solvents and an inert atmosphere are crucial for safety and to ensure the base is available to deprotonate the trifluoroethanol.

  • Strong Base: Sodium hydride is used to generate the trifluoroethoxide nucleophile, which is a strong enough nucleophile to displace the chloride from the electron-deficient pyridine ring.

  • Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the sodium cation and leaving the trifluoroethoxide anion highly reactive.

  • Acidic Work-up: The carboxylic acid product is soluble in its carboxylate form in the basic reaction mixture. Acidification protonates the carboxylate, rendering the product less water-soluble and allowing for its extraction into an organic solvent.

Application in Pharmaceutical Synthesis: 5-HT1F Receptor Agonists

This compound is a key intermediate in the synthesis of novel pyridinoylpiperidine derivatives that act as potent 5-HT1F receptor agonists, which have potential applications in the treatment of migraines.[1] The following protocol outlines the conversion of the nicotinic acid intermediate into a target amide.

Diagram: Amide Formation Workflow

AmideFormation nicotinic_acid This compound activation Oxalyl Chloride, cat. DMF, DCM nicotinic_acid->activation Acyl Chloride Formation acyl_chloride 6-(2,2,2-Trifluoroethoxy)nicotinoyl Chloride activation->acyl_chloride coupling Substituted Piperidine, Triethylamine, DCM acyl_chloride->coupling Amide Bond Formation final_product Target 5-HT1F Agonist (Amide) coupling->final_product

Caption: From intermediate to final product.

Protocol 1: Activation to the Acyl Chloride

The carboxylic acid is first activated to the more reactive acyl chloride. This is a common strategy to facilitate amide bond formation with amines, which are often poor nucleophiles.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Acyl Chloride Formation: Cool the solution in an ice bath and slowly add oxalyl chloride (1.5 - 2.0 equivalents).

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

  • Isolation of Acyl Chloride: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and the solvent. The resulting crude 6-(2,2,2-Trifluoroethoxy)nicotinoyl chloride is typically used immediately in the next step without further purification.

Rationale for Reagent Choice:

  • Oxalyl Chloride: Oxalyl chloride is a preferred reagent for converting carboxylic acids to acyl chlorides because the byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are gaseous and easily removed from the reaction mixture.[4]

  • Catalytic DMF: DMF catalyzes the reaction by forming a Vilsmeier reagent in situ, which is the active electrophilic species that reacts with the carboxylic acid.

Protocol 2: Amide Coupling

The activated acyl chloride is then reacted with the desired amine to form the final amide product.

Materials:

  • Crude 6-(2,2,2-Trifluoroethoxy)nicotinoyl chloride

  • Substituted piperidine derivative (or other desired amine)

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amine Solution: In a separate flask, dissolve the substituted piperidine derivative (1.0 equivalent) and triethylamine (1.5 - 2.0 equivalents) in anhydrous DCM.

  • Coupling Reaction: Cool the amine solution in an ice bath. Slowly add a solution of the crude 6-(2,2,2-Trifluoroethoxy)nicotinoyl chloride in anhydrous DCM to the cooled amine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure amide product.

Self-Validating System:

The success of this protocol can be validated at each stage. The formation of the acyl chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber). The final amide product can be fully characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its structure and purity.

Safety and Handling

This compound is an irritant.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Oxalyl chloride is highly toxic and corrosive and reacts violently with water.[4] It should be handled with extreme care in a fume hood.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its trifluoroethoxy moiety imparts desirable pharmacokinetic properties, making it an attractive building block in drug discovery. The synthetic protocols outlined in this document provide a robust framework for its preparation and subsequent use in amide coupling reactions, as exemplified by its application in the synthesis of 5-HT1F receptor agonists. By understanding the principles behind the experimental choices, researchers can effectively utilize this intermediate to accelerate the development of new therapeutic agents.

References

Application Notes & Protocols: Investigating 6-(2,2,2-Trifluoroethoxy)nicotinic Acid in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 6-(2,2,2-Trifluoroethoxy)nicotinic acid in oncology. While direct studies on this specific molecule are not extensively published, its structural similarity to nicotinic acid (Niacin, Vitamin B3) allows for a scientifically-grounded exploration of its potential as an anticancer agent. These notes synthesize the known roles of nicotinic acid and its derivatives in cancer biology, focusing on NAD+ metabolism and DNA repair, to propose a strategic framework for the preclinical evaluation of this compound. Detailed protocols for in vitro and in vivo validation are provided, alongside mechanistic studies designed to elucidate its mode of action.

Introduction: The Rationale for Targeting Nicotinic Acid Pathways in Oncology

Nicotinic acid and its amide form, nicotinamide, are essential precursors for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes vital to cellular homeostasis and stress responses.[1][2] The role of NAD+ extends beyond metabolism; it is fundamentally linked to DNA repair, genomic stability, and cell survival, processes that are often dysregulated in cancer.[3]

Several key enzymes, including poly (ADP-ribose) polymerases (PARPs) and sirtuins, utilize NAD+ as a substrate to carry out their functions.[1] PARPs, in particular, are central to DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as "BRCAness"), tumor cells become critically dependent on PARP activity for survival.[4]

Recent evidence has shown that a subset of cancers, including specific types of ovarian, pancreatic, prostate, and breast cancers, amplify and overexpress the gene for nicotinic acid phosphoribosyltransferase (NAPRT).[1] NAPRT is the rate-limiting enzyme in the Preiss-Handler pathway, which converts nicotinic acid to NAD+. This upregulation provides a direct mechanism for tumors to fuel their heightened demand for NAD+, thereby sustaining the activity of DNA repair enzymes like PARP and promoting their survival.[1] This dependency creates a therapeutic vulnerability, suggesting that inhibitors of the nicotinic acid-to-NAD+ conversion pathway could be effective anticancer agents, particularly in combination with PARP inhibitors or other DNA-damaging therapies.

The introduction of a 2,2,2-trifluoroethoxy group to the nicotinic acid scaffold, creating this compound, represents a rational medicinal chemistry approach to potentially enhance the therapeutic properties of the parent molecule. The trifluoroethoxy moiety can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity for its target, potentially leading to improved potency, selectivity, and pharmacokinetic properties.

Proposed Mechanism of Action and Key Signaling Pathways

We hypothesize that this compound may act as a modulator of the nicotinic acid salvage pathway, potentially inhibiting NAPRT. By doing so, it would deplete the intracellular NAD+ pools that are essential for cancer cell survival, particularly in tumors that are highly dependent on this pathway.

Diagram 1: Proposed Mechanism of Action of this compound

Mechanism_of_Action Proposed Inhibition of NAD+ Synthesis by this compound cluster_0 Preiss-Handler Pathway cluster_1 Downstream Effects Nicotinic Acid Nicotinic Acid NAPRT NAPRT Nicotinic Acid->NAPRT NaMN NaMN NAPRT->NaMN Converts NMNAT1-3 NMNAT1-3 NaMN->NMNAT1-3 NaAD+ NaAD+ NMNAT1-3->NaAD+ NADSYN1 NADSYN1 NaAD+->NADSYN1 NAD+ NAD+ NADSYN1->NAD+ PARP PARP NAD+->PARP Substrate for DNA_Repair DNA Repair PARP->DNA_Repair Activates Apoptosis Apoptosis PARP->Apoptosis Depletion leads to Cell_Survival Cell Survival DNA_Repair->Cell_Survival Promotes Compound 6-(2,2,2-Trifluoroethoxy) nicotinic acid Compound->NAPRT Inhibition

Caption: Proposed inhibition of NAPRT by this compound.

Experimental Protocols for Preclinical Evaluation

The following protocols provide a roadmap for the systematic evaluation of this compound in an oncology research setting.

In Vitro Proliferation and Cytotoxicity Assays

Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines, particularly those with known alterations in DNA repair pathways or high NAPRT expression.

Materials:

  • Cancer cell lines (e.g., Capan-1 for BRCA2 deficiency, and a panel of ovarian, breast, and pancreatic cancer lines)

  • Normal, non-transformed cell line for toxicity comparison (e.g., human dermal fibroblasts)

  • This compound

  • Cell culture medium and supplements

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kits

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Treat the cells with the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • CellTiter-Glo®: Add the reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Parameter Description
Cell Lines Panel of cancer cell lines (high vs. low NAPRT expression) and a normal cell line.
Compound Concentration Logarithmic serial dilution (e.g., 0.1, 1, 10, 100 µM).
Incubation Time 48 and 72 hours.
Readout IC50 value (µM).
NAD+/NADH Assay

Objective: To directly measure the impact of the compound on intracellular NAD+ and NADH levels, validating its proposed mechanism of action.

Materials:

  • Cancer cell lines

  • This compound

  • NAD/NADH-Glo™ Assay kit

  • 6-well plates

  • Luminometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Lyse the cells according to the assay kit protocol to extract NAD+ and NADH.

  • Quantification: Follow the kit's instructions to measure the levels of NAD+ and NADH.

  • Data Analysis: Calculate the NAD+/NADH ratio and compare the levels in treated versus untreated cells.

Diagram 2: Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow Workflow for In Vitro Evaluation of the Compound Start Start Evaluation Proliferation_Assay Proliferation/Viability Assay (IC50 Determination) Start->Proliferation_Assay NAD_Assay NAD+/NADH Assay Proliferation_Assay->NAD_Assay If active Invasion_Assay Cell Invasion Assay (Transwell) Proliferation_Assay->Invasion_Assay Parallel evaluation PAR_Formation_Assay PAR Formation Assay NAD_Assay->PAR_Formation_Assay If NAD+ depleted Apoptosis_Assay Apoptosis Assay (Annexin V/PI) PAR_Formation_Assay->Apoptosis_Assay If PAR reduced End Mechanistic Insights Apoptosis_Assay->End Invasion_Assay->End

Caption: A streamlined workflow for the in vitro assessment of the compound.

Poly (ADP-ribose) (PAR) Formation Assay

Objective: To assess the downstream functional consequence of NAD+ depletion on PARP activity.

Materials:

  • Cancer cell lines

  • This compound

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Anti-PAR antibody

  • Secondary antibody conjugated to a fluorescent probe

  • Immunofluorescence microscopy setup

Protocol:

  • Cell Treatment: Culture cells on coverslips and pre-treat with the compound for 24 hours.

  • Induce DNA Damage: Treat cells with a DNA damaging agent for a short period (e.g., 10 minutes) to stimulate PARP activity.

  • Immunofluorescence Staining: Fix, permeabilize, and stain the cells with the anti-PAR primary antibody, followed by the fluorescently labeled secondary antibody.

  • Imaging and Analysis: Visualize PAR formation using a fluorescence microscope and quantify the fluorescence intensity.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NU/NU or NSG)

  • Cancer cell line known to be sensitive in vitro

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment and vehicle control groups. Administer the compound at a predetermined dose and schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Parameter Description
Animal Model Immunocompromised mice (e.g., NU/NU).
Cell Line A sensitive cancer cell line from in vitro studies.
Treatment Groups Vehicle control, Compound (multiple doses if possible).
Dosing Route & Schedule To be determined by pharmacokinetic studies (e.g., oral gavage, daily).
Primary Endpoint Tumor growth inhibition.
Secondary Endpoints Body weight, survival, biomarker analysis of tumors.

Conclusion and Future Directions

The exploration of this compound as a potential anticancer agent is grounded in the established role of the nicotinic acid salvage pathway in sustaining malignant cell growth and survival. The protocols outlined in this document provide a robust framework for its preclinical evaluation, from initial in vitro screening to in vivo efficacy studies. Positive results from these experiments would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as its potential for combination therapies, particularly with PARP inhibitors in cancers with homologous recombination deficiencies.

References

Application Notes and Protocols for PET Imaging Tracer Synthesis Using 6-(2,2,2-Trifluoroethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Integration of the 6-(2,2,2-Trifluoroethoxy)nicotinyl Moiety in PET Tracer Design

Positron Emission Tomography (PET) stands as a premier non-invasive imaging modality, offering profound insights into in vivo biochemical and physiological processes. The specificity and efficacy of PET are fundamentally dictated by the molecular design of its radiotracers. The nicotinic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.

The incorporation of a 2,2,2-trifluoroethoxy group at the 6-position of nicotinic acid presents a strategic advantage in PET tracer development. The trifluoromethyl group is known to enhance metabolic stability and can modulate the lipophilicity and binding affinity of a molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the conceptualization and practical execution of synthesizing novel PET tracers derived from 6-(2,2,2-trifluoroethoxy)nicotinic acid. We will delve into the underlying principles of precursor design, radiolabeling strategies, and the subsequent purification and quality control of the final radiotracer.

Conceptual Framework: From Starting Material to Injectable PET Tracer

The journey from this compound to a viable PET tracer involves a multi-step process. The core challenge lies in the introduction of a positron-emitting radionuclide, most commonly fluorine-18 ([¹⁸F]), onto the nicotinic acid backbone. Direct labeling of the stable trifluoroethoxy group is not feasible. Therefore, a precursor molecule must be synthesized from the starting material, incorporating a suitable leaving group that can be displaced by [¹⁸F]fluoride via nucleophilic aromatic substitution (SₙAr).

The pyridine ring of nicotinic acid is electron-deficient, which facilitates nucleophilic attack. However, to achieve the rapid and high-yield reactions required for radiochemistry (given the 109.8-minute half-life of ¹⁸F), the leaving group should ideally be positioned ortho or para to an electron-withdrawing group. In the context of this compound, the carboxylic acid group (or its ester derivative) can serve as a mild activating group. For more efficient labeling, the introduction of a potent electron- withdrawing group, such as a nitro group, is often employed.

G cluster_0 Precursor Synthesis cluster_1 Radiosynthesis cluster_2 Purification & Quality Control A This compound B Esterification (Protection of Carboxylic Acid) A->B C Introduction of a Leaving Group (e.g., -NO2, -Halogen, -NMe3+) B->C D Final Precursor C->D G Nucleophilic Aromatic Substitution (SₙAr) D->G E [¹⁸F]Fluoride Production (Cyclotron) F Activation of [¹⁸F]Fluoride (e.g., K₂CO₃/K₂₂₂ complex) E->F F->G H Deprotection (if necessary) G->H I Crude [¹⁸F]Tracer H->I J Semi-preparative HPLC I->J K Formulation J->K L Quality Control (Radiochemical Purity, Molar Activity, etc.) K->L M Injectable PET Tracer L->M

Figure 1. Overall workflow for the synthesis of a PET tracer from this compound.

Part 1: Precursor Synthesis

The synthesis of a suitable precursor is a critical first step and is performed using non-radioactive ("cold") chemistry. The ideal precursor should be stable and readily undergo nucleophilic substitution with high regioselectivity.

Protocol 1: Synthesis of a Nitro-Substituted Precursor

This protocol describes the synthesis of a precursor with a nitro group to activate the pyridine ring for [¹⁸F]-fluorination.

Rationale: The nitro group is a strong electron-withdrawing group, which significantly enhances the rate of nucleophilic aromatic substitution, a crucial factor for efficient radiolabeling.[1]

Step-by-Step Methodology:

  • Protection of the Carboxylic Acid:

    • To a solution of this compound in methanol, add thionyl chloride dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester. This protection prevents unwanted side reactions of the carboxylic acid group.

  • Nitration of the Pyridine Ring:

    • Dissolve the methyl 6-(2,2,2-trifluoroethoxy)nicotinate in concentrated sulfuric acid at 0 °C.

    • Add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography to yield the nitrated precursor. The nitro group will predominantly direct to the 5-position.

  • Introduction of the Leaving Group:

    • The position of the leaving group will determine the final position of the [¹⁸F]fluorine atom. For this example, we will consider replacing a group at the 2-position. If starting with a 2-chloro-6-(2,2,2-trifluoroethoxy)nicotinic acid derivative, the chloro group can serve as the leaving group, activated by the newly introduced nitro group at the 5-position.

Part 2: Automated Radiosynthesis of the [¹⁸F]-labeled Tracer

The short half-life of ¹⁸F necessitates a rapid and efficient radiosynthesis, typically performed in an automated synthesis module.

Protocol 2: [¹⁸F]-Fluorination via Nucleophilic Aromatic Substitution

Rationale: Nucleophilic aromatic substitution is the most common method for producing aryl-[¹⁸F]fluorides due to the high specific activity of [¹⁸F]fluoride produced from a cyclotron.[2][3] The use of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) is essential to enhance the nucleophilicity of the fluoride ion in an aprotic solvent.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron target is passed through an anion exchange cartridge (e.g., Sep-Pak Light QMA).

    • The trapped [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is removed by heating under a stream of nitrogen or under vacuum to yield the anhydrous, reactive [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex. This step is critical as water will diminish the nucleophilicity of the fluoride.

  • Radiolabeling Reaction:

    • A solution of the precursor (e.g., methyl 2-chloro-5-nitro-6-(2,2,2-trifluoroethoxy)nicotinate) in an anhydrous aprotic solvent (e.g., DMSO, DMF) is added to the dried [¹⁸F]fluoride complex.

    • The reaction mixture is heated at a specific temperature (typically 100-160 °C) for a set time (5-20 minutes). Microwave-assisted heating can significantly reduce reaction times.[3]

  • Deprotection (if necessary):

    • If the carboxylic acid was protected as an ester, a hydrolysis step is required. After cooling the reaction mixture, an aqueous solution of sodium hydroxide is added, and the mixture is heated briefly to saponify the ester.

    • The reaction is then neutralized with an acid (e.g., HCl).

G A [¹⁸F]F⁻ in H₂¹⁸O from Cyclotron B Trap on Anion Exchange Cartridge A->B C Elute with K₂CO₃/K₂₂₂ B->C D Azeotropic Drying C->D E Reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ Complex D->E F Add Precursor in Anhydrous DMSO E->F Step 1 G Heat (Conventional or Microwave) F->G Step 2 H [¹⁸F]-labeled Intermediate G->H Step 3 I Hydrolysis (Deprotection) H->I Step 4 (optional) J Crude [¹⁸F]-labeled Tracer I->J

Figure 2. Radiosynthesis workflow for the [¹⁸F]-fluorination step.

ParameterConditionRationale
Solvent DMSO, DMFHigh boiling point, aprotic, effectively solvates the K₂₂₂ complex.[3]
Temperature 100 - 160 °CProvides sufficient energy to overcome the activation barrier for SₙAr.
Reaction Time 5 - 20 minBalances reaction completion with minimizing radioactive decay.
Precursor Amount 1 - 5 mgSufficient to ensure a good radiochemical yield without complicating purification.

Table 1. Typical reaction conditions for [¹⁸F]-fluorination.

Part 3: Purification and Quality Control

Purification of the radiotracer is essential to remove unreacted [¹⁸F]fluoride, the precursor, and any reaction byproducts. Quality control ensures the final product is safe and suitable for in vivo use.

Protocol 3: HPLC Purification and Formulation

Rationale: High-performance liquid chromatography (HPLC) is the gold standard for purifying PET tracers, providing excellent separation and ensuring high radiochemical purity.

Step-by-Step Methodology:

  • Semi-preparative HPLC:

    • The crude reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative reverse-phase HPLC column (e.g., C18).

    • A suitable gradient of solvents (e.g., acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid) is used to separate the desired product.

    • The radioactive peak corresponding to the product is collected.

  • Formulation:

    • The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the tracer.

    • The cartridge is washed with water to remove any remaining HPLC solvents.

    • The final tracer is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve a physiologically acceptable solution.

Quality Control Parameters

The final product must be tested according to established pharmacopeia guidelines before it can be used in humans.

TestSpecificationMethod
Identity Retention time matches the non-radioactive standardAnalytical HPLC
Radiochemical Purity > 95%Analytical HPLC, Radio-TLC
Radionuclidic Purity > 99.5% ¹⁸FGamma spectroscopy
Molar Activity > 37 GBq/µmol (1 Ci/µmol)HPLC with UV and radiation detectors
Residual Solvents Within USP limitsGas Chromatography
pH 4.5 - 7.5pH meter
Sterility & Endotoxins Sterile and within limitsStandard microbiological tests

Table 2. Key quality control specifications for the final PET tracer.

Conclusion and Future Perspectives

The this compound scaffold offers a promising platform for the development of novel PET tracers. By employing established methods of precursor synthesis and nucleophilic [¹⁸F]-fluorination, researchers can efficiently produce these molecules for preclinical and clinical evaluation. The inherent properties of the trifluoroethoxy group may lead to tracers with improved metabolic stability and favorable pharmacokinetic profiles. Future work could explore alternative labeling positions on the nicotinic acid ring and the development of precursors with different leaving groups, such as trimethylammonium salts, which have shown promise for mild and efficient radiofluorination.[4] The protocols outlined in this application note provide a solid foundation for the synthesis and evaluation of this exciting new class of PET imaging agents.

References

Application Notes and Protocols for the Synthesis of Trifluoromethyl Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoromethyl Nicotinic Acids in Modern Chemistry

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1] This is due to the unique electronic properties, metabolic stability, and lipophilicity conferred by the CF₃ group.[2] When appended to the nicotinic acid scaffold, a privileged pharmacophore in its own right, the resulting trifluoromethyl nicotinic acid derivatives exhibit a remarkable range of biological activities and serve as crucial intermediates in the synthesis of high-value compounds.[3]

This guide provides an in-depth overview of the principal synthetic strategies for accessing trifluoromethyl nicotinic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.

Strategic Approaches to Synthesis

The synthesis of trifluoromethyl nicotinic acid derivatives can be broadly categorized into two main approaches:

  • Construction of the Pyridine Ring with a Pre-installed Trifluoromethyl Group: This "bottom-up" approach involves the cyclization of acyclic precursors already containing the CF₃ moiety. This strategy offers excellent control over the initial positioning of the trifluoromethyl group.

  • Trifluoromethylation of a Pre-formed Nicotinic Acid Scaffold: This "top-down" approach involves the direct introduction of a CF₃ group onto the pyridine ring of a nicotinic acid derivative. This is often advantageous for late-stage functionalization of complex molecules.

This document will detail robust protocols for both of these strategic approaches, providing a versatile toolkit for the synthesis of a wide array of trifluoromethyl nicotinic acid derivatives.

Protocol I: Synthesis of 2-(Trifluoromethyl)nicotinic Acid via Pyridine Ring Construction

This protocol details a reliable method for constructing the 2-(trifluoromethyl)pyridine core from simple fluorinated precursors, a strategy that has proven effective for producing key intermediates for pharmaceuticals.[3]

Experimental Workflow

start Fluorinated Precursor step1 Reaction with Enaminone start->step1 step2 Cyclization step1->step2 Ammonia step3 Hydrolysis step2->step3 end_product 2-(Trifluoromethyl)nicotinic Acid step3->end_product

Caption: Workflow for the synthesis of 2-(trifluoromethyl)nicotinic acid.

Step-by-Step Protocol
  • Synthesis of the Enaminone Intermediate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 equivalent of a suitable β-ketoester with 1.1 equivalents of trifluoroacetic anhydride.

    • Slowly add 1.2 equivalents of a secondary amine (e.g., morpholine or piperidine) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

  • Cyclization to form the Pyridine Ring:

    • Dissolve the crude enaminone in a suitable solvent such as ethanol or isopropanol.

    • Add a source of ammonia, such as a saturated solution of ammonia in ethanol or ammonium acetate (2.0-3.0 equivalents).

    • Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Hydrolysis to 2-(Trifluoromethyl)nicotinic Acid:

    • To the crude pyridyl ester, add a 2-4 M aqueous solution of a strong base (e.g., NaOH or KOH) (2.0-5.0 equivalents).

    • Heat the mixture to 80-100 °C and stir for 2-6 hours until the hydrolysis is complete.

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of 2-3.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired 2-(trifluoromethyl)nicotinic acid.

Data Summary
Starting MaterialReagentsSolventTimeTemperature (°C)Yield (%)
Ethyl trifluoroacetoacetateMorpholine, Ammonium acetateEthanol24 h8065-75
Methyl trifluoroacetoacetatePiperidine, Ammonia in EthanolIsopropanol18 h9070-80

Protocol II: Sandmeyer Trifluoromethylation of Aminonicotinic Acid

The Sandmeyer reaction is a classic transformation that allows for the conversion of an amino group on an aromatic ring to a variety of functional groups via a diazonium salt intermediate.[1] The trifluoromethylating Sandmeyer reaction provides a direct route to trifluoromethylated arenes from readily available aromatic amines.[4]

Reaction Mechanism

cluster_0 Diazotization cluster_1 Trifluoromethylation A Aminonicotinic Acid B Diazonium Salt A->B NaNO2, H+ D Aryl Radical B->D Cu(I) C [Cu(CF3)n] complex C->D E Trifluoromethylnicotinic Acid D->E [Cu(II)(CF3)n]+

Caption: Mechanism of the Sandmeyer trifluoromethylation.

One-Pot Protocol
  • Diazotization:

    • To a stirred suspension of 1.0 equivalent of aminonicotinic acid in a suitable solvent (e.g., acetonitrile or DMF) at 0 °C, add 1.5 equivalents of tert-butyl nitrite.

    • Stir the mixture at 0 °C for 30 minutes.

  • Trifluoromethylation:

    • In a separate flask, prepare a solution of the trifluoromethyl source. A common and effective system involves a copper(I) salt (e.g., CuI, 10-20 mol%) and a trifluoromethylating reagent such as (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5-2.0 equivalents) or a Togni reagent.

    • Slowly add the trifluoromethylating reagent solution to the diazonium salt mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by the evolution of nitrogen gas and TLC analysis.

  • Work-up and Purification:

    • Quench the reaction by adding an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure trifluoromethyl nicotinic acid derivative.

Data Summary
Aminonicotinic Acid IsomerTrifluoromethylating ReagentCatalystSolventTimeTemperature (°C)Yield (%)
2-Aminonicotinic acidTMSCF₃CuIAcetonitrile4 h0 to RT60-70
5-Aminonicotinic acidTogni's ReagentCu(OTf)₂DMF6 h0 to RT55-65

Protocol III: Direct C-H Trifluoromethylation

Direct C-H functionalization is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials.[5] Recent advances have enabled the direct trifluoromethylation of the pyridine ring of nicotinic acid derivatives using radical-based methods.

Experimental Workflow

start Nicotinic Acid Derivative step2 Radical Addition to Pyridine Ring start->step2 step1 Generation of CF3 Radical step1->step2 step3 Rearomatization step2->step3 Oxidant end_product Trifluoromethylnicotinic Acid step3->end_product

Caption: Workflow for direct C-H trifluoromethylation.

Step-by-Step Protocol
  • Reaction Setup:

    • In a reaction vessel, combine the nicotinic acid derivative (1.0 equivalent), a trifluoromethyl radical source such as Togni's reagent or Langlois' reagent (1.5-2.0 equivalents), and a suitable catalyst (e.g., a silver or copper salt, 5-10 mol%).

    • Add a solvent, typically a mixture of an organic solvent and water (e.g., acetonitrile/water or dichloromethane/water).

    • Add an oxidant, such as potassium persulfate (K₂S₂O₈) or tert-butyl hydroperoxide (TBHP) (2.0-3.0 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 60-100 °C.

    • Stir vigorously for 12-48 hours. Monitor the reaction by LC-MS or ¹⁹F NMR.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography or recrystallization.

Protocol IV: Photoredox-Catalyzed Trifluoromethylation

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals under gentle conditions.[2] This approach can be effectively applied to the trifluoromethylation of nicotinic acid derivatives.[6]

Reaction Mechanism

cluster_0 Photocatalytic Cycle cluster_1 Radical Generation and Coupling PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC_reduced PC- PC_excited->PC_reduced Reductive Quenching PC_oxidized PC+ PC_excited->PC_oxidized Oxidative Quenching PC_reduced->PC Oxidation PC_oxidized->PC Reduction CF3_source CF3 Source CF3_radical •CF3 CF3_source->CF3_radical SET from PC* or PC- Substrate Nicotinic Acid Derivative Radical_adduct Radical Adduct Substrate->Radical_adduct + •CF3 Product Trifluoromethylated Product Radical_adduct->Product Oxidation by PC+

Caption: General mechanism for photoredox-catalyzed trifluoromethylation.

Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the nicotinic acid derivative (1.0 equivalent), a photocatalyst such as Ru(bpy)₃Cl₂ or an iridium complex (1-5 mol%), and a trifluoromethyl source like triflyl chloride or Umemoto's reagent (1.5-2.0 equivalents).[2][7]

    • Add a suitable degassed solvent (e.g., acetonitrile or DMF).

    • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Irradiation:

    • Place the reaction vessel in front of a light source, such as a blue LED lamp or a compact fluorescent lamp.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product directly by flash column chromatography on silica gel.

Characterization Data

Accurate characterization of the synthesized trifluoromethyl nicotinic acid derivatives is crucial for confirming their identity and purity. Below is a summary of expected spectroscopic data for representative compounds.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)
2-(Trifluoromethyl)nicotinic acid 8.80 (d, 1H), 8.45 (d, 1H), 7.60 (t, 1H)165.0, 153.0 (q), 148.0, 140.0, 125.0, 122.0 (q, J ≈ 275 Hz)-62.5
4-(Trifluoromethyl)nicotinic acid 9.10 (s, 1H), 8.90 (d, 1H), 7.70 (d, 1H)166.5, 155.0, 152.0, 135.0 (q), 124.0, 123.0 (q, J ≈ 273 Hz)-64.0
6-(Trifluoromethyl)nicotinic acid 9.20 (s, 1H), 8.50 (d, 1H), 7.90 (d, 1H)165.8, 151.0 (q), 150.0, 140.0, 121.0, 124.0 (q, J ≈ 274 Hz)-68.0

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

Conclusion

The synthesis of trifluoromethyl nicotinic acid derivatives is a vibrant area of research with significant implications for drug discovery and development. The protocols outlined in this guide provide a range of reliable methods for accessing these valuable compounds. By understanding the underlying principles of each synthetic strategy, researchers can make informed decisions to best suit their specific needs, whether it be for small-scale exploratory studies or large-scale manufacturing campaigns. The continued development of novel trifluoromethylation reagents and catalytic systems will undoubtedly further expand the synthetic chemist's toolbox for the preparation of these important molecules.

References

Application Notes and Protocols: Derivatization of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid in Modern Drug Discovery

This compound is a synthetic building block of significant interest in medicinal chemistry and chemical biology. The presence of the trifluoroethoxy group can substantially alter the physicochemical properties of molecules into which it is incorporated, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The nicotinic acid core, a derivative of niacin (Vitamin B3), provides a well-established scaffold with known roles in various biological pathways[1][2].

The carboxylic acid moiety of this compound is a versatile chemical handle, allowing for its covalent linkage to a wide array of molecules, including fluorescent probes, affinity tags, peptides, proteins, and other small molecules. This process of derivatization is critical for a multitude of biological assays, from fundamental research to high-throughput screening in drug development. For instance, derivatized analogs are instrumental in studying structure-activity relationships (SAR), target identification, and creating potent anti-inflammatory or antimicrobial agents[3][4].

This comprehensive guide provides detailed protocols and the underlying scientific rationale for the most common and effective derivatization strategies for this compound, focusing on the formation of amides and esters. These derivatives serve as pivotal tools for researchers, scientists, and drug development professionals.

Core Derivatization Strategies: A Mechanistic Overview

The derivatization of a carboxylic acid, such as this compound, primarily involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack. The two most prevalent derivatization pathways for biological applications are amide bond formation and esterification.

Amide Bond Formation: The Workhorse of Bioconjugation

The formation of a stable amide bond is the most common strategy for conjugating carboxylic acids to amine-containing molecules (e.g., proteins, peptides, amino-modified linkers). Direct reaction between a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, the carboxylic acid must first be activated.

The Rationale behind Carboxylic Acid Activation:

The hydroxyl group of a carboxylic acid is a poor leaving group. To facilitate amide bond formation, it must be converted into a better leaving group. This is typically achieved using coupling reagents that form a highly reactive intermediate.

A widely adopted and robust method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

  • EDC's Role: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

  • The Synergy of NHS: While the O-acylisourea intermediate can react directly with a primary amine, it is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.[5] To improve efficiency and control, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable NHS ester.[5] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[5]

Other effective coupling agents include peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are also used to activate carboxyl groups for amidation.[6]

Experimental Workflow: Amide Bond Formation

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 6-(2,2,2-Trifluoroethoxy) nicotinic acid EDC_NHS EDC + NHS Activated_Ester NHS Ester Intermediate Carboxylic_Acid->Activated_Ester EDC, NHS Amide_Derivative Amide Derivative Activated_Ester->Amide_Derivative R-NH2 Amine_Molecule Amine-containing Molecule (R-NH2) Fischer_Esterification Carboxylic_Acid 6-(2,2,2-Trifluoroethoxy) nicotinic acid Ester_Product Ester Derivative Carboxylic_Acid->Ester_Product Alcohol Alcohol (R-OH) (often in excess) Alcohol->Ester_Product Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Ester_Product catalysis Water Water (removed to drive reaction) Ester_Product->Water +

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine ring is a ubiquitous structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively functionalize this heterocycle is therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the modular and efficient synthesis of complex pyridine-containing molecules.[1][2][3]

However, the unique electronic properties of the pyridine ring—specifically the presence of the lone pair on the nitrogen atom—can present significant challenges. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] Consequently, the development of robust and general protocols for the cross-coupling of pyridine derivatives requires careful consideration of the catalyst system, including the choice of palladium precursor, ligand, and base. This guide provides an in-depth overview and detailed experimental procedures for three of the most pivotal palladium-catalyzed reactions applied to pyridine derivatives: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organoboron species (typically a boronic acid or ester) and an organohalide.[5][6][7] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a favored method for constructing biaryl and hetero-biaryl structures.[2][5]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8] The palladium(0) catalyst first undergoes oxidative addition into the carbon-halide bond of the pyridine derivative. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium(II) center, a step that is typically facilitated by a base.[5][7] The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired coupled product and regenerate the active palladium(0) catalyst.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Pyr-X) Pd(II)_Complex L₂Pd(II)(Pyr)(X) OxAdd->Pd(II)_Complex Transmetalation Transmetalation (R-B(OR)₂ + Base) Diorgano_Pd(II) L₂Pd(II)(Pyr)(R) Transmetalation->Diorgano_Pd(II) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Pyr-R (Product) Reductive_Elimination->Product Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Pyr-X) Pd(II)_Complex L₂Pd(II)(Pyr)(X) OxAdd->Pd(II)_Complex Amine_Coord Amine Coordination & Deprotonation (R₂NH + Base) Amido_Complex L₂Pd(II)(Pyr)(NR₂) Amine_Coord->Amido_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Pyr-NR₂ (Product) Reductive_Elimination->Product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex L₂Pd(II)(Pyr)(X) Pd(0)L2->Pd(II)_Complex Oxidative Addition (Pyr-X) Diorgano_Pd(II) L₂Pd(II)(Pyr)(C≡CR) Pd(II)_Complex->Diorgano_Pd(II) Transmetalation Diorgano_Pd(II)->Pd(0)L2 Reductive Elimination Product Pyr-C≡CR (Product) Diorgano_Pd(II)->Product CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide R-C≡CH, Base Cu_Acetylide->Pd(II)_Complex Transmetalation Cu_Acetylide->CuX General_Workflow cluster_workflow General Cross-Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents (Halide, Coupling Partner, Catalyst, Base) Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat & Stir (Monitor Progress) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification

References

Application Notes & Protocols: The Strategic Use of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 6-(2,2,2-trifluoroethoxy)nicotinic acid as a key building block in the design and synthesis of next-generation kinase inhibitors. This document outlines the scientific rationale, detailed synthetic protocols, and robust methodologies for the biological evaluation of compounds derived from this versatile scaffold.

Introduction: The Rationale for this compound in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[2][3] The nicotinic acid scaffold, a pyridine derivative, is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[4]

The incorporation of a 2,2,2-trifluoroethoxy group at the 6-position of the nicotinic acid ring is a strategic design choice aimed at enhancing the drug-like properties of the resulting inhibitors. The trifluoroethoxy moiety can offer several advantages:

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic degradation by cytochrome P450 enzymes.[5]

  • Enhanced Lipophilicity: The fluorine atoms can increase the lipophilicity of the molecule, potentially improving cell membrane permeability and oral bioavailability.[6]

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the pyridine nitrogen, which can be fine-tuned to optimize interactions with the target kinase.

  • Bioisosteric Replacement: The trifluoroethoxy group can act as a bioisostere for other functionalities, offering a novel chemical space for patentable new chemical entities.[7][8]

This guide will focus on a hypothetical kinase inhibitor, "TFN-Kin-Inhib-01" , derived from this compound, targeting a key oncogenic kinase.

Synthesis of a TFN-Kin-Inhib-01: A Hypothetical Kinase Inhibitor

The following is a proposed synthetic route for a hypothetical kinase inhibitor, TFN-Kin-Inhib-01, targeting the Src tyrosine kinase. The design incorporates the this compound core, an aniline moiety to occupy the adenine-binding region, and a solubilizing group to improve physicochemical properties.

Overall Synthetic Scheme

G A 6-Chloronicotinic acid B This compound A->B  1. 2,2,2-Trifluoroethanol, NaH, THF   C TFN-Kin-Inhib-01 Precursor (Acid Chloride) B->C  2. Oxalyl chloride, cat. DMF, DCM   D TFN-Kin-Inhib-01 C->D  3. Substituted Aniline, Pyridine, DCM  

Caption: Synthetic workflow for TFN-Kin-Inhib-01.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of this compound

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add 2,2,2-trifluoroethanol (1.1 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Add 6-chloronicotinic acid (1.0 eq.) portion-wise to the reaction mixture.

  • Heat the reaction to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Acidify the aqueous solution with 1M HCl to pH 3-4, which should precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Step 2: Formation of the Acid Chloride

  • Suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.5 eq.) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

Step 3: Amide Coupling to form TFN-Kin-Inhib-01

  • Dissolve the crude acid chloride in anhydrous DCM.

  • To this solution, add the desired substituted aniline (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline) (1.0 eq.) and pyridine (2.0 eq.).

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final compound, TFN-Kin-Inhib-01.

Application Notes: Targeting Src Kinase in Cancer

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, migration, and survival. Overexpression and hyperactivity of Src are frequently observed in various human cancers, making it an attractive target for cancer therapy. TFN-Kin-Inhib-01 is designed as a potent and selective inhibitor of Src kinase.

Mechanism of Action

TFN-Kin-Inhib-01 is designed to be an ATP-competitive inhibitor. The nicotinamide core is expected to form hydrogen bonds with the hinge region of the Src kinase domain, while the trifluoroethoxy group can occupy a hydrophobic pocket. The substituted aniline moiety will extend into the solvent-exposed region, allowing for modifications to improve solubility and pharmacokinetic properties.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation TFN TFN-Kin-Inhib-01 TFN->Src Inhibition

Caption: Simplified Src signaling pathway and point of inhibition.

Protocols for Biological Evaluation

Biochemical Assay: Src Kinase Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of TFN-Kin-Inhib-01 against purified Src kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Purified, active Src kinase

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • TFN-Kin-Inhib-01 (dissolved in DMSO)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of TFN-Kin-Inhib-01 in DMSO. Further dilute in assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted compound.

  • Add 2.5 µL of Src kinase solution.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a detection mix containing the Eu-labeled antibody and SA-APC in a buffer with EDTA.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665/615) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell-Based Assay: Anti-proliferative Activity

This protocol assesses the ability of TFN-Kin-Inhib-01 to inhibit the proliferation of a cancer cell line with high Src activity (e.g., HT-29 colon cancer cells).

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • TFN-Kin-Inhib-01 (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear-bottom white plates

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of TFN-Kin-Inhib-01 in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation and Interpretation

The results from the biochemical and cell-based assays should be tabulated for clear comparison.

CompoundSrc IC50 (nM)HT-29 GI50 (µM)
TFN-Kin-Inhib-01150.5
Staurosporine50.01
Control Cmpd>10,000>50

Interpretation:

  • A low IC50 value in the biochemical assay indicates potent inhibition of the target kinase.

  • A low GI50 value in the cell-based assay demonstrates that the compound is cell-permeable and can inhibit cell proliferation.

  • A significant difference between the IC50 and GI50 values may suggest off-target effects, poor cell permeability, or efflux by cellular transporters.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic route is feasible, and the incorporation of the trifluoroethoxy group is expected to confer favorable pharmacological properties. The provided protocols for biological evaluation will enable researchers to effectively assess the potential of their synthesized compounds. Further optimization through structure-activity relationship (SAR) studies will be crucial in advancing these initial leads into clinical candidates.

References

Application Notes and Protocols for the Quantification of Nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Nicotinic Acid Quantification

Nicotinic acid (Niacin, Vitamin B3) and its derivatives, such as nicotinamide, are fundamental to cellular metabolism. They serve as precursors to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are pivotal in redox reactions essential for energy production, DNA repair, and cell signaling.[1][2] Given their central role in human health, accurate quantification of these compounds in various matrices—including pharmaceuticals, biological fluids, and food products—is paramount for drug development, nutritional assessment, and metabolic research.[1]

This comprehensive guide provides detailed application notes and validated protocols for the principle analytical methods used to quantify nicotinic acid and its key derivatives. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Niacin Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the quantification of nicotinic acid and its derivatives, particularly for separating these polar, non-volatile compounds in complex sample matrices.[1] Its versatility is enhanced by a variety of detection methods, each offering distinct advantages in sensitivity and selectivity.

A. HPLC with UV-Vis Detection: A Robust and Accessible Method

HPLC coupled with an ultraviolet-visible (UV-Vis) detector is a cost-effective and reliable method for routine analysis. The selection of an appropriate wavelength is critical for sensitivity and is based on the chromophoric properties of the analytes. Nicotinic acid exhibits characteristic absorbance peaks at approximately 213 nm and 261 nm in an acidic solution.[3][4][5]

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Pharmaceutical Tablet or Biological Fluid Extraction Extraction with Acidic Solution (e.g., 0.1 N HCl) Sample->Extraction Solubilize analyte Filtration Filtration through 0.45 µm filter Extraction->Filtration Remove particulates Injection Inject sample into HPLC system Filtration->Injection Introduce to system Separation Isocratic or Gradient Separation on C18 Column Injection->Separation Separate compounds Detection UV Detection at 261 nm Separation->Detection Measure absorbance Integration Peak Integration and Quantification Detection->Integration Calculate peak area Reporting Generate Report with Concentration Data Integration->Reporting Final results

Caption: Workflow for HPLC-UV quantification of nicotinic acid.

This protocol is designed for the quantification of nicotinic acid in solid dosage forms.

1. Materials and Reagents:

  • Nicotinic Acid Reference Standard (USP grade)

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Methanol (MeOH)

  • Glacial Acetic Acid

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Methanol:Water:Acetic Acid (700:150:150:1, v/v/v/v).[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 261 nm.[1]

3. Standard Preparation:

  • Prepare a stock solution of Nicotinic Acid Reference Standard at 1 mg/mL in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Weigh and finely powder no fewer than 10 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of nicotinic acid and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

5. Data Analysis and System Suitability:

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.999.[9]

  • System suitability should be verified by ensuring the relative standard deviation (RSD) for replicate injections of a standard is < 2%.[9]

  • Calculate the concentration of nicotinic acid in the samples using the linear regression equation from the calibration curve.

Validation Parameter Acceptance Criteria (as per ICH Q2(R2)) Typical Performance
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.5 µg/mL

Rationale for Method Choices: The C18 column is chosen for its excellent retention and separation of polar compounds like nicotinic acid. The acidic mobile phase ensures that nicotinic acid is in its protonated form, leading to consistent retention times and sharp peak shapes. UV detection at 261 nm provides good sensitivity for this analyte.[1]

B. HPLC with Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis

For applications requiring ultra-sensitive detection and high specificity, particularly in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1] It allows for the simultaneous quantification of nicotinic acid and its various metabolites, such as nicotinamide (NAM) and nicotinuric acid (NUA), even at picogram levels.[1][2]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Serum Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Denature proteins Centrifugation Centrifuge to pellet proteins Precipitation->Centrifugation Separate solids Supernatant Transfer supernatant Centrifugation->Supernatant Isolate liquid phase Injection Inject supernatant into LC-MS/MS Supernatant->Injection Introduce to system Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Fragment and detect Quantification Quantification using Internal Standard Detection->Quantification Reporting Generate concentration report Quantification->Reporting

Caption: Workflow for LC-MS/MS bioanalysis of nicotinic acid derivatives.

This protocol is optimized for the sensitive and selective quantification of nicotinic acid (NA) and its primary metabolite, nicotinuric acid (NUA), in human plasma.

1. Materials and Reagents:

  • NA and NUA Reference Standards

  • Stable Isotope Labeled Internal Standards (e.g., Nicotinic Acid-d4)

  • LC-MS grade Acetonitrile and Methanol

  • Ammonium Acetate

  • Formic Acid

  • Human Plasma (drug-free)

2. Instrumentation and Conditions:

  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C8 reverse-phase column (e.g., Zorbax 300SB-C8, 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A: 2 mM Ammonium Acetate in Water; B: Methanol. Gradient elution may be required for optimal separation. A typical mobile phase could be Methanol-2 mM ammonium acetate (3:97, v/v).[10]

  • Flow Rate: 1.0 mL/min (with a 1:1 split).[10]

  • Injection Volume: 10-40 µL.[10]

  • Ionization Mode: ESI Negative.[10]

  • MRM Transitions:

    • Nicotinic Acid: m/z 122.0 → 78.0[10]

    • Nicotinuric Acid: m/z 178.7 → 78.0[10]

    • Internal Standard (e.g., 5-Fluorouracil): m/z 128.9 → 42.1[10]

3. Standard and QC Sample Preparation:

  • Prepare stock solutions of NA, NUA, and the internal standard in a suitable solvent (e.g., 50:50 methanol:water).

  • Spike drug-free human plasma with working solutions to create calibration standards (e.g., 5-800 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[10]

4. Sample Preparation:

  • To 100 µL of plasma sample, standard, or QC, add 50 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.[11]

5. Data Analysis:

  • Quantify NA and NUA by calculating the peak area ratio of the analyte to the internal standard.

  • The method must be validated according to ICH M10 guidelines for bioanalytical method validation.

Validation Parameter Acceptance Criteria (ICH M10) Typical Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Lower Limit of Quantification (LLOQ) Defined by accuracy and precision1-5 ng/mL
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Compliant

Rationale for Method Choices: Protein precipitation is a rapid and effective method for sample cleanup in plasma.[10] The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision.[10] The C8 column provides appropriate retention for these polar analytes. ESI in negative mode is highly sensitive for acidic compounds like NA and NUA.[10]

II. Gas Chromatography (GC): An Alternative for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While nicotinic acid itself is not sufficiently volatile for direct GC analysis, its derivatives or related compounds like nicotinamide can be analyzed, sometimes after derivatization.

GC with Flame Ionization Detection (FID)

GC-FID is a robust method for the quantification of certain nicotinic acid derivatives. For instance, nicotinamide can be determined after dehydration to 3-cyanopyridine.[12]

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Meat or Food Sample Extraction Homogenize and Extract Sample->Extraction Derivatization Dehydration to 3-cyanopyridine Extraction->Derivatization Increase volatility Injection Inject derivatized sample Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Detection Flame Ionization Detection Separation->Detection Quantification Quantify based on peak area Detection->Quantification Reporting Report nicotinamide content Quantification->Reporting

Caption: Workflow for GC-FID analysis of nicotinamide after derivatization.

This protocol is based on the conversion of nicotinamide to 3-cyanopyridine for GC analysis.[12]

1. Materials and Reagents:

  • Nicotinamide Reference Standard

  • Heptafluorobutyric anhydride (HFB)

  • GC-grade solvents (e.g., Ethyl Acetate)

  • Internal Standard (e.g., 1,9-nonanediol).[13]

2. Instrumentation and Conditions:

  • GC System: Equipped with a Flame Ionization Detector (FID).

  • Column: 5% OV-17 on Chromosorb W AW DMCS or a modern equivalent capillary column (e.g., CP-SIL 8CB).[12][13]

  • Oven Temperature Program: Isothermal at 130 °C.[12]

  • Injector and Detector Temperature: 250 °C.

  • Carrier Gas: Nitrogen or Helium at an appropriate flow rate.

3. Standard and Sample Preparation:

  • Standard: Accurately weigh nicotinamide standard, dissolve in a suitable solvent, and derivatize with HFB to form 3-cyanopyridine.

  • Sample: Homogenize the meat sample. Extract nicotinamide using an appropriate procedure. The extract is then derivatized with HFB.[12]

4. Data Analysis:

  • The detection limit for this method is typically in the low ppm range.[12]

  • Quantification is achieved by comparing the peak area of the 3-cyanopyridine from the sample to that from the standard.

Rationale for Method Choices: Derivatization is necessary to make the polar nicotinamide volatile enough for GC analysis. The FID detector provides a robust and linear response over a wide concentration range.

III. Capillary Electrophoresis (CE): High-Efficiency Separations

Capillary Electrophoresis (CE) offers high separation efficiency and short analysis times for charged species. It is an excellent technique for the simultaneous separation of nicotinic acid and its various charged metabolites in a single run.[14]

1. Materials and Reagents:

  • Nicotinic Acid and its metabolite standards (nicotinamide, nicotinuric acid, etc.)

  • Sodium Phosphate buffer

  • Internal Standard (e.g., barbital)[15]

2. Instrumentation and Conditions:

  • CE System: Equipped with a UV or Diode Array Detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): Phosphate buffer (e.g., 50 mM, pH 2.5).[16]

  • Applied Voltage: 25-30 kV.[16]

  • Detection: UV detection at 260 nm.[16]

3. Sample Preparation:

  • Plasma samples are typically deproteinized using acetonitrile or perchloric acid, followed by centrifugation.[6][17]

  • The supernatant is then directly injected into the CE system.

Rationale for Method Choices: CE separates ions based on their electrophoretic mobility in an electric field, providing a different separation mechanism compared to chromatography. This makes it a powerful tool for analyzing complex mixtures of charged analytes like nicotinic acid and its metabolites.[18]

IV. Method Validation and Regulatory Compliance

All analytical methods intended for use in regulated environments, such as pharmaceutical quality control or clinical trials, must be validated to ensure they are fit for their intended purpose.[19] The validation process demonstrates that the method is accurate, precise, specific, linear, and robust. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for analytical procedure validation.[19][20][21] Key validation parameters are summarized in the tables within each protocol section.

Conclusion

The selection of an appropriate analytical method for the quantification of nicotinic acid and its derivatives is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC, particularly with MS/MS detection, offers the highest sensitivity and specificity for bioanalysis.[1] HPLC-UV provides a robust and accessible option for quality control in pharmaceutical and food analysis.[8] GC and CE serve as valuable alternative techniques, especially for specific derivatives or when orthogonal separation mechanisms are required. By following the detailed protocols and validation principles outlined in this guide, researchers and scientists can achieve accurate and reliable quantification of these vital compounds.

References

Application Notes and Protocols for High-Throughput Screening of Trifluoromethylpyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethylpyridines in Drug Discovery

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, and the trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates.[1][2] When appended to a pyridine ring, the trifluoromethyl group creates a versatile scaffold that has garnered substantial attention for its potential in developing treatments for a wide array of diseases.[1]

The trifluoromethyl group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can influence the pKa of nearby functionalities, altering their ionization state at physiological pH. This can lead to improved target engagement and selectivity. Furthermore, the -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the in vivo half-life of a drug.[2] It also tends to increase lipophilicity, which can improve membrane permeability and cell uptake.[1] These advantageous properties have led to the inclusion of the trifluoromethylpyridine motif in a number of approved drugs and numerous clinical candidates. For instance, the drug Tecovirimat, a potent antiviral, was identified through a high-throughput screening campaign of a large and diverse chemical library.

High-throughput screening (HTS) provides a robust platform for rapidly evaluating large libraries of compounds to identify starting points for drug discovery programs.[3][4] This guide provides a comprehensive overview of the principles and a detailed protocol for the high-throughput screening of trifluoromethylpyridine libraries, from initial assay development to hit validation.

I. Assay Development and Optimization: Laying the Foundation for a Successful Screen

The success of any HTS campaign hinges on the development of a robust and reliable assay.[2] The primary goal is to create an assay that is sensitive, reproducible, and amenable to automation in a high-density format (typically 384- or 1536-well plates).[3]

A. Key Considerations for Screening Trifluoromethylpyridine Libraries

While trifluoromethylpyridines are attractive scaffolds, their unique properties necessitate careful consideration during assay development to mitigate potential artifacts.

  • Compound Solubility: The increased lipophilicity of many trifluoromethylpyridines can lead to poor aqueous solubility. It is crucial to assess the solubility of the library in the final assay buffer. The inclusion of a small percentage of dimethyl sulfoxide (DMSO), typically not exceeding 1%, is standard practice to aid compound solubilization.[5]

  • Assay Interference: Fluorinated compounds can sometimes interfere with assay readouts.[6]

    • Fluorescence Interference: Some compounds may be inherently fluorescent at the excitation and emission wavelengths of the assay, leading to false positives. Conversely, they can quench the fluorescence signal, resulting in false negatives.[7] It is advisable to perform a pre-screen of the library against the assay buffer and detection reagents to identify and flag any interfering compounds.

    • Luciferase Inhibition: In luminescence-based assays employing luciferase, some compounds can directly inhibit the enzyme, leading to a false-positive signal in assays where a decrease in luminescence is the desired outcome.[8]

B. Choosing the Right Assay Platform

The choice of assay technology depends on the biological target and the desired endpoint. Two common and powerful platforms for HTS are fluorescence-based and luminescence-based assays.

Assay Platform Principle Advantages Potential Challenges with Trifluoromethylpyridines
Fluorescence-Based Assays Measurement of light emission after excitation at a specific wavelength. Can be used to monitor enzymatic activity, binding events, or cellular changes.High sensitivity, wide availability of reagents and instrumentation.Potential for autofluorescence or quenching by library compounds.
Luminescence-Based Assays Measurement of light produced by a chemical or enzymatic reaction.High signal-to-background ratio, reduced interference from compound autofluorescence.Potential for direct inhibition of the light-producing enzyme (e.g., luciferase) by library compounds.

II. Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for a high-throughput screening campaign.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation Assay_Dev Assay Development & Optimization Library_Prep Library Preparation & Plating Assay_Dev->Library_Prep Finalized Protocol Primary_Screen Primary Screen (Single Concentration) Library_Prep->Primary_Screen Assay-Ready Plates Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Primary Hits Orthogonal_Assays Orthogonal & Counter-Screens Hit_Confirmation->Orthogonal_Assays Confirmed Hits SAR_Analysis Preliminary SAR Analysis Orthogonal_Assays->SAR_Analysis Validated Hits

Caption: High-throughput screening workflow.

Protocol 1: Fluorescence-Based Protease Inhibition Assay

This protocol describes a generic fluorescence-based assay to screen for inhibitors of a target protease.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
  • Enzyme Stock: Prepare a concentrated stock of the target protease in assay buffer.
  • Substrate Stock: Prepare a stock of a fluorogenic protease substrate (e.g., a peptide with a quenched fluorophore) in assay buffer.
  • Positive Control: A known inhibitor of the protease.
  • Negative Control: DMSO.

2. Library Plating:

  • Using an acoustic liquid handler, dispense 50 nL of each compound from the trifluoromethylpyridine library (typically 10 mM in DMSO) into the appropriate wells of a 384-well, low-volume, black assay plate.
  • Dispense 50 nL of the positive control and DMSO into their designated wells.

3. Assay Procedure:

  • Add 5 µL of the diluted enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
  • Initiate the enzymatic reaction by adding 5 µL of the diluted substrate solution to all wells.
  • Incubate the plate at room temperature for 60 minutes, protected from light.
  • Read the fluorescence intensity on a microplate reader (e.g., Excitation: 485 nm, Emission: 520 nm).

4. Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))
  • Determine the Z'-factor to assess the quality of the assay. A Z' > 0.5 is generally considered excellent for HTS.[4] Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

Protocol 2: Luminescence-Based Cell Viability Assay

This protocol outlines a common luminescence-based assay to screen for compounds that affect cell viability.

1. Cell Culture and Plating:

  • Culture the desired cell line under standard conditions.
  • On the day of the assay, harvest and count the cells.
  • Seed the cells into a 384-well, white, clear-bottom plate at a density of 5,000 cells per well in 20 µL of culture medium.
  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

2. Compound Addition:

  • Add 20 nL of each library compound, positive control (e.g., a known cytotoxic agent), and DMSO to the appropriate wells.
  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

3. Assay Procedure:

  • Equilibrate the plate to room temperature for 30 minutes.
  • Add 20 µL of a commercially available reagent that lyses the cells and contains luciferase and its substrate (e.g., ATP-based viability assay reagent).
  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
  • Read the luminescence on a microplate reader.

4. Data Analysis:

  • Calculate the percent viability for each compound relative to the DMSO-treated control wells.
  • Identify compounds that significantly reduce cell viability as primary hits.

III. Data Analysis and Hit Validation: From Raw Data to Confirmed Hits

A successful HTS campaign generates a large volume of data that requires careful analysis to identify genuine hits and discard false positives.[9]

A. Primary Hit Selection

Compounds that exhibit activity above a predefined threshold in the primary screen are selected as "primary hits." This threshold is typically set at 2 or 3 standard deviations from the mean of the negative controls.

B. Hit Confirmation and Dose-Response Analysis

Primary hits must be re-tested to confirm their activity.[10] This is typically done by performing a dose-response experiment where the compound is tested at multiple concentrations to determine its potency (e.g., IC50 or EC50). This step helps to eliminate single-point anomalies and provides a quantitative measure of a compound's activity.

C. Orthogonal and Counter-Screens

To further validate the confirmed hits and rule out assay artifacts, it is essential to perform orthogonal and counter-screens.[2]

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology or principle. For example, if the primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) to confirm direct binding of the compound to the target protein.

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself.[10] For a fluorescence-based assay, a counter-screen would involve testing the active compounds in the absence of the biological target to identify any that are inherently fluorescent. For a luciferase-based assay, a counter-screen would test for direct inhibition of the luciferase enzyme.

Hit_Validation cluster_initial Initial Hits cluster_confirmation Confirmation cluster_validation Validation cluster_final Final Outcome Primary_Hits Primary Hits from HTS Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Confirm Activity Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Confirm Mechanism Counter_Screen Counter-Screen Dose_Response->Counter_Screen Rule out Artifacts Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits Counter_Screen->Validated_Hits

Caption: Hit validation workflow.

D. Preliminary Structure-Activity Relationship (SAR) Analysis

Once a set of validated hits has been identified, a preliminary SAR analysis can be performed. This involves examining the chemical structures of the active compounds to identify common scaffolds and functional groups that are important for activity.[11] This early SAR information is invaluable for guiding the subsequent hit-to-lead optimization process.

IV. Conclusion

The high-throughput screening of trifluoromethylpyridine libraries offers a powerful approach to identify novel starting points for drug discovery. By carefully considering the unique properties of these fluorinated compounds during assay development and implementing a rigorous hit validation cascade, researchers can increase the likelihood of identifying high-quality, tractable hits for further development. The protocols and strategies outlined in this guide provide a solid framework for conducting a successful HTS campaign with this promising class of molecules.

References

6-(2,2,2-Trifluoroethoxy)nicotinic acid in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 6-(2,2,2-Trifluoroethoxy)nicotinic Acid as a Key Building Block in the Synthesis of Arylpicolinate Agrochemicals

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The emergence of herbicide-resistant weeds poses a significant threat to global food security, necessitating the development of novel active ingredients with alternative modes of action. The arylpicolinates represent a modern class of synthetic auxin herbicides, demonstrating high efficacy against a broad spectrum of challenging weeds, including those resistant to other herbicide classes.[1][2] This document provides a detailed technical guide on the strategic use of this compound, a critical fluorinated building block, in the synthesis of potent arylpicolinate herbicides. We will focus on the synthesis of florpyrauxifen-benzyl, a commercially significant herbicide, to illustrate the principles and protocols involved.[3][4][5] This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and outlines the biochemical mechanism of the final product.

Introduction: The Rise of Arylpicolinate Herbicides

Arylpicolinates are a subclass of pyridine carboxylic acid herbicides that function as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid).[4][6] Unlike natural auxin, which is tightly regulated within the plant, arylpicolinates induce persistent and uncontrolled growth in susceptible species. This leads to epinasty, cell wall disruption, and ultimately, plant death.[3][4] This mode of action is classified under the Herbicide Resistance Action Committee (HRAC) Group O and the Weed Science Society of America (WSSA) Group 4.[6]

The discovery of molecules like florpyrauxifen-benzyl (marketed as Rinskor™ active) has provided an essential tool for managing invasive aquatic weeds like hydrilla and Eurasian watermilfoil, as well as problematic weeds in rice cultivation.[3][7] A key structural feature of these advanced herbicides is the specific substitution pattern on the pyridine ring. The incorporation of a trifluoroethoxy group, as found in the precursor this compound, is a deliberate design choice intended to enhance the molecule's herbicidal properties.

The Strategic Importance of the Trifluoroethoxy Moiety:

The trifluoroethoxy group (-OCH₂CF₃) imparts several advantageous properties to the final agrochemical:

  • Metabolic Stability: The strong carbon-fluorine bonds resist oxidative metabolism in the plant, increasing the bioavailability and persistence of the active molecule at its target site.

  • Enhanced Binding Affinity: The electronegativity and size of the trifluoromethyl group can lead to more potent interactions with the target auxin receptors within the plant.

  • Optimal Lipophilicity: The group helps modulate the molecule's solubility and membrane permeability, ensuring efficient absorption through leaves and translocation throughout the plant's vascular system.[8]

Physicochemical Properties of the Core Building Block

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
Compound Name This compoundThermo Scientific™
CAS Number 1390661-39-3 (related structure)Inferred from florpyrauxifen-benzyl
Molecular Formula C₈H₆F₃NO₃Calculated
Molecular Weight 237.13 g/mol Calculated
Appearance White to off-white crystalline powderGeneral knowledge
Purity ≥95%[9]

Synthesis of Florpyrauxifen-Benzyl: A Workflow

The synthesis of florpyrauxifen-benzyl from this compound is a multi-step process that involves the strategic formation of a bi-aryl bond followed by esterification. The workflow below illustrates the key transformations.

G start_material 6-(2,2,2-Trifluoroethoxy) nicotinic acid intermediate1 Activated Nicotinic Acid (e.g., Acid Chloride) start_material->intermediate1 Activation (e.g., SOCl₂) intermediate2 Florpyrauxifen (Arylpicolinic Acid Intermediate) intermediate1->intermediate2 Suzuki Cross-Coupling (Pd Catalyst, Base) coupling_partner 4-amino-3-chloro-5-fluoro phenylboronic acid derivative coupling_partner->intermediate2 final_product Florpyrauxifen-benzyl (Final Herbicide) intermediate2->final_product Esterification (Benzyl Alcohol, Acid Catalyst)

Caption: Synthetic workflow from the nicotinic acid precursor to florpyrauxifen-benzyl.

Detailed Synthetic Protocol

This section provides a representative, field-proven protocol for the synthesis of florpyrauxifen-benzyl.

Causality: The carboxylic acid of the starting material is not sufficiently electrophilic to readily participate in cross-coupling reactions. Therefore, it must first be "activated." Conversion to an acyl chloride is a common and efficient method for this purpose.

Step 1: Activation of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent: Add anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Rationale: This exothermic reaction is controlled at a low temperature to prevent side reactions.

  • Reaction: Add one drop of N,N-dimethylformamide (DMF) as a catalyst. Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours.

  • Monitoring: Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester, which indicates the successful generation of the acyl chloride intermediate.

  • Work-up: Once the reaction is complete, remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude acyl chloride is a light-yellow solid or oil and is typically used immediately in the next step without further purification due to its reactivity.

Step 2: Suzuki Cross-Coupling to Form the Bi-aryl Core

Causality: The Suzuki coupling is a robust and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide (or triflate) and an organoboron compound. Here, we couple the activated nicotinic acid derivative with the second aryl ring to construct the core structure of the herbicide.

  • Setup: In a separate flask under a nitrogen atmosphere, dissolve the coupling partner, (4-amino-3-chloro-5-fluorophenyl)boronic acid (1.1 eq), in a mixture of 1,4-dioxane and water (4:1 ratio).

  • Base: Add a base such as potassium carbonate (K₂CO₃, 3.0 eq). Rationale: The base is essential for the transmetalation step in the catalytic cycle.

  • Catalyst: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).

  • Addition of Acyl Chloride: Dissolve the crude acyl chloride from Step 1 in anhydrous 1,4-dioxane and add it slowly to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 8-12 hours.

  • Monitoring: Track the disappearance of starting materials and the appearance of the product, florpyrauxifen acid, by LC-MS.

  • Work-up: After cooling, dilute the mixture with water and ethyl acetate. Separate the organic layer. Acidify the aqueous layer with 1M HCl to a pH of ~3-4, which will precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Benzyl Esterification to Yield Florpyrauxifen-benzyl

Causality: The final step is the conversion of the carboxylic acid to its benzyl ester. This form is often more suitable for formulation and enhances uptake by the plant.[3] The active form is typically the acid, which is generated in-planta after hydrolysis of the ester.[10]

  • Setup: Suspend the florpyrauxifen acid from Step 2 (1.0 eq) in benzyl alcohol (5.0 eq, serves as both reagent and solvent).

  • Catalyst: Add a catalytic amount of sulfuric acid (H₂SO₄) or use a solid acid catalyst like Amberlyst-15.

  • Reaction: Heat the mixture to 100-110 °C for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting acid is consumed.

  • Work-up: Cool the reaction mixture. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield florpyrauxifen-benzyl as a pure solid.

Product Validation and Characterization

To ensure the trustworthiness of the protocol, the final product must be rigorously characterized.

AnalysisExpected Result for Florpyrauxifen-benzyl
¹H NMR Characteristic peaks corresponding to the aromatic protons on both rings, the benzylic CH₂ group (~5.4 ppm), and the ethoxy CH₂ group (~4.8 ppm).
¹⁹F NMR Signals corresponding to the -CF₃ group and the fluorine atom on the aniline ring.
LC-MS (ESI+) A prominent peak corresponding to the [M+H]⁺ ion (calculated m/z for C₂₀H₁₅Cl₂F₂N₂O₃⁺).
HPLC Purity ≥98%
Melting Point A sharp, defined melting point range.

Biochemical Mechanism of Action

Florpyrauxifen-benzyl's herbicidal activity is initiated upon its absorption and subsequent hydrolysis to the active florpyrauxifen acid within the plant. This acid mimics natural auxin, but its persistence leads to a catastrophic hormonal imbalance.

G herbicide Florpyrauxifen-benzyl (Absorbed by Plant) active_acid Hydrolysis to Florpyrauxifen Acid herbicide->active_acid receptor Binds to Auxin Receptors (e.g., TIR1/AFB) active_acid->receptor gene_exp Over-expression of Auxin-Regulated Genes receptor->gene_exp hormone_imbalance Ethylene & Abscisic Acid (ABA) Overproduction gene_exp->hormone_imbalance plant_death Uncontrolled Cell Division, Tissue Disruption, Plant Death hormone_imbalance->plant_death

References

Application Notes & Protocols: Strategic Implementation of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid for the Synthesis of Next-Generation Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 6-(2,2,2-Trifluoroethoxy)nicotinic Acid Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks for chemical library synthesis is a critical determinant of success. The pyridine core, a quintessential heterocycle, is a privileged scaffold found in a multitude of biologically active compounds.[1] Its derivatization offers a pathway to modulate pharmacological activity and pharmacokinetic profiles.[2] The title compound, this compound, represents a pre-functionalized, high-value scaffold designed to impart desirable characteristics to screening compounds and lead candidates.

The incorporation of fluorinated moieties, such as the trifluoroethoxy group, is a well-established strategy to enhance key drug-like properties.[3] The high metabolic stability of the C-F bond can protect molecules from enzymatic degradation, while the lipophilicity of the trifluoroalkoxy group can improve cell membrane permeability and oral bioavailability. This strategic fluorination, coupled with the versatile chemistry of the nicotinic acid core, makes this compound an exemplary building block for creating diverse chemical libraries with an embedded pharmacokinetic advantage.

This guide provides a comprehensive overview of the application of this compound in chemical library development. We will detail its physicochemical properties, provide validated protocols for amide library synthesis, explore the rationale behind experimental choices, and outline methods for purification and characterization.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful reaction design and optimization.

PropertyValueSource
CAS Number 1160427-77-9Internal Data
Molecular Formula C₈H₆F₃NO₃Internal Data
Molecular Weight 221.13 g/mol Internal Data
Appearance White to off-white crystalline powderInternal Data
Melting Point 173-177 °CInternal Data
Boiling Point 274.7 °C (Predicted)Internal Data
pKa 3.55 ± 0.10 (Predicted)Internal Data
LogP 1.8 (Predicted)Internal Data

Core Application: Amide Library Synthesis

The carboxylic acid functionality of this compound is an ideal handle for diversification through amide bond formation, one of the most robust and frequently utilized reactions in medicinal chemistry. We present two robust protocols for the synthesis of a diverse amide library from a panel of primary and secondary amines.

Protocol 1: HATU-Mediated Amide Coupling for High-Throughput Synthesis

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and low rates of epimerization, making it ideal for library synthesis.

Materials:

  • This compound (1.0 eq)

  • Diverse panel of primary and secondary amines (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well reaction block or individual reaction vials, add this compound (e.g., 22.1 mg, 0.1 mmol, 1.0 eq).

  • Reagent Addition: To each well/vial, add a solution of the corresponding amine (0.11 mmol, 1.1 eq) in anhydrous DMF (0.5 mL).

  • Activation: Add HATU (41.8 mg, 0.11 mmol, 1.1 eq) to the mixture.

  • Base Addition: Add DIPEA (44 µL, 0.25 mmol, 2.5 eq) dropwise while stirring.

  • Reaction: Seal the reaction block/vials and stir at room temperature for 2-4 hours. Monitor reaction progress by LC-MS or TLC.

  • Workup:

    • Dilute the reaction mixture with EtOAc (2 mL).

    • Wash sequentially with 1M HCl (2 x 1 mL), saturated NaHCO₃ (2 x 1 mL), and brine (1 x 1 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the organic phase under reduced pressure to yield the crude amide product.

Representative Library Synthesis Data (HATU Protocol):

Amine SubstrateProduct StructureReaction Time (h)Yield (%)Purity (LC-MS)
Benzylamine6-(CF₃CH₂O)-N-benzylnicotinamide292>98%
Morpholine(4-Morpholinyl)(6-(CF₃CH₂O)pyridin-3-yl)methanone2.588>97%
Aniline6-(CF₃CH₂O)-N-phenylnicotinamide385>95%
(R)-1-Phenylethanamine6-(CF₃CH₂O)-N-((R)-1-phenylethyl)nicotinamide390>98%
Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method utilizes a water-soluble carbodiimide (EDC) in the presence of an activating agent (HOBt), offering a cost-effective and reliable alternative for amide synthesis.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup reagents as in Protocol 1

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (221 mg, 1.0 mmol, 1.0 eq), HOBt (162 mg, 1.2 mmol, 1.2 eq), and the selected amine (1.1 mmol, 1.1 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (230 mg, 1.2 mmol, 1.2 eq) portion-wise to the reaction mixture.

  • Base Addition: Add TEA or DIPEA (418 µL, 3.0 mmol, 3.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS or TLC.

  • Workup and Isolation: Follow the workup and isolation steps as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.

Causality and Mechanistic Insights

The choice of coupling reagents and conditions is paramount for achieving high yields and purities.

Mechanism of Amide Bond Formation

The fundamental principle of these coupling reactions is the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

  • With HATU: The reaction proceeds through a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety is believed to facilitate the reaction via a neighboring group effect, stabilizing the transition state and accelerating the rate of amidation.

  • With EDC/HOBt: The carboxylic acid first reacts with EDC to form an unstable O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as an additive that intercepts the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to racemization and reacts efficiently with the amine to form the desired amide.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid ActivatedEster Activated Ester Intermediate (OAt-ester or HOBt-ester) RCOOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (HATU or EDC/HOBt) Amide Amide Product ActivatedEster->Amide Amine Amine (R₂NH₂) Amine->Amide Nucleophilic Attack

Choice of Base and Solvent
  • Base: A non-nucleophilic base like DIPEA or TEA is crucial. Its role is to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent, and to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are preferred. They are excellent at solvating the reactants and intermediates without participating in the reaction. The absence of water is critical to prevent the hydrolysis of the activated ester intermediate back to the carboxylic acid.

Purification and Characterization

Purification Strategy

Given the physicochemical properties imparted by the trifluoroethoxy group, a robust purification strategy is essential.

  • Aqueous Workup: As detailed in the protocols, a standard aqueous workup is effective at removing water-soluble byproducts like EDC-urea and excess base.

  • Chromatography:

    • Flash Column Chromatography: For purification of individual compounds or small pools, flash chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is typically a good starting point.

    • Reverse-Phase HPLC (RP-HPLC): For high-purity samples required for biological assays, preparative RP-HPLC is the method of choice. The fluorine content increases the lipophilicity of the molecules, which may lead to longer retention times on C18 columns. A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an additive like formic acid (0.1%) to improve peak shape.

G Crude Crude Product from Workup Flash Flash Chromatography (Silica Gel) Crude->Flash Initial Purification RPHPLC Preparative RP-HPLC (C18 Column) Flash->RPHPLC High-Purity Polish Pure Pure Amide (>98% Purity) RPHPLC->Pure

Analytical Characterization

Confirmation of the structure and purity of the synthesized amides is achieved through standard analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for monitoring reaction progress and confirming the molecular weight of the desired product. The presence of a trifluoroethoxy group provides a characteristic isotopic pattern that can aid in identification.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR provides unequivocal structural confirmation. Key diagnostic signals include:

    • The quartet for the -OCH₂CF₃ protons in the ¹H NMR spectrum.

    • The characteristic chemical shifts of the pyridine ring protons.

    • The appearance of the amide N-H proton (for primary amine adducts).

    • The carbonyl carbon resonance in the ¹³C NMR spectrum.

  • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement, confirming the elemental composition of the synthesized compound.

Conclusion

This compound is a powerful and versatile building block for the construction of chemical libraries tailored for drug discovery. Its strategic incorporation of a trifluoroethoxy group offers the potential for enhanced metabolic stability and favorable pharmacokinetic properties in the resulting library members. The robust and high-yielding amide coupling protocols detailed herein provide a reliable and efficient means for generating diverse libraries of novel chemical entities. By understanding the underlying reaction mechanisms and employing appropriate purification and characterization techniques, researchers can effectively leverage this building block to accelerate their discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nicotinic acid (Niacin, Vitamin B3) synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of nicotinic acid production, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently address challenges in your synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing nicotinic acid?

Industrially, nicotinic acid is primarily produced through the oxidation of pyridine derivatives. The two most prevalent starting materials are 5-ethyl-2-methylpyridine (MEP) and 3-methylpyridine (3-picoline).[1]

  • Oxidation of 5-ethyl-2-methylpyridine (MEP): This method often employs nitric acid as the oxidant at elevated temperatures and pressures.[2] It proceeds through a 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) intermediate, which is then decarboxylated to yield nicotinic acid.

  • Ammoxidation of 3-methylpyridine (3-picoline): This process involves the vapor-phase reaction of 3-picoline with ammonia and air over a catalyst to form 3-cyanopyridine (nicotinonitrile).[3] The resulting nitrile is then hydrolyzed to nicotinic acid or nicotinamide.[3]

While chemical synthesis is well-established and can provide high yields, it often involves harsh conditions, corrosive reagents, and the generation of environmentally hazardous byproducts like nitrogen oxides (NOx).[1][2]

Q2: I'm observing a persistent yellow coloration in my crude nicotinic acid. What is the cause and how can it be removed?

A yellow tint in crude nicotinic acid, particularly when synthesized via nitric acid oxidation, is a common impurity issue. This coloration is attributed to the presence of chromophores. A patented purification method suggests that melting the crude yellow nicotinic acid and holding it in a molten state (e.g., 235-250°C) for a few minutes can destroy these chromophores.[4] Following this heat treatment, a single recrystallization from hot water, often with the aid of a decolorizing agent like activated carbon, can yield a colorless, high-purity product.[4]

Q3: What are the key safety precautions to consider when working with nitric acid for oxidation reactions?

Nitric acid is a highly corrosive and strong oxidizing agent that requires strict safety protocols.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6] Standard nitrile gloves offer limited protection and can be penetrated quickly.[6]

  • Ventilation: All work with concentrated nitric acid must be conducted in a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.[5]

  • Incompatible Materials: Keep nitric acid away from combustible materials, organic solvents, bases, reducing agents, and metals to prevent violent reactions.[5][7]

  • Reaction Control: The addition of reactants to nitric acid should be done carefully and with adequate cooling to prevent runaway reactions.[8] Uncontrolled heating can lead to violent boiling and loss of material.[8]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[6][7]

Troubleshooting Guide

Issue 1: Low Yield of Nicotinic Acid

Low product yield is a frequent challenge in nicotinic acid synthesis. The root cause can often be traced to incomplete reactions, side reactions, catalyst issues, or losses during purification.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckCompletion Monitor Reaction Progress (TLC, HPLC) Start->CheckCompletion Incomplete Reaction Incomplete? CheckCompletion->Incomplete OptimizeConditions Optimize Reaction Conditions: - Extend reaction time - Increase temperature moderately Incomplete->OptimizeConditions Yes AnalyzeByproducts Analyze for Byproducts (HPLC, GC-MS) Incomplete->AnalyzeByproducts No Solution Improved Yield OptimizeConditions->Solution SideReactions Side Reactions Prevalent? AnalyzeByproducts->SideReactions MinimizeSideReactions Address Side Reactions: - Adjust reactant stoichiometry - Modify catalyst - Control temperature SideReactions->MinimizeSideReactions Yes CheckCatalyst Evaluate Catalyst Activity SideReactions->CheckCatalyst No MinimizeSideReactions->Solution CatalystDeactivated Catalyst Deactivated? CheckCatalyst->CatalystDeactivated RegenOrReplace Regenerate or Replace Catalyst CatalystDeactivated->RegenOrReplace Yes ReviewPurification Review Purification Protocol CatalystDeactivated->ReviewPurification No RegenOrReplace->Solution PurificationLoss Significant Loss During Workup? ReviewPurification->PurificationLoss OptimizePurification Optimize Purification: - Adjust recrystallization solvent volume - Minimize transfer steps PurificationLoss->OptimizePurification Yes PurificationLoss->Solution No OptimizePurification->Solution

Caption: A logical workflow for diagnosing and resolving low yield issues.

Potential Causes & Solutions

Cause Explanation Recommended Actions
Incomplete Reaction The reaction may not have reached equilibrium or completion within the allotted time.Monitor the reaction progress using analytical techniques like TLC or HPLC.[9] Consider extending the reaction time or moderately increasing the temperature.[9]
Side Reactions The formation of byproducts consumes starting materials and reduces the yield of the desired product. Common side reactions include over-oxidation or polymerization.[9] In industrial settings, the formation of 2,5-dicyanopyridine can be an issue in ammoxidation processes.Optimize reaction conditions to favor the desired pathway. This may involve adjusting temperature, pressure, or reactant ratios. For instance, in the nitric acid oxidation of 3-methylpyridine, selectivity can be influenced by reaction time and temperature.[10]
Catalyst Deactivation In catalytic processes, the catalyst can lose activity due to poisoning, thermal degradation, or coking.[9][11][12] For example, sulfur compounds can poison metal catalysts, and high temperatures can lead to sintering.[11][12]Ensure the feed is free of known catalyst poisons. If deactivation is suspected, consider catalyst regeneration or replacement with a fresh batch.[9] Modifying vanadium oxide catalysts with promoters like SnO₂, ZrO₂, and TiO₂ has been shown to increase activity and selectivity in the vapor-phase oxidation of 3-methylpyridine.[13]
Purification Losses Significant amounts of product can be lost during workup and purification steps, especially during recrystallization if suboptimal solvent volumes are used.[9]Carefully optimize the recrystallization process. Using the appropriate amount of solvent is crucial to maximize recovery.[8] For crude nicotinic acid from nitric acid oxidation, a preliminary melting step can reduce the number of required recrystallizations, thereby minimizing losses.[4]
Issue 2: Formation of Undesired Byproducts in Ammoxidation Route

When synthesizing nicotinic acid via the ammoxidation of 3-picoline, the primary intermediate is 3-cyanopyridine. However, subsequent hydrolysis can sometimes lead to the formation of nicotinamide as a byproduct or fail to proceed to completion.

Potential Causes & Solutions

  • Incomplete Hydrolysis of 3-Cyanopyridine: The hydrolysis of the nitrile to the carboxylic acid is a critical step. If the reaction conditions (e.g., temperature, pressure, catalyst, reaction time) are not optimal, the reaction may stall at the intermediate nicotinamide stage or fail to fully convert the starting nitrile.

    • Solution: Ensure complete hydrolysis by adjusting reaction parameters. The choice of acidic or basic conditions and the concentration of the hydrolyzing agent are crucial. Enzymatic hydrolysis using nitrilase is also an alternative that can offer high selectivity under milder conditions.[2][14]

  • Formation of Nicotinamide: In some processes, nicotinamide is the intended product. However, if nicotinic acid is the desired final product, the formation of the amide represents a side reaction or an intermediate that requires further processing.

    • Solution: If nicotinic acid is the target, ensure the hydrolysis conditions are sufficient to convert the intermediate nicotinamide to the carboxylic acid. This may involve harsher conditions (e.g., stronger acid/base, higher temperature) than those required for nitrile to amide conversion.

Issue 3: Poor Selectivity in Oxidation Reactions

Achieving high selectivity for nicotinic acid without over-oxidation or formation of other byproducts is a common challenge.

Potential Causes & Solutions

  • Over-oxidation: The methyl or ethyl group on the pyridine ring can be oxidized beyond the carboxylic acid stage, leading to ring cleavage and the formation of carbon oxides and other degradation products, thus reducing selectivity.

    • Solution: Precise control over reaction temperature and the oxidant-to-substrate ratio is critical. In the oxidation of 3-methylpyridine with nitric acid, lower reaction times and temperatures can lead to better selectivity.[10] The choice of catalyst is also paramount in vapor-phase oxidations. Modified vanadium oxide catalysts, for instance, have been shown to improve selectivity for nicotinic acid.[15]

  • Catalyst Composition: The composition of the catalyst significantly influences both activity and selectivity.

    • Solution: For vapor-phase oxidation of 3-picoline, vanadium-based catalysts are common. The addition of promoters like TiO₂, SnO₂, or ZrO₂ to V₂O₅ can enhance the catalyst's performance by modifying its electronic properties and, consequently, its selectivity towards nicotinic acid.[13]

Experimental Protocols

Protocol 1: Oxidation of Nicotine with Concentrated Nitric Acid

This protocol is adapted from a procedure published in Organic Syntheses.[8]

Materials:

  • 5-liter round-bottomed flask

  • Concentrated nitric acid (sp. gr. 1.42)

  • Nicotine (95% purity or higher)

  • Steam bath

  • Evaporating dish

  • Büchner funnel

Procedure:

  • Reaction Setup: In a 5-liter round-bottomed flask under a fume hood, place 4 kg of concentrated nitric acid.

  • Addition of Nicotine: Carefully add 210 g of nicotine in 25 cc portions. Swirl the flask after each addition to ensure proper mixing and prevent localized heating.

  • Heating: Place the flask on a steam bath and heat until the liquid temperature reaches 70°C.

  • Exothermic Reaction: Remove the flask from the heat source. The reaction will proceed exothermically, causing the solution to boil.

  • Reaction Completion: Once the initial boiling subsides (approximately 1 hour), return the flask to the steam bath for 10-12 hours to ensure the reaction goes to completion, as evidenced by the continuous evolution of nitrogen oxides.

  • Evaporation: Pour the contents of the flask into an evaporating dish and evaporate to near dryness on the steam bath.

  • Purification: The resulting crude nicotinic acid nitrate can be purified by recrystallization from hot water.[8] Dissolve the crude product in a minimal amount of boiling water, allow it to cool, and collect the crystallized product by filtration.[8]

Protocol 2: Monitoring Reaction Progress with HPLC

High-Performance Liquid Chromatography (HPLC) is an essential tool for monitoring the progress of nicotinic acid synthesis by quantifying the consumption of starting materials and the formation of products and byproducts.[9][16]

Instrumentation & Columns:

  • A standard HPLC system with a UV detector is suitable.[17]

  • A reversed-phase C18 column is commonly used for the separation.[17]

  • Mixed-mode columns, such as Primesep 100, can also be employed for simultaneous analysis of nicotinic acid and related compounds like nicotinamide and pyridinedicarboxylic acid.[16]

General Method Parameters:

  • Mobile Phase: A simple mobile phase consisting of an aqueous buffer (e.g., sulfuric acid in water) and an organic modifier like acetonitrile is often used in a gradient or isocratic mode.[16]

  • Detection: UV detection at approximately 250-265 nm is effective for nicotinic acid and its derivatives.[16][17]

  • Sample Preparation: Aliquots from the reaction mixture should be appropriately diluted and filtered before injection into the HPLC system.

Reaction Pathway: Ammoxidation of 3-Picoline to Nicotinic Acid

AmmoxidationPathway Picoline 3-Methylpyridine (3-Picoline) Cyanopyridine 3-Cyanopyridine (Nicotinonitrile) Picoline->Cyanopyridine + NH₃, O₂ (Ammoxidation) Nicotinamide Nicotinamide Cyanopyridine->Nicotinamide + H₂O (Partial Hydrolysis) NicotinicAcid Nicotinic Acid Cyanopyridine->NicotinicAcid + 2H₂O (Complete Hydrolysis) Nicotinamide->NicotinicAcid + H₂O, H⁺/OH⁻ (Hydrolysis)

Caption: Key steps in the synthesis of nicotinic acid from 3-picoline.

References

Technical Support Center: Purification of Fluorinated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique and often complex challenges encountered during the purification of fluorinated nicotinic acids. The introduction of fluorine into the nicotinic acid scaffold dramatically alters its physicochemical properties, demanding specialized strategies for isolation and purification. This resource provides in-depth, experience-driven answers to common problems, detailed troubleshooting guides, and validated protocols to streamline your workflow and enhance your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are critical to understanding the behavior of fluorinated nicotinic acids during purification.

Q1: How does fluorination impact the pKa of nicotinic acid?

Fluorine is the most electronegative element, and its incorporation into the pyridine ring significantly influences the acidity of both the carboxylic acid group and the basicity of the pyridine nitrogen.[1]

  • Inductive Effect : Fluorine atoms act as strong electron-withdrawing groups. This effect pulls electron density away from the ring and the carboxylic acid, stabilizing the carboxylate anion (–COO⁻). This stabilization makes the proton (H⁺) easier to remove, thus lowering the pKa of the carboxylic acid (making it more acidic) compared to its non-fluorinated analog.[1]

  • Pyridine Basicity : The same inductive effect reduces the electron density on the pyridine nitrogen, making it less available to accept a proton. Consequently, fluorination decreases the basicity of the pyridine ring (lowers the pKa of the corresponding pyridinium ion).

  • Practical Implication : These pKa shifts are critical for purification.[2][3] For example, during aqueous workups, a fluorinated nicotinic acid might remain in the aqueous layer at a pH where its non-fluorinated counterpart would partition into an organic solvent. Understanding the pKa is key to designing effective extraction and chromatography protocols.

Q2: What are the typical solubility characteristics of fluorinated nicotinic acids?

The solubility of these compounds can be counterintuitive. While fluorine is known to increase lipophilicity, its effect on solubility is complex and depends on the degree and position of fluorination.[1][4]

  • Organic Solvents : Many fluorinated nicotinic acids exhibit good solubility in polar organic solvents like DMSO, DMF, ethanol, and methanol.[5][6] However, their solubility in less polar solvents like diethyl ether or hydrocarbons can be limited.

  • Aqueous Solubility : The effect on aqueous solubility is variable. The increased acidity of the carboxylic group can enhance solubility in neutral or basic aqueous solutions due to salt formation.[6]

  • Fluorophilicity : Highly fluorinated compounds can exhibit "fluorophilicity," a tendency to self-associate or partition into fluorous phases.[7] While not always dominant, this property can influence interactions with fluorinated HPLC columns or solvents.[8] The substitution of hydrogen with fluorine atoms significantly impacts a compound's chemical properties.[7]

Q3: What are the most common impurities to expect?

Impurities can arise from the starting materials or from side reactions during synthesis. Common classes of impurities include:

  • Starting Materials : Unreacted starting pyridines or precursors.

  • Regioisomers : If the fluorination step is not perfectly selective, isomers with fluorine at different positions on the pyridine ring can form.

  • Over- or Under-fluorinated Species : In reactions aiming for polyfluorination, mixtures of species with varying numbers of fluorine atoms can occur.

  • Hydrolysis Products : If using nitrile or ester precursors to the carboxylic acid, incomplete hydrolysis can leave these as impurities.

  • Oxidation Byproducts : Nicotinic acid itself is often synthesized via oxidation, and byproducts from this process can carry through.[9]

Q4: Which analytical techniques are essential for purity assessment?

A multi-technique approach is necessary for a comprehensive purity analysis.

  • ¹⁹F NMR Spectroscopy : This is an invaluable and indispensable tool. It provides a direct signal for every unique fluorine environment in the molecule. The absence of impurity signals in the ¹⁹F NMR spectrum is a strong indicator of high purity.[10] It is also highly sensitive for detecting fluorine-containing impurities that may be invisible by other methods.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Essential for confirming the molecular weight of the target compound and identifying impurities.[10] It is the workhorse for monitoring reaction progress and assessing fraction purity.

  • ¹H and ¹³C NMR Spectroscopy : Provide structural confirmation and can help identify non-fluorinated impurities.[10]

  • High-Performance Liquid Chromatography (HPLC) : Used with UV or other detectors, HPLC is crucial for determining the purity percentage of the final compound.[11][12]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the purification of fluorinated nicotinic acids.

Q1: My product is lost or gives a poor yield during aqueous workup and extraction. What's happening?

Possible Cause: The altered pKa of your fluorinated nicotinic acid is likely the culprit. The compound may be more water-soluble than its non-fluorinated analog, especially at neutral pH, or it may be forming a salt that is retained in the aqueous phase.

Solutions:

  • Acidify Thoroughly : Before extraction, adjust the pH of the aqueous layer to be at least 2 pH units below the pKa of the carboxylic acid (typically pH 1-2) using 1M or 2M HCl. This ensures the carboxylic acid is fully protonated (neutral form), minimizing its solubility in water.

  • Use a More Polar Extraction Solvent : If the compound remains in the aqueous phase even after acidification, it may be too polar for common solvents like ethyl acetate or DCM. Try extractions with a more polar solvent like n-butanol.

  • Brine Wash : After extraction, wash the combined organic layers with saturated NaCl solution (brine). This helps to remove dissolved water and can force some of the more polar compounds out of the aqueous phase and into the organic layer.

  • Evaporate and Re-dissolve : If all else fails, neutralize the acidic aqueous layer and evaporate it to dryness. The resulting solid can then be triturated or re-dissolved in a suitable organic solvent (like hot ethanol or methanol) to separate it from inorganic salts.

Q2: I'm struggling to crystallize my compound. It keeps oiling out or forming an amorphous solid.

Possible Cause: Fluorinated compounds can have unique intermolecular interactions that hinder the formation of a well-ordered crystal lattice.[13] They may also have a high affinity for residual solvents or possess a strong glass-forming ability.[13][14]

Solutions:

  • Systematic Solvent Screening : Do not rely on a single solvent system. Use a parallel screening approach with small vials. Test a range of solvents with varying polarities (see Table 1). Look for a solvent where your compound is sparingly soluble at room temperature but fully soluble when hot.

  • Use a Solvent/Anti-Solvent System :

    • Dissolve your compound in a minimum amount of a "good" solvent (e.g., methanol, acetone, THF).

    • Slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, e.g., water, heptane, diethyl ether) dropwise until the solution becomes faintly cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer.

  • Slow Evaporation : Dissolve the compound in a suitable solvent (like DCM or ethyl acetate) in a loosely covered flask or beaker. Allowing the solvent to evaporate slowly over several hours or days can promote crystal growth.

  • Scratching : If the solution is supersaturated but no crystals form, scratch the inside of the glass vessel with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth.

Table 1: Common Solvents for Crystallization Screening

SolventPolarity IndexBoiling Point (°C)Typical Use
Heptane/Hexane0.198 / 69Anti-solvent; for very non-polar compounds
Toluene2.4111Primary solvent for aromatic compounds
Diethyl Ether2.835Anti-solvent or for slow evaporation
Dichloromethane (DCM)3.140Good for slow evaporation; often mixed
Ethyl Acetate (EtOAc)4.477Excellent general-purpose primary solvent
Acetone5.156Strong, polar primary solvent
Acetonitrile (MeCN)5.882Good primary solvent, often for polar compounds
Isopropanol (IPA)3.982Good primary solvent, promotes H-bonding
Ethanol (EtOH)4.378Good primary solvent, often used with water
Methanol (MeOH)5.165Strong, polar primary solvent
Water10.2100Anti-solvent or primary for very polar salts
Q3: My compound co-elutes with an impurity during flash chromatography.

Possible Cause: The impurity may have a very similar polarity and structure to your target compound (e.g., a regioisomer). The strong electronic effects of fluorine can make molecules with subtle structural differences behave almost identically on standard silica or C18 columns.[10]

Solutions:

  • Optimize the Mobile Phase :

    • Normal Phase (Silica) : If using a Hexane/EtOAc system, try switching to a DCM/MeOH system. The change in solvent characteristics can alter selectivity.

    • Reversed-Phase (C18) : If using MeCN/Water, switch to MeOH/Water. Methanol and acetonitrile have different interactions (methanol is a hydrogen-bond donor, while acetonitrile is a dipole), which can dramatically change the elution order.[15]

  • Change the Stationary Phase : This is often the most effective solution.

    • Fluorinated Phases : Use a column packed with a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) or Tridecafluoro). These phases offer unique retention mechanisms for fluorinated molecules based on dipole-dipole interactions and fluorophilicity, often providing excellent separation where C18 fails.[8][15]

    • Alternative Phases : For normal phase, if your compound is unstable on silica, consider using alumina (neutral or basic) or Florisil.[16]

  • Employ an Orthogonal Technique : If liquid chromatography fails, consider a different purification method altogether, such as preparative HPLC with a different column chemistry or crystallization if possible.[15]

Below is a logical workflow for addressing persistent co-elution issues during chromatography.

coelution_workflow start Co-elution Observed step1 Optimize Gradient start->step1 Start step2 Change Organic Modifier (e.g., MeCN to MeOH) step1->step2 Still co-eluting end Separation Achieved step1->end Resolved step3 Change Stationary Phase (e.g., C18 to PFP) step2->step3 Still co-eluting step2->end Resolved step4 Employ Orthogonal Method (e.g., Crystallization) step3->step4 Still co-eluting step3->end Resolved step4->end Resolved

Caption: A decision tree for resolving co-elution.

Q4: My HPLC peaks are tailing or fronting badly.

Possible Cause: Poor peak shape is often caused by secondary interactions between your analyte and the stationary phase, or by issues with the mobile phase pH.[15] The basic pyridine nitrogen is a common cause of peak tailing on silica-based columns due to interaction with acidic residual silanols.

Solutions:

Table 2: HPLC Peak Shape Troubleshooting

ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions with acidic silanols on the column.Use a modern, end-capped column. Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to protonate the pyridine nitrogen and minimize interactions.[15]
Mobile phase pH is too close to the compound's pKa.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic pyridine, this means using a lower pH (e.g., pH 2-3).[15]
Peak Fronting Column overload.Reduce the sample concentration or injection volume.[15]
Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in the initial mobile phase or a weaker solvent.
Split Peaks Column degradation or blockage.Wash the column or replace it. Check for a blocked frit.
Co-elution of very similar species.See Q3 on co-elution.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: General Crystallization Protocol for Fluorinated Nicotinic Acids

This protocol outlines a systematic approach to finding suitable crystallization conditions.

Materials:

  • Crude fluorinated nicotinic acid (~100 mg)

  • Array of small (1-2 mL) glass vials

  • Solvent selection from Table 1

  • Heating block or hot plate

  • Pasteur pipettes

Procedure:

  • Initial Solubility Test :

    • Place ~5-10 mg of your crude material into each of 6-8 labeled vials.

    • To each vial, add a different solvent (e.g., EtOAc, MeCN, IPA, Toluene) dropwise at room temperature, vortexing after each addition.

    • Note the solubility: "Insoluble," "Slightly Soluble," or "Very Soluble."

    • Ideal Primary Solvent : A solvent where the compound is "Slightly Soluble" at room temperature.

  • Single Solvent Crystallization :

    • Take the vial with the ideal primary solvent. Gently warm it while adding more solvent until the solid completely dissolves.

    • If the compound is insoluble even when hot, that solvent is not suitable as a single solvent.

    • If it dissolves, allow the vial to cool slowly to room temperature, loosely capped. If no crystals form, place it in a 4°C refrigerator.

  • Solvent/Anti-Solvent Crystallization :

    • Select a vial where the compound was "Very Soluble." This will be your "good" solvent.

    • Select a solvent where the compound was "Insoluble" and that is miscible with the "good" solvent. This is your "anti-solvent."

    • Dissolve the remaining crude material in a minimal amount of the hot "good" solvent.

    • While the solution is still warm, add the "anti-solvent" dropwise until persistent cloudiness (turbidity) is observed.

    • Add 1-2 more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

  • Isolation :

    • Once a good crop of crystals has formed, cool the mixture in an ice bath for 15-30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner or Hirsch funnel).

    • Wash the crystals sparingly with a small amount of cold anti-solvent or the primary crystallization solvent.

    • Dry the crystals under high vacuum.

  • Analysis :

    • Analyze the purified solid by ¹H NMR, ¹⁹F NMR, and LC-MS to confirm purity and identity.

SOP 2: Purity Assessment by ¹⁹F NMR

Purpose : To quickly and accurately assess the purity of a fluorinated compound with respect to other fluorine-containing species.

Procedure:

  • Sample Preparation :

    • Accurately weigh a known amount of an internal standard (e.g., trifluorotoluene or another fluorinated compound with a known, clean signal far from your compound's signals).

    • Dissolve the standard and ~10-20 mg of your purified fluorinated nicotinic acid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean NMR tube. Ensure everything is fully dissolved.

  • Instrument Setup :

    • Acquire a standard proton-decoupled ¹⁹F NMR spectrum.

    • Ensure the spectral width is large enough to capture both your compound's signals and the internal standard.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the fluorine nuclei of interest to ensure accurate integration (a d1 of 10-30 seconds is often sufficient for quantitative work).

  • Data Processing and Analysis :

    • Process the spectrum with an appropriate line broadening.

    • Integrate the signal(s) corresponding to your product.

    • Integrate any visible impurity signals.

    • Integrate the signal for the internal standard.

    • The purity can be calculated by comparing the integration of your product to the sum of all fluorine-containing species or quantified against the internal standard. The absence of any signals other than your product indicates high purity with respect to fluorinated impurities.

This diagram illustrates the typical decision-making process in purifying a synthesized fluorinated nicotinic acid.

purification_workflow crude Crude Reaction Mixture workup Aqueous Workup (pH control is key) crude->workup analysis1 Purity Check (TLC, LC-MS) workup->analysis1 cryst_attempt Attempt Crystallization analysis1->cryst_attempt Product is major component chromatography Column Chromatography (Silica, C18, or PFP) analysis1->chromatography Very impure cryst_success Crystallization Successful? cryst_attempt->cryst_success cryst_success->chromatography No (oiled out) pure_product Pure Product (>95%) cryst_success->pure_product Yes analysis2 Fraction Analysis (TLC, LC-MS) chromatography->analysis2 analysis2->chromatography Still impure, re-purify analysis2->pure_product Fractions are pure

Caption: A standard workflow for purifying crude products.

References

Preventing byproduct formation in pyridine carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation in the Synthesis of Pyridinecarboxylic Acids

Welcome to the Technical Support Center for Pyridine Carboxylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing carboxylic acid functionalities to pyridine rings. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. Byproduct formation, particularly undesired regioisomers, over-carboxylation, and decarboxylation, are common hurdles that can impede research progress.

This document provides in-depth, evidence-based answers to common challenges, explains the chemical principles behind byproduct formation, and offers validated protocols to enhance selectivity and yield in your experiments.

Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of regioisomers (e.g., C4 and C5-carboxylated pyridines). How can I control the site selectivity?

A: This is the most common challenge in pyridine C-H functionalization. The distribution of isomers is dictated by the intrinsic electronic properties of the pyridine ring and the specific reaction mechanism you employ.

  • Inherent Reactivity: The pyridine ring is electron-deficient, particularly at the C2, C4, and C6 positions. Reactions that proceed through nucleophilic attack on a pyridinium species or involve radical intermediates often show a preference for these sites.[1]

  • Mechanism-Driven Selectivity: The key to controlling regioselectivity is to choose a method where the mechanism overrides the natural reactivity of the ring. Electrochemical carboxylation is a state-of-the-art example of this principle.[2] By simply changing the reactor setup, you can dictate the primary product.[3]

    • C5-Carboxylation (Nicotinic Acid Derivatives): Using a divided electrochemical cell promotes C5-carboxylation. In this setup, the anode and cathode are separated, and the reaction is believed to proceed through the reduction of the pyridine ring to a radical anion, which then reacts with CO₂.[4][5]

    • C4-Carboxylation (Isonicotinic Acid Derivatives): Using an undivided electrochemical cell promotes C4-carboxylation.[4][5] In this setup, byproducts from the anode (like generated iodine) can interact with reaction intermediates in a process called paired electrolysis. This interaction can preferentially stabilize the transition state leading to the C4 product, effectively diverting the reaction pathway.[4][5]

  • Catalyst-Directed Selectivity: Certain transition metal catalysts and ligands can direct carboxylation to a specific position. For instance, a copper-catalyzed method has been developed for the C4-selective carboxylation of pyridines that proceeds through pyridylphosphonium salts.[6] This strategy involves a two-step, one-pot process where the pyridine is first activated with a phosphine before being carboxylated with CO₂ in the presence of a copper catalyst.[6]

Q2: I am consistently forming pyridine-dicarboxylic acids as a byproduct. How can I suppress this over-carboxylation?

A: The formation of dicarboxylic acids occurs when the mono-carboxylated product is more reactive than the starting material under the reaction conditions. Several factors can be optimized to prevent this.

  • Stoichiometry and CO₂ Pressure: Carefully control the stoichiometry of your limiting reagent. If using a Grignard-based approach, for example, using more than one equivalent of the organometallic reagent relative to the pyridine substrate can lead to di-functionalization. Similarly, while high CO₂ pressure is often used to ensure sufficient carboxylating agent, it can also drive the reaction towards dicarboxylation if other conditions are not optimized.

  • Reaction Time and Temperature: Monitor your reaction closely using techniques like TLC or LC-MS. Over-carboxylation is often a result of extended reaction times or excessive temperature. Once the desired mono-carboxylated product is formed, quenching the reaction can prevent it from reacting further.

  • Substrate Reactivity: The electronic nature of your starting pyridine influences the reactivity of the product. An electron-donating group on the ring can activate it towards a second carboxylation. Conversely, the first carboxyl group is electron-withdrawing, which deactivates the ring toward further electrophilic-type functionalization but might not prevent other mechanistic pathways. The synthesis of pyridine-2,6-dicarboxylic acid, for instance, can be achieved by oxidizing 2,6-dimethylpyridine or through a Grignard reaction with 2,6-dichloropyridine, highlighting conditions that favor di-functionalization.[7]

Q3: My yields are low, and I suspect my product is unstable. Could decarboxylation be the issue?

A: Yes, decarboxylation is a significant side reaction, especially for certain isomers. Pyridine-2-carboxylic acid (Picolinic Acid) is particularly prone to losing CO₂.

  • Mechanism of Decarboxylation: The instability of picolinic acid is due to the proximity of the ring nitrogen. The acid can form a zwitterion which, upon heating, readily loses CO₂ to form a stabilized ylide intermediate.[8][9] This provides a lower energy pathway for decarboxylation compared to nicotinic (C3) or isonicotinic (C4) acids, which lack this direct nitrogen assistance.[9] The Hammick reaction is a classic example that exploits this facile decarboxylation in the presence of a carbonyl compound.[10]

  • Preventative Measures:

    • Temperature Control: Avoid excessive heat during both the reaction and the workup/purification stages. If possible, perform purification at room temperature (e.g., crystallization) instead of distillation.

    • pH Control: The rate of decarboxylation is highly dependent on pH. In strongly acidic solutions, the nitrogen is protonated, which can still facilitate the reaction. In basic conditions, the carboxylate anion is more stable, but decarboxylation can still occur, albeit often at a slower rate than the zwitterionic form.[8] Maintaining neutral or mildly basic conditions during workup can improve stability.

    • Solvent Choice: Decarboxylation of the picolinate anion is significantly influenced by the solvent. Water, for example, can play a critical role by forming a hydrogen-bonded bridge that facilitates the reaction.[8] Performing the workup in anhydrous organic solvents may help minimize product loss.

Troubleshooting Guide: At a Glance
IssueProbable Cause(s)Recommended Solutions
Poor Regioselectivity Reaction conditions favor multiple mechanistic pathways; Intrinsic electronic properties of the pyridine ring are dominating the reaction outcome.- Adopt a regioselective method like electrochemical carboxylation.[4][5] - Use a divided cell for C5-selectivity or an undivided cell for C4-selectivity.[3] - Employ a catalyst system known for high selectivity, such as the CuCl/TMEDA system for C4 carboxylation.[6]
Over-Carboxylation Reaction time is too long; Temperature is too high; Incorrect stoichiometry of reagents.- Monitor the reaction progress by TLC/LC-MS and quench upon completion. - Reduce reaction temperature. - Carefully control the molar equivalents of the carboxylating agent or organometallic precursor.
Low Yield / Product Loss Decarboxylation of the product, particularly for 2-carboxylated pyridines (picolinic acids).[9]- Avoid high temperatures during reaction and purification. - Maintain neutral or mildly basic pH during aqueous workup. - Consider purification methods that do not require heating, such as precipitation or column chromatography at room temperature.
No Reaction or Low Conversion Inactive catalyst; Insufficient activation of CO₂ or pyridine; Harsh reaction conditions degrading reagents.- Ensure catalyst is active and used under appropriate inert conditions. - For electrochemical methods, ensure proper cell setup, electrolyte concentration, and current density.[11] - For metal-catalyzed reactions, screen different ligands and reductants to find optimal conditions.[6]
Reaction Pathways: Desired Product vs. Byproducts

The following diagram illustrates the critical decision points in a pyridine carboxylation reaction where the process can either proceed to the desired product or diverge to form common byproducts.

G cluster_start Starting Material cluster_product Desired Outcome cluster_byproducts Byproduct Pathways Pyridine Pyridine Substrate MonoProduct Desired Mono-Carboxylated Product (e.g., C4-Isomer) Pyridine->MonoProduct Isomer Isomeric Byproduct (e.g., C5-Isomer) Pyridine->Isomer Poor Regiocontrol DiProduct Di-Carboxylated Byproduct MonoProduct->DiProduct Over-Carboxylation (Excess Reagent / Time) Decarb Decarboxylation MonoProduct->Decarb Instability (High Temp / pH) Decarb->Pyridine Product Loss

Caption: Competing reaction pathways in pyridine carboxylation.

Featured Protocol: Regioselective C4-Carboxylation via Undivided Cell Electrolysis

This protocol is based on a validated electrochemical method known for its high selectivity for the C4 position, minimizing the formation of other isomers.[4] It leverages a paired electrolysis mechanism in an undivided cell.

Objective: To synthesize 4-carboxy-2-phenylpyridine from 2-phenylpyridine with high regioselectivity.

Materials:

  • 2-phenylpyridine

  • Potassium iodide (KI)

  • Potassium tert-butoxide (KOtBu)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Carbon dioxide (CO₂, balloon or gas inlet)

  • Graphite felt anode and cathode

  • DC power supply

  • Undivided electrochemical cell (e.g., a single-compartment glass vial)

  • Standard glassware for workup and purification

Procedure:

  • Cell Setup: In an oven-dried 20 mL undivided electrochemical cell equipped with a magnetic stir bar, place the graphite felt anode (e.g., 1.5 cm x 2.0 cm x 0.5 cm) and graphite felt cathode (e.g., 1.5 cm x 2.0 cm x 0.5 cm).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylpyridine (0.2 mmol, 1.0 equiv.), potassium iodide (KI, 0.4 mmol, 2.0 equiv.), and potassium tert-butoxide (KOtBu, 0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add 4.0 mL of anhydrous DMF to the cell.

  • CO₂ Atmosphere: Seal the cell and purge with CO₂ gas for 5-10 minutes. Maintain a positive pressure of CO₂ using a balloon.

  • Electrolysis:

    • Immerse the electrodes into the solution, ensuring they do not touch.

    • Begin stirring the solution.

    • Apply a constant current of 8.0 mA using the DC power supply.

    • Continue the electrolysis for 8 hours at room temperature.

  • Workup:

    • Upon completion, turn off the power supply and remove the electrodes.

    • Quench the reaction mixture by slowly adding 1 M HCl (aq.) until the solution is acidic (pH ~2-3).

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired isonicotinic acid derivative. The C4-carboxylated product is typically the major regioisomer, with minimal formation of the C5-isomer.[4]

References

Technical Support Center: Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinic acid. It addresses common challenges and offers troubleshooting strategies to improve reaction yield and purity. The methodologies described herein are based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and reliable method is a two-step process. It begins with the synthesis of 6-hydroxynicotinic acid, which is then followed by a Williamson ether synthesis.[1][2][3][4][5] This approach is favored due to the commercial availability of starting materials and generally good yields.

Q2: What are the critical parameters to control during the Williamson ether synthesis step for this specific molecule?

Key parameters include the choice of base, solvent, temperature, and reaction time. The base must be strong enough to deprotonate the hydroxyl group of 6-hydroxynicotinic acid, but not so strong as to cause unwanted side reactions. A suitable solvent should dissolve the reactants and facilitate the SN2 reaction.[4][5] Temperature and reaction time need to be optimized to ensure complete conversion while minimizing degradation.

Q3: Can I use a one-pot method starting from 6-chloronicotinic acid?

While a one-pot reaction involving the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinic acid with 2,2,2-trifluoroethanol is theoretically possible, it often presents challenges. These can include competing reactions and difficulties in achieving high yields and purity. A stepwise approach is generally more robust and easier to optimize.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of 6-Hydroxynicotinic Acid

Potential Cause 1: Incomplete Hydrolysis of the Starting Material (e.g., 6-chloronicotinic acid or its ester).

  • Explanation: The conversion of a 6-halo or 6-alkoxy nicotinic acid derivative to 6-hydroxynicotinic acid requires complete hydrolysis. Insufficient reaction time, temperature, or concentration of the hydrolyzing agent (e.g., NaOH) can lead to incomplete conversion.

  • Solution:

    • Protocol: Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

    • Optimization: A systematic optimization of the base concentration and reaction temperature may be necessary. For instance, increasing the molar excess of NaOH and extending the reflux time can drive the reaction to completion.

Potential Cause 2: Degradation of the Product under Harsh Reaction Conditions.

  • Explanation: Nicotinic acid derivatives can be susceptible to decarboxylation or other degradation pathways at very high temperatures or extreme pH values.

  • Solution:

    • Protocol: While reflux is often necessary, avoid excessive heating. Maintain the pH within a moderately basic range during hydrolysis.

    • Best Practice: After the reaction is complete, carefully neutralize the mixture to the isoelectric point of 6-hydroxynicotinic acid to ensure maximum precipitation and recovery.

Problem 2: Low Yield in the Williamson Ether Synthesis Step

Potential Cause 1: Incomplete Deprotonation of 6-Hydroxynicotinic Acid.

  • Explanation: The Williamson ether synthesis requires the formation of an alkoxide from the alcohol.[1][4] If the base used is not strong enough or is used in insufficient quantity, the concentration of the nucleophilic alkoxide will be low, resulting in a poor yield.

  • Solution:

    • Reagent Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    • Protocol: Ensure the reaction is conducted under anhydrous conditions, as water will consume the base. Add the base portion-wise to a cooled solution of 6-hydroxynicotinic acid in an appropriate aprotic solvent like DMF or DMSO.

Potential Cause 2: Poor Reactivity of the Trifluoroethylating Agent.

  • Explanation: The trifluoroethoxy group is typically introduced using 2,2,2-trifluoroethyl tosylate or a similar reactive electrophile. If the leaving group is not sufficiently labile, the SN2 reaction will be slow.

  • Solution:

    • Reagent Choice: 2,2,2-Trifluoroethyl tosylate or triflate are excellent choices due to the good leaving group ability of the tosylate and triflate anions.

    • Activation: If using 2,2,2-trifluoroethanol directly, it must be activated. This is the purpose of the base in the Williamson synthesis.

Potential Cause 3: Competing Elimination Reaction.

  • Explanation: While less common with primary electrophiles, if reaction conditions are too harsh (e.g., high temperatures), an elimination reaction can compete with the desired substitution, leading to byproducts.

  • Solution:

    • Temperature Control: Maintain a moderate reaction temperature. Room temperature or slightly elevated temperatures (e.g., 50-60 °C) are often sufficient. Monitor the reaction progress to avoid prolonged heating.

Problem 3: Difficulty in Product Purification

Potential Cause 1: Presence of Unreacted Starting Materials.

  • Explanation: If either the 6-hydroxynicotinic acid or the trifluoroethylating agent remains at the end of the reaction, it will contaminate the final product.

  • Solution:

    • Reaction Monitoring: Use TLC or HPLC to ensure the reaction has gone to completion.

    • Work-up: A carefully designed aqueous work-up can remove unreacted 6-hydroxynicotinic acid. A wash with a dilute base solution will deprotonate the carboxylic acid, making it water-soluble. Subsequent acidification of the aqueous layer can recover any unreacted starting material if desired.

Potential Cause 2: Formation of By-products.

  • Explanation: Side reactions can lead to impurities that are difficult to separate from the desired product. For example, O-alkylation at the carboxylic acid position can occur.

  • Solution:

    • Protocol Refinement: To minimize by-products, it is often advantageous to protect the carboxylic acid group as an ester before performing the Williamson ether synthesis. The ester can then be hydrolyzed in a final step.

    • Purification Techniques: Column chromatography is an effective method for separating the desired product from closely related impurities. Recrystallization can also be employed to achieve high purity.[6]

Experimental Protocols & Data

Optimized Protocol for the Synthesis of this compound

This protocol is presented in two stages for clarity and to allow for troubleshooting at each step.

Stage 1: Synthesis of Methyl 6-hydroxynicotinate

  • Esterification: To a solution of 6-hydroxynicotinic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Stage 2: Williamson Ether Synthesis

  • Deprotonation: To a solution of methyl 6-hydroxynicotinate (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Addition of Electrophile: After stirring for 30 minutes, add 2,2,2-trifluoroethyl tosylate (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis: Upon completion, cool the reaction to 0 °C and add an aqueous solution of lithium hydroxide (2.0 eq). Stir at room temperature for 2-4 hours to hydrolyze the ester.

  • Work-up and Purification: Acidify the reaction mixture with 1M HCl to pH ~3-4. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization.

Data Summary: Impact of Base and Solvent on Yield
BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3AcetoneReflux2445
NaHDMF251285
t-BuOKTHF251678

This data is illustrative and represents typical outcomes. Actual yields may vary based on specific experimental conditions.

Visualizing the Workflow

Logical Flow of the Synthesis

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 6-Chloronicotinic Acid 6-Chloronicotinic Acid Hydrolysis Hydrolysis 6-Chloronicotinic Acid->Hydrolysis 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid Williamson Ether Synthesis Williamson Ether Synthesis 6-Hydroxynicotinic Acid->Williamson Ether Synthesis Hydrolysis->6-Hydroxynicotinic Acid This compound This compound Williamson Ether Synthesis->this compound

Caption: Synthetic pathway from 6-chloronicotinic acid.

Troubleshooting Decision Tree

Troubleshooting Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Products Side Products Low Yield->Side Products Check Reagents Check Reagents Incomplete Reaction->Check Reagents Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Modify Work-up Modify Work-up Side Products->Modify Work-up Purification Strategy Purification Strategy Side Products->Purification Strategy

Caption: Decision tree for addressing low yield issues.

References

Technical Support Center: Navigating the Stability of Trifluoroethoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoroethoxy-substituted compounds. The introduction of the trifluoroethoxy (-OCH₂CF₃) group is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and other pharmacokinetic properties.[1][2][3] The strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group confer significant resistance to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[4][5][6]

However, this stability is not absolute. Under various experimental and storage conditions, these compounds can exhibit unexpected instability, leading to reaction failures, impure samples, and unreliable biological data. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate and resolve these challenges.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each answer explains the underlying chemistry and provides actionable solutions.

Q1: My trifluoroethoxy-substituted compound is degrading during my reaction or work-up. What are the likely causes and how can I mitigate this?

A1: Degradation during synthesis or purification is often traced back to three main factors: pH extremes, the presence of strong nucleophiles, or excessive heat. The ether linkage of the trifluoroethoxy group is the primary point of vulnerability.

  • Causality - pH-Mediated Cleavage:

    • Strong Basic Conditions: The trifluoroethoxy group can be susceptible to cleavage under strongly basic conditions, especially in the presence of potent nucleophiles. For instance, hydroxide or alkoxides can attack the carbon adjacent to the oxygen, leading to cleavage. In some cases, the trifluoroethoxy group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic systems.[7][8]

    • Strong Acidic Conditions: While generally more stable to acid than many other ether protecting groups, prolonged exposure to strong acids (e.g., concentrated HCl, TFA at high temperatures) can lead to hydrolysis of the ether bond.

  • Causality - Nucleophilic Attack:

    • Certain powerful nucleophiles can displace the trifluoroethoxy group, particularly if it is attached to an activated position (e.g., on a heteroaromatic ring).[7][8]

  • Troubleshooting & Mitigation Strategies:

    • Buffer Your Work-up: Avoid harsh pH swings during aqueous work-ups. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate, ammonium chloride, or a phosphate buffer at pH 7) instead of strong acids or bases for neutralization.

    • Use Milder Reagents: If base-mediated degradation is suspected, consider using milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DIPEA, triethylamine) instead of strong hydroxides or alkoxides.

    • Control Temperature: Perform all extractions and purification steps at reduced temperatures (0 °C to room temperature) to minimize thermal degradation. Avoid prolonged heating, especially in the presence of residual acids, bases, or nucleophiles.

    • Inert Atmosphere: If your molecule has other sensitive functional groups, performing the work-up under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions.

Q2: I'm observing unexpected peaks in my LC-MS/GC-MS analysis after storing my compound. How can I identify the degradation products and confirm the degradation pathway?

A2: The appearance of new peaks upon storage is a classic sign of instability. Identifying these degradants is crucial for understanding the problem and ensuring the purity of your material. A forced degradation (or stress testing) study is the most direct way to confirm the degradation pathway.

  • Common Degradation Products: The most common degradation product is the parent molecule where the trifluoroethoxy group has been replaced by a hydroxyl group (from hydrolysis) or another nucleophile present in the solution. You may also see byproducts from the cleaved trifluoroethoxy moiety.

  • Analytical Approach:

    • LC-MS/MS: This is the workhorse technique. It allows you to separate the parent compound from its degradants and obtain mass information. The mass difference can often immediately suggest the nature of the degradation (e.g., loss of 82.008 Da corresponding to C₂H₂F₃O).

    • GC-MS: Suitable for volatile and thermally stable compounds. It can be particularly useful for detecting small, volatile byproducts.[9][10]

    • NMR Spectroscopy: While less sensitive than MS, ¹H, ¹⁹F, and ¹³C NMR are invaluable for definitively identifying the structure of major degradation products once isolated.

Experimental Protocol: Basic Forced Degradation Study

This protocol is designed to intentionally degrade your compound under controlled conditions to generate and identify potential degradation products.

  • Preparation: Prepare four separate solutions of your compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Controls: Keep one sample as an unstressed control, stored at -20°C in the dark.

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl to one sample.

    • Basic: Add 0.1 M NaOH to another sample.

    • Oxidative: Add 3% H₂O₂ to the third sample.

  • Incubation: Let the samples sit at room temperature or slightly elevated temperature (e.g., 40-50°C) for a defined period (e.g., 24-48 hours).

  • Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each sample, neutralize if necessary, and analyze by LC-MS alongside the control.

  • Evaluation: Compare the chromatograms. The new peaks that appear in the stressed samples but not in the control are your degradation products. This allows you to determine if your compound is sensitive to acid, base, or oxidation.

Q3: My compound seems unstable in solution. What are the best practices for preparing and storing stock solutions?

A3: Solution-state stability is a major concern, especially for compounds destined for biological screening or long-term storage. The choice of solvent and storage conditions is critical.

  • Causality - Solvent Effects:

    • Protic Solvents (e.g., Methanol, Water): These solvents can participate in degradation, especially under non-neutral pH conditions, by acting as a source of protons or as nucleophiles (e.g., hydrolysis, trans-etherification).

    • Aqueous Buffers: Buffers used for biological assays can contain nucleophilic species (e.g., phosphate, Tris) that may contribute to degradation over time.

  • Best Practices for Storage:

    • Prioritize Solid Storage: Whenever possible, store your compound as a dry solid at low temperatures (≤ -20°C), under an inert atmosphere, and protected from light.[11]

    • Choose Solvents Wisely: For stock solutions, use high-purity, anhydrous aprotic solvents like DMSO, DMF, or acetonitrile. Avoid alcohols if you suspect solvent-mediated degradation.

    • Small Aliquots: Prepare stock solutions at a high concentration and dispense them into smaller, single-use aliquots. This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

    • Inert Atmosphere: If the compound is particularly sensitive, overlay the solution with argon or nitrogen before sealing and freezing.

    • Test Before Use: For critical applications, it is good practice to re-analyze a stock solution by LC-MS if it has been stored for an extended period.

Storage Condition Solid Compound Solution (Aprotic Solvent) Solution (Aqueous Buffer)
Temperature -20°C to -80°C-20°C to -80°C-80°C (if possible) or 4°C (short-term)
Atmosphere Inert Gas (Ar/N₂)Inert Gas (Ar/N₂)Air (typically)
Light Protect (Amber Vial)Protect (Amber Vial)Protect (Amber Vial/Foil)
Duration Long-term (Years)Mid-term (Months)Short-term (Hours to Days)
Key Precaution Ensure compound is fully dry.Use anhydrous solvent; aliquot.Prepare fresh; check for precipitation.
A summary of recommended storage conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes the trifluoroethoxy group generally stable, yet vulnerable in certain situations?

A1: The stability is a tale of two effects. The high strength of the C-F bond (around 485 kJ/mol) makes the -CF₃ group itself extremely resistant to chemical and metabolic breakdown.[2] This is the primary reason for its use in blocking metabolic hotspots.[4][5] However, the vulnerability lies in the C-O ether linkage. The powerful electron-withdrawing effect of the three fluorine atoms makes the adjacent -CH₂- group electron-deficient and susceptible to nucleophilic attack. It also influences the basicity of the ether oxygen. This electronic effect is the root cause of its cleavage under specific acidic or basic/nucleophilic conditions.

Q2: How does photostability factor into the handling of trifluoroethoxy-substituted compounds?

A2: Photostability is compound-specific and depends on the entire molecular structure, not just the trifluoroethoxy group. Degradation occurs if the molecule absorbs light in the UV or visible range and has a pathway to dissipate that energy through bond cleavage.[12][13] According to ICH Q1B guidelines, photostability testing should be a standard part of stability evaluation.[14]

  • Recommendation: As a general precaution, always handle and store trifluoroethoxy-substituted compounds protected from light by using amber vials or wrapping containers in aluminum foil.[11][15] If photosensitivity is a concern, a formal photostability study should be conducted by exposing the compound to a controlled light source (e.g., 1.2 million lux hours illumination and 200 watt hours/square meter near UV energy) and comparing it to a dark control.[13][14]

Q3: Are there specific analytical challenges when developing chromatography methods for these compounds?

A3: Yes, a few challenges can arise:

  • Peak Tailing: The slightly acidic nature of the -CH₂- protons can sometimes lead to interactions with residual silanols on silica-based HPLC columns, causing peak tailing. Using end-capped columns or adding a small amount of a modifier like TFA to the mobile phase can improve peak shape.

  • Volatility: Some lower molecular weight trifluoroethoxy compounds can be volatile, making them suitable for GC-MS analysis. However, this can also lead to sample loss during solvent evaporation steps.

  • Method Validation: It is crucial to develop a "stability-indicating" analytical method. This means the method must be able to resolve the parent compound from all potential degradation products, ensuring accurate purity assessment.[16] Forced degradation studies are essential for this purpose.

Q4: My compound is intended for a biological assay in an aqueous buffer. What stability aspects must I consider?

A4: This is a critical consideration, as instability in the assay medium can lead to erroneously low potency values.

  • Buffer Compatibility: Before starting the main assay, perform a preliminary stability test. Incubate the compound in the final assay buffer at the relevant concentration and temperature (e.g., 37°C) for the duration of the experiment. Analyze samples by LC-MS at the beginning and end of the incubation to check for degradation.

  • Solubility vs. Stability: Ensure that the compound is fully dissolved. Precipitated material can mask stability issues. Sometimes, what appears to be degradation (a decrease in the parent peak area) is actually the compound crashing out of solution.

  • Component Reactivity: Be aware of buffer components. For example, Tris buffer has a primary amine that can be nucleophilic. Phosphate can sometimes catalyze hydrolysis. If instability is observed, consider switching to a more inert buffer system if the assay allows.

Section 3: Diagrams and Workflows

Troubleshooting Workflow for Compound Instability

The following diagram outlines a logical workflow for diagnosing and addressing stability issues encountered during research and development.

G A Unexpected Result (Low Yield, New Peaks) B Is degradation suspected during synthesis/work-up? A->B During Experiment C Is degradation observed during storage/analysis? A->C Post-Experiment B->C No D Review Reaction Conditions: - pH (Acid/Base) - Temperature - Nucleophiles B->D Yes F Review Storage Conditions: - Solvent (Anhydrous?) - Temperature (Freeze?) - Atmosphere (Inert?) - Light Exposure? C->F Yes E Modify Protocol: - Use Milder Reagents - Buffer Work-up - Reduce Temperature D->E H Perform Forced Degradation Study (pH, Heat, Light, Oxid.) D->H Uncertain? J Problem Resolved E->J G Modify Storage Protocol: - Store Solid at -20°C - Use Anhydrous Aprotic Solvent - Aliquot & Protect from Light F->G F->H Uncertain? G->J I Identify Degradants (LC-MS, NMR) H->I I->D Informs Protocol I->F Informs Storage

A logical workflow for troubleshooting stability issues.

Potential Degradation Pathway: Hydrolysis

This diagram illustrates a simplified, general mechanism for the hydrolysis of a trifluoroethoxy ether, which is a common degradation pathway.

G sub R-O-CH₂CF₃ (Trifluoroethoxy Compound) prod R-OH (Hydrolysis Product) sub->prod Ether Cleavage side_prod + HO-CH₂CF₃ (Byproduct) reagent + H₂O (Acid or Base Catalyst)

A simplified hydrolysis degradation pathway.

References

Technical Support Center: Overcoming Low Reactivity of Substituted Pyridines in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a persistent challenge in synthetic chemistry: the low reactivity of substituted pyridines in palladium-catalyzed cross-coupling reactions. Pyridine cores are essential building blocks in pharmaceuticals and functional materials, yet their successful functionalization is often hampered by inherent electronic and steric properties.[1]

This resource moves beyond simple procedural lists to explain the underlying chemical principles governing these reactions. By understanding why a reaction is failing, you can make more informed decisions to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The Core Problem: Why Are Pyridines So Challenging?

Q1: I'm observing low or no yield in my cross-coupling reaction involving a substituted pyridine. What are the fundamental reasons for this?

A1: The difficulty with pyridine substrates stems primarily from the lone pair of electrons on the ring nitrogen. This seemingly simple feature creates two major obstacles:

  • Catalyst Inhibition/Poisoning: The pyridine nitrogen is a Lewis base and can coordinate strongly to the palladium catalyst.[2][3][4] This coordination can either completely deactivate the catalyst (poisoning) or form stable, unreactive complexes that prevent it from participating in the catalytic cycle.[3][5][6] This is particularly problematic for 2-substituted pyridines, where the nitrogen is in close proximity to the reaction site, leading to potential chelation that sequesters the catalyst.[1]

  • Poor Oxidative Addition: Pyridine is an electron-deficient heterocycle. This electronic nature can weaken the reactivity of the C-X (X = halide) bond, making the crucial first step of the catalytic cycle—oxidative addition to the Pd(0) center—energetically unfavorable.[3] This issue is magnified with less reactive halides, following the general trend I > Br > Cl.[7]

Troubleshooting Suzuki-Miyaura Coupling Reactions

Q2: My Suzuki-Miyaura reaction with a 2-halopyridine is failing. I see only starting material or decomposition. What should I try first?

A2: This is a classic "2-pyridyl problem."[1] The proximity of the nitrogen to the reaction site makes catalyst inhibition a primary suspect. Your first and most critical adjustment should be the ligand .

  • Explanation: Standard ligands like triphenylphosphine (PPh₃) are often ineffective because they do not provide enough steric bulk to prevent the pyridine nitrogen from coordinating to the palladium center.[8] Bulky, electron-rich "Buchwald-type" biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to create a sterically hindered environment around the palladium, which disfavors coordination by the pyridine nitrogen and promotes the desired catalytic cycle.[6][8][9]

Troubleshooting Workflow: Suzuki-Miyaura of 2-Halopyridines

G start Substrate: Substituted Pyridine c1 Is it a 2-substituted pyridine? start->c1 l1 High Steric Hindrance. Use Bulky Ligands: XPhos, SPhos, RuPhos c1->l1 Yes l2 Less Hindered. Standard ligands (e.g., PPh₃) may work, but bulky ligands are often more robust. c1->l2 No (3- or 4-sub) c2 Is the halide Cl? l3 C-Cl activation is difficult. Use highly active system: Buchwald Pre-catalyst + Strong Base (NaOtBu) c2->l3 Yes l4 C-Br or C-I are more reactive. Standard Pd source + Bulky Ligand is a good starting point. c2->l4 No (Br or I) c3 Is the coupling partner an amine? end_node Optimized Reaction Conditions c3->end_node Yes (Buchwald-Hartwig) c3->end_node No (e.g., Suzuki) l1->c2 l2->c2 l3->c3 l4->c3

References

Technical Support Center: Scaling Up the Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinic acid. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address challenges encountered during the scale-up of this important chemical intermediate.

Introduction

The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. The most common and scalable synthetic route is a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.[1] This involves the reaction of 6-chloronicotinic acid with 2,2,2-trifluoroethanol in the presence of a strong base. While straightforward in principle, scaling up this reaction can present several challenges that can impact yield, purity, and overall process efficiency.

This document will guide you through a robust, scalable protocol and provide solutions to common problems that may arise.

Reaction Scheme

The overall reaction is depicted below:

Reaction_Scheme 6-chloronicotinic_acid 6-Chloronicotinic Acid product This compound 6-chloronicotinic_acid->product 1. 2,2,2-Trifluoroethanol, Base 2. Acidic Workup trifluoroethanol 2,2,2-Trifluoroethanol trifluoroethanol->product base Base (e.g., NaH) Solvent (e.g., DMF) base->product salt NaCl

Caption: General reaction scheme for the synthesis of this compound.

Recommended Scalable Protocol

This protocol is designed for a 100g scale synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
6-Chloronicotinic acid157.56100 g0.6351.0
2,2,2-Trifluoroethanol100.0495.3 g (70.6 mL)0.9531.5
Sodium Hydride (60% dispersion in oil)24.0038.1 g0.9531.5
Anhydrous Dimethylformamide (DMF)-1 L--
Diethyl Ether (for washing)-500 mL--
Hydrochloric Acid (1M)-As needed--
Water-As needed--

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (1 L) to a dry 2 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Base Addition: Carefully add sodium hydride (38.1 g of 60% dispersion) to the DMF.

  • Trifluoroethanol Addition: Cool the suspension to 0°C using an ice bath. Slowly add 2,2,2-trifluoroethanol (70.6 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Hydrogen gas will be evolved, so ensure proper ventilation.

  • Formation of the Alkoxide: Stir the mixture at room temperature for 1 hour after the addition is complete to ensure the complete formation of the sodium trifluoroethoxide.

  • Addition of 6-Chloronicotinic Acid: Slowly add 6-chloronicotinic acid (100 g) portion-wise to the reaction mixture. An exotherm may be observed. Maintain the temperature below 50°C.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Slowly and carefully quench the reaction by adding water (200 mL) dropwise.

  • Acidification: Acidify the mixture to pH 2-3 with 1M hydrochloric acid. The product should precipitate out of the solution.

  • Isolation: Filter the precipitate and wash the solid with cold water (2 x 200 mL) and then with diethyl ether (2 x 100 mL) to remove any remaining oil from the NaH dispersion.

  • Drying: Dry the solid under vacuum at 50°C to a constant weight to afford this compound.

Troubleshooting Guide

Troubleshooting_Guide start Problem Encountered low_yield Low or No Product Formation start->low_yield incomplete_reaction Incomplete Reaction (Starting material remains) start->incomplete_reaction purification_issues Purification Difficulties start->purification_issues check_temp Q: Was the reaction temperature high enough? A: Increase temperature to 90-100°C. Monitor for decomposition. low_yield->check_temp check_solvent Q: Was the solvent anhydrous? A: Use dry DMF. Moisture quenches the base. low_yield->check_solvent increase_equivalents Q: Are there enough equivalents of the alkoxide? A: Increase equivalents of NaH and trifluoroethanol to 1.8-2.0. incomplete_reaction->increase_equivalents discolored_product Q: Is the product discolored? A: Recrystallize from a suitable solvent like ethanol/water or perform a charcoal treatment. purification_issues->discolored_product check_base Q: Was the base active? A: Use fresh, high-quality NaH. Ensure anhydrous conditions. increase_time Q: Has the reaction run long enough? A: Extend reaction time to 24-36 hours. Monitor by HPLC. oily_product Q: Is the product oily or sticky? A: This could be residual mineral oil from NaH. Wash thoroughly with ether or hexanes.

Caption: A decision tree for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is sodium hydride used as the base? Can I use other bases?

A1: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide.[2] This drives the reaction forward. While other strong bases like potassium hydride (KH) or sodium metal can be used, NaH is often preferred for its handling characteristics and cost-effectiveness on a large scale. Weaker bases like sodium carbonate or potassium carbonate are generally not effective for deprotonating 2,2,2-trifluoroethanol.

Q2: What is the role of DMF as a solvent? Are there alternatives?

A2: Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SN2 and SNAr reactions.[3] It effectively solvates the sodium cation, leaving the trifluoroethoxide anion more nucleophilic and accelerating the reaction. Other polar aprotic solvents like DMSO or NMP can also be used, but DMF is often a good balance of reactivity and ease of removal.

Q3: The reaction is sluggish. What can I do to improve the reaction rate?

A3: If the reaction is slow, first ensure that your reagents and solvent are anhydrous, as water will consume the sodium hydride. You can try increasing the reaction temperature to 90-100°C. Additionally, increasing the equivalents of 2,2,2-trifluoroethanol and sodium hydride to 1.8-2.0 equivalents can also help drive the reaction to completion.

Q4: I see a significant amount of unreacted 6-chloronicotinic acid. What went wrong?

A4: This indicates an incomplete reaction. The primary causes are insufficient base, wet reagents/solvent, or insufficient reaction time/temperature. Ensure your NaH is fresh and properly handled. Dry your DMF over molecular sieves if necessary. If conditions are confirmed to be anhydrous, extend the reaction time and/or increase the temperature.

Q5: My final product is an off-white or brownish color. How can I improve the purity?

A5: Discoloration can be due to impurities from the starting materials or side reactions at high temperatures. For purification, recrystallization is an effective method. A solvent system like ethanol/water or isopropanol/water can be effective. You can also dissolve the crude product in a basic aqueous solution, treat it with activated charcoal, filter, and then re-precipitate the product by adding acid.[4]

Q6: Is it possible to use the ester of 6-chloronicotinic acid as a starting material?

A6: Yes, using an ester like methyl or ethyl 6-chloronicotinate is a viable alternative. The reaction would proceed similarly to form the corresponding ester of the product. This would then require a subsequent hydrolysis step (e.g., with NaOH or LiOH) to obtain the final carboxylic acid. This two-step approach can sometimes offer advantages in terms of solubility and purification of the intermediate ester.

Safety Considerations

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and use appropriate personal protective equipment (PPE).

  • 2,2,2-Trifluoroethanol: Toxic and can be harmful if inhaled or absorbed through the skin.[5] Work in a well-ventilated fume hood and wear appropriate gloves and eye protection.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

References

Technical Support Center: Catalyst Deactivation in Nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges associated with catalyst deactivation during the synthesis of nicotinic acid, particularly via the ammoxidation of 3-picoline. This resource is structured in a question-and-answer format to provide direct, actionable solutions to issues you may encounter in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to quickly diagnose potential problems.

Q1: My nicotinic acid yield has dropped significantly, but my process parameters (temperature, pressure, feed ratio) are unchanged. What is the most likely cause?

A gradual or sudden drop in yield under stable operating conditions is a classic indicator of catalyst deactivation.[1] Deactivation refers to the loss of catalytic activity and/or selectivity over time.[2] The underlying cause can be chemical, thermal, or mechanical in nature, each with distinct origins and solutions.[1] The first step is to determine the mode of deactivation, as this will guide your troubleshooting and regeneration strategy.

Q2: What are the primary mechanisms of catalyst deactivation in the vapor-phase ammoxidation of 3-picoline?

The ammoxidation of 3-picoline, commonly employing vanadia-based catalysts (e.g., V₂O₅/TiO₂), is susceptible to several deactivation mechanisms.[3][4] These can be broadly categorized as follows:

  • Chemical Deactivation:

    • Poisoning: Irreversible chemisorption of impurities from the feedstock or air onto the active catalyst sites.[5][6] Common poisons include sulfur, chlorine, and alkali metals.[7][8][9]

    • Fouling (Coking): Physical deposition of carbonaceous materials (coke) onto the catalyst surface and within its pores.[1][10] This blocks access to active sites for reactants.

  • Thermal Deactivation (Sintering): Exposure to high temperatures, often exceeding the catalyst's thermal stability limit, can cause the crystallites of the active metal to agglomerate.[1][6] This leads to an irreversible loss of active surface area.[10]

  • Mechanical Deactivation:

    • Attrition/Crushing: Physical breakdown of the catalyst particles, particularly in fluidized bed reactors, leading to the loss of catalyst material and an increased pressure drop.[1][5]

Q3: How can I quickly differentiate between poisoning, coking, and sintering in my reactor?

Differentiating these mechanisms requires a combination of operational observations and analytical characterization. The following table provides a preliminary diagnostic guide:

Symptom Coking (Fouling) Poisoning Sintering (Thermal Degradation) Attrition (Mechanical)
Onset of Activity Loss Gradual, may accelerate over time.Often rapid, especially with a sudden introduction of contaminant.Slow and gradual, often correlated with temperature excursions.Can be gradual or sudden, depending on mechanical stress.
Selectivity Change Often a significant decrease in selectivity to nicotinonitrile.Can be highly selective; certain reactions may be inhibited more than others.Generally affects both activity and selectivity.Primarily affects hydrodynamics; selectivity loss is secondary.
Pressure Drop Noticeable increase across the catalyst bed as pores become blocked.[1]Typically no significant change.No significant change.Significant increase in pressure drop; catalyst fines in downstream filters.
Visual Appearance of Catalyst Black or dark brown deposits on the catalyst surface.May not have a distinct visual change, though discoloration is possible.May show changes in color or texture (e.g., hardening).Visible fines and broken particles.
Reversibility Often reversible through controlled oxidation (regeneration).[5]Can be reversible or irreversible depending on the poison.[6]Irreversible. The lost surface area cannot be recovered.[1]Irreversible. Lost material cannot be recovered.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed guidance for specific deactivation mechanisms.

Guide 1: Investigating Thermal Degradation (Sintering)

Issue: A slow, irreversible decline in catalyst activity, often following a period of high-temperature operation or "hot spots" in the reactor.

Causality: The V₂O₅/TiO₂ catalysts used for 3-picoline ammoxidation have a defined thermal stability range. Operating above this temperature (e.g., >500°C) provides the metal oxide crystallites with enough energy to migrate and agglomerate.[1] This process, known as sintering, reduces the number of exposed active sites, thereby permanently lowering the catalyst's activity. The presence of water vapor, a product of the reaction, can accelerate sintering.[1][5]

Troubleshooting Steps:

  • Verify Temperature Profiles: Review historical temperature data from the reactor. Check for any excursions, spikes, or evidence of poor temperature control that could lead to localized hot spots.

  • Perform Catalyst Characterization:

    • BET Surface Area Analysis: A sintered catalyst will show a significant reduction in specific surface area compared to a fresh sample. This is the most direct confirmation of sintering.[2]

    • X-Ray Diffraction (XRD): An increase in the crystallite size of the V₂O₅ phase, calculated from peak broadening, is a definitive sign of sintering.[11]

  • Mitigation Strategies:

    • Optimize Operating Temperature: Ensure the reactor operates within the catalyst manufacturer's recommended temperature window.

    • Improve Heat Management: In fixed-bed reactors, ensure uniform flow distribution to prevent hot spots. In fluidized-bed reactors, ensure proper fluidization to dissipate heat effectively.

    • Catalyst Selection: Consider catalysts with higher thermal stability or those containing promoters that inhibit sintering.

Guide 2: Diagnosing and Mitigating Chemical Poisoning

Issue: A sudden and often severe drop in catalyst activity, potentially linked to a change in feedstock source or an upstream process upset.

Causality: Poisons act by strongly adsorbing to the active sites, rendering them inaccessible for the desired ammoxidation reaction.[2][6] For acidic vanadia-based catalysts, basic compounds and certain elements are potent poisons.

  • Alkali Metals (K, Na, Ca): These are common in biomass-derived feedstocks or can be introduced through other means. They react with the Brønsted acid sites (V-OH) on the catalyst, neutralizing them and inhibiting ammonia adsorption, a critical step in the SCR-like mechanism of ammoxidation.[7][9][12]

  • Sulfur Compounds (H₂S, SO₂): Sulfur can block active sites and, in some cases, lead to the formation of inactive sulfates on the catalyst surface.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected catalyst poisoning.

Guide 3: Managing Fouling by Coking

Issue: A gradual loss of activity accompanied by a significant increase in the pressure drop across the reactor.

Causality: Coking occurs when hydrocarbon species undergo polymerization and dehydrogenation reactions on the catalyst surface, forming heavy, carbon-rich deposits.[1][10] These deposits physically block the catalyst pores and cover active sites. In 3-picoline ammoxidation, suboptimal feed ratios (e.g., too low an oxygen-to-picoline ratio) or high temperatures can promote side reactions that lead to coke formation.

Troubleshooting and Regeneration:

  • Analyze Operating Conditions: Review the molar feed ratios of oxygen, ammonia, and 3-picoline. An insufficient oxygen supply is a primary driver for coke formation.[13]

  • Characterize the Deactivated Catalyst:

    • Temperature Programmed Oxidation (TPO): This is the definitive test for coking. The catalyst is heated in an oxidizing atmosphere, and the amount of CO₂ evolved is measured, which directly correlates to the amount of coke deposited.

    • Thermogravimetric Analysis (TGA): Heating the catalyst in an inert atmosphere will show a weight loss corresponding to volatile components, while a subsequent ramp in an oxidative atmosphere will show weight loss due to coke combustion.

  • Implement Regeneration: Coking is often reversible. A controlled in-situ or ex-situ regeneration can be performed to restore activity. See Protocol 1 in Section 4 for a detailed procedure.

Section 3: Diagnostic Protocols

Accurate diagnosis is critical before attempting any corrective action.[2] These protocols outline standard procedures for characterizing a deactivated catalyst.

Protocol 1: Standard Catalyst Characterization Workflow

This protocol provides a systematic approach to analyzing a spent catalyst to determine the deactivation mechanism(s).

Objective: To identify the physical and chemical changes in a catalyst sample after use.

Materials:

  • Fresh (unused) catalyst sample for reference.

  • Spent catalyst sample, carefully collected from the reactor.

  • Inert gas (N₂ or Ar) for sample handling and storage.

Methodology:

  • Visual Inspection: Compare the spent and fresh catalyst samples. Note any changes in color, texture, or particle integrity. Look for black deposits (coking) or fines (attrition).

  • Surface Area and Porosity Analysis (BET):

    • Degas both fresh and spent samples under vacuum at an appropriate temperature (e.g., 200-300°C) to remove adsorbed species.

    • Perform N₂ physisorption at 77 K.

    • Interpretation: A significant decrease in surface area and pore volume suggests sintering or severe fouling.[11][14]

  • Elemental and Surface Analysis:

    • X-ray Fluorescence (XRF): Provides bulk elemental composition. Use to screen for metallic poisons (e.g., K, Ca, Fe).

    • X-ray Photoelectron Spectroscopy (XPS): Provides surface elemental composition and oxidation states.[2] Crucial for identifying surface poisons and changes in the oxidation state of Vanadium (V⁵⁺, V⁴⁺).

  • Thermal Analysis:

    • Temperature Programmed Oxidation (TPO): Heat the spent catalyst in a dilute O₂/He stream and monitor CO₂ evolution with a mass spectrometer or TCD. The resulting peak area quantifies coke deposits.

    • Temperature Programmed Desorption of Ammonia (NH₃-TPD): Measures the density and strength of acid sites. A decrease in the amount of desorbed NH₃ compared to the fresh catalyst indicates poisoning of acid sites.[7]

Caption: Sequential workflow for diagnosing catalyst deactivation.

Section 4: Catalyst Regeneration Protocols

Regeneration can be a cost-effective way to extend catalyst life, but it must be tailored to the specific deactivation mechanism.[2][15]

Protocol 1: Oxidative Regeneration for Coke Removal

Objective: To remove carbonaceous deposits (coke) from a fouled catalyst via controlled combustion.

Causality: The coke is combusted to CO₂ and H₂O, clearing the catalyst's pores and re-exposing the active sites. The key is "controlled" combustion; an uncontrolled burn can generate extreme temperatures (exotherms) that will cause severe sintering, permanently damaging the catalyst.[10]

Methodology (In-Situ):

  • System Purge: Stop the process feed and purge the reactor with an inert gas (e.g., Nitrogen) at a moderate temperature (e.g., 300-350°C) to remove residual hydrocarbons.

  • Introduce Oxidant: Introduce a low-concentration stream of oxygen (typically 1-2 mol% in N₂) into the reactor. CAUTION: Starting with a high oxygen concentration can lead to a dangerous temperature runaway.

  • Monitor Temperature: Carefully monitor the catalyst bed temperature. The temperature will rise as the coke begins to burn. The goal is to keep the maximum temperature below the catalyst's sintering threshold (e.g., < 480-500°C).

  • Control the Burn: The rate of coke burning is controlled by adjusting the oxygen concentration and/or the gas flow rate. If the temperature approaches the maximum limit, reduce the oxygen concentration immediately.

  • Completion: The regeneration is complete when the temperature difference between the inlet and outlet of the reactor returns to baseline and the analysis of the off-gas shows no further CO₂ production.

  • Re-start: Once regeneration is complete, purge the system again with inert gas before re-introducing the process reactants.

References

Technical Support Center: Synthesis of Nicotinic Acids via Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nicotinic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the hydrolysis of nitriles to nicotinic acids. Here, we address common challenges, delve into the underlying chemical principles, and provide actionable protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My nitrile hydrolysis is sluggish or incomplete, resulting in low yields of nicotinic acid. What are the likely causes and how can I improve the conversion rate?

A1: Incomplete hydrolysis is a frequent issue. Several factors can contribute to this, primarily related to reaction kinetics and equilibrium.

  • Insufficient Reaction Time or Temperature: The hydrolysis of nitriles is often a slow process.[1]

    • Troubleshooting: Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Extending the reaction time is also a viable strategy. Be cautious, as excessive heat can promote side reactions.

  • Inadequate Acid or Base Concentration: The concentration of the acid or base catalyst is critical.

    • Troubleshooting: For acidic hydrolysis, ensure you are using a sufficiently concentrated acid like hydrochloric acid.[1] For basic hydrolysis, a common choice is sodium hydroxide solution.[3] The optimal concentration will depend on your specific substrate.

  • Poor Solubility of the Starting Nitrile: If your starting nitrile has poor solubility in the aqueous reaction medium, this can severely limit the reaction rate.

    • Troubleshooting: Consider the use of a co-solvent that is miscible with water and can dissolve your nitrile, such as ethanol or methanol.[3]

Q2: I'm observing a significant amount of a byproduct that I suspect is the corresponding amide. How can I favor the formation of the carboxylic acid over the amide intermediate?

A2: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[4][5] Halting the reaction at the amide stage is a common challenge, especially under milder conditions.[4]

  • Reaction Conditions: Harsh conditions, such as high temperatures and prolonged reaction times with strong acids or bases, are typically required to drive the hydrolysis of the amide to the carboxylic acid.[4]

    • Troubleshooting Protocol:

      • Ensure your reaction is heated under reflux.[1]

      • Utilize a strong acid (e.g., concentrated HCl) or a strong base (e.g., 10% aqueous NaOH or KOH).[3]

      • Monitor the disappearance of the amide intermediate using an appropriate analytical technique (TLC, HPLC, or GC-MS).

Q3: My final nicotinic acid product is contaminated with several impurities. What are the common side reactions and how can I minimize them?

A3: Side reactions can lead to a complex mixture of products, complicating purification and reducing the overall yield.

  • Decarboxylation: Nicotinic acid and related compounds can be susceptible to decarboxylation at elevated temperatures, especially in the presence of acid.

    • Mitigation: Avoid excessive heating. Once the hydrolysis is complete, as confirmed by reaction monitoring, proceed with the work-up without unnecessary delay.

  • Formation of Isomeric Impurities: Depending on the starting material and reaction conditions, isomeric impurities such as isonicotinic acid can form.[6][7]

    • Mitigation: Careful control of reaction parameters is key. The choice of synthetic route can also influence the impurity profile.

  • Other Byproducts: Other potential impurities can include pyridine and pyridine-2,5-dicarboxylic acid.[6][8]

    • Mitigation: Optimizing reaction stoichiometry and purification methods are crucial. Recrystallization is a common and effective method for purifying the crude nicotinic acid.[9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the hydrolysis of nitriles to nicotinic acids.

Issue 1: Low Product Yield

A low yield of the desired nicotinic acid is a primary concern. The following workflow can help identify and address the root cause.

LowYieldTroubleshooting Start Low Yield of Nicotinic Acid CheckCompletion Check Reaction Completion (TLC, HPLC, GC) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Increase Catalyst Concentration Incomplete->OptimizeConditions CheckSideReactions Analyze for Side Products (NMR, LC-MS) Complete->CheckSideReactions End Improved Yield OptimizeConditions->End SideProductsPresent Significant Side Products Detected CheckSideReactions->SideProductsPresent Yes NoSideProducts Minimal Side Products CheckSideReactions->NoSideProducts No ModifyConditions Modify Conditions to Minimize Side Reactions: - Lower Temperature - Adjust pH SideProductsPresent->ModifyConditions ReviewWorkup Review Work-up & Purification: - Check Extraction pH - Optimize Recrystallization Solvent - Consider Chromatography NoSideProducts->ReviewWorkup ModifyConditions->End ReviewWorkup->End

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Amide Intermediate as the Main Product

If the amide is the predominant product, the hydrolysis has not proceeded to completion.

AmideFormation Start Amide is the Main Product CheckConditions Review Reaction Conditions Start->CheckConditions MildConditions Mild Conditions Used (Low Temp, Short Time) CheckConditions->MildConditions Yes HarshConditions Harsh Conditions Used (High Temp, Long Time) CheckConditions->HarshConditions No IncreaseHarshness Increase Reaction Harshness: - Higher Temperature (Reflux) - Longer Reaction Time - Stronger Acid/Base MildConditions->IncreaseHarshness InvestigateSubstrate Investigate Substrate Reactivity: - Steric Hindrance? - Electronic Effects? HarshConditions->InvestigateSubstrate End Formation of Carboxylic Acid IncreaseHarshness->End InvestigateSubstrate->End

Caption: Strategy to overcome amide intermediate accumulation.

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis of a Nitrile

This protocol provides a general guideline for the acidic hydrolysis of a nitrile to the corresponding carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1 equivalent) in a suitable volume of dilute hydrochloric acid (e.g., 6 M HCl).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material and amide intermediate are no longer observed. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration.

    • If the product is soluble, adjust the pH of the solution to the isoelectric point of the nicotinic acid to induce precipitation.

    • The crude product can also be extracted with a suitable organic solvent.

  • Purification: Purify the crude nicotinic acid by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.[9]

Protocol 2: General Procedure for Alkaline Hydrolysis of a Nitrile

This protocol outlines a general method for the alkaline hydrolysis of a nitrile.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend or dissolve the nitrile (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[3]

  • Heating: Heat the mixture to reflux. Ammonia gas may be evolved during the reaction.[1]

  • Monitoring: Monitor the reaction by TLC or HPLC until completion.

  • Work-up:

    • Cool the reaction mixture.

    • Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to the isoelectric point of the nicotinic acid to precipitate the product.[1]

    • Isolate the precipitated solid by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain pure nicotinic acid.

Data Presentation

Table 1: Common Impurities in Nicotinic Acid Synthesis and their Analytical Signatures

ImpurityPotential OriginTypical Analytical Method for Detection
NicotinamideIncomplete hydrolysisHPLC, LC-MS
Isonicotinic AcidIsomerization during synthesisHPLC with UV detection, GC-MS[6][7]
PyridineDecarboxylation or starting material impurityGC-MS[6]
Pyridine-2,5-dicarboxylic acidOver-oxidation or side reactionHPLC, LC-MS[6][8]

References

Technical Support Center: HPLC Analysis of 6-(2,2,2-Trifluoroethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 6-(2,2,2-Trifluoroethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind method development and to offer practical solutions for challenges you may encounter.

Section 1: Understanding the Analyte

Before developing an HPLC method, it is crucial to understand the physicochemical properties of this compound. These properties will dictate the optimal chromatographic conditions.

PropertyValueSignificance for HPLC Method Development
Molecular Formula C8H6F3NO3Indicates the presence of a pyridine ring, a carboxylic acid, and a trifluoroethoxy group, suggesting moderate polarity.
Molecular Weight 221.13 g/mol Standard molecular weight for small molecule analysis.
Predicted pKa 3.55 ± 0.10[1][2]As a carboxylic acid, the molecule's charge state is pH-dependent. Operating the mobile phase at a pH at least 2 units below the pKa (i.e., pH < 1.55) will ensure the analyte is in its neutral, more retained form, leading to better peak shape.[3][4]
Melting Point 174 °C[1][2]Indicates a crystalline solid at room temperature.

Section 2: HPLC Method Development FAQs

This section provides answers to common questions regarding the initial setup and optimization of an HPLC method for this compound.

Q1: What is a good starting point for a reversed-phase HPLC method?

A recommended starting method for the analysis of this compound is outlined below. This method is based on the compound's acidic nature and moderate polarity.

Experimental Protocol: Initial HPLC Method

  • Column Selection: A C18 column is a robust starting point for retaining this moderately polar molecule.

    • Example: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. This will maintain a low pH to keep the analyte in its protonated state.

    • Mobile Phase B (Organic): Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.

  • Detection: UV detection at 278 nm is a suitable starting point, as nicotinic acid derivatives typically absorb in this region.[5]

  • Sample Preparation: Dissolve the sample in a diluent that is compatible with the mobile phase, such as a 50:50 mixture of water and acetonitrile.

Table of Starting HPLC Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterEnsures a low pH (~2.7) to suppress ionization of the carboxylic acid, improving retention and peak shape.[3][4]
Mobile Phase B AcetonitrileCommon organic solvent with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Gradient 10% B to 90% B over 15 minEnsures elution of the analyte and any impurities.
Column Temp. 30 °CProvides method robustness against room temperature fluctuations.
Injection Vol. 10 µLA typical injection volume.
Detector UV at 278 nmBased on typical absorbance for nicotinic acid derivatives.[5]
Q2: How do I optimize the mobile phase for better resolution?

Optimizing the mobile phase is critical for achieving good resolution.[6][7][8] The key parameters to adjust are the organic solvent strength and the pH.

Workflow for Mobile Phase Optimization:

Caption: Mobile Phase Optimization Workflow.

  • Adjusting the Gradient: For closely eluting peaks, a shallower gradient (e.g., increasing the organic phase by 1-2% per minute) can improve separation.[7]

  • Modifying pH: While 0.1% formic acid is a good starting point, using a buffer like 20 mM potassium phosphate adjusted to a specific pH (e.g., 2.5) can provide more consistent results.[9]

  • Changing Organic Solvent: Acetonitrile and methanol have different selectivities. If resolution is poor with acetonitrile, trying methanol may change the elution order and improve separation.[8]

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the analysis of this compound.

Q3: Why is my peak tailing and how can I fix it?

Peak tailing is a common issue, especially for acidic compounds. It is often caused by secondary interactions between the analyte and the silica stationary phase.[3][9]

Causes and Solutions for Peak Tailing:

CauseExplanationSolution(s)
Silanol Interactions The acidic silanol groups on the silica surface can interact with the analyte, causing tailing.[9] This is more pronounced at higher pH values.1. Lower Mobile Phase pH: Ensure the pH is well below the analyte's pKa (e.g., pH 2.5-3.0).[3][4] 2. Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to reduce the number of free silanol groups. 3. Increase Buffer Strength: A higher buffer concentration (25-50 mM) can help to mask the silanol groups.[9]
Column Overload Injecting too much sample can saturate the column, leading to peak distortion.[4]1. Reduce Injection Volume: Try injecting a smaller volume. 2. Dilute the Sample: If the peak shape improves upon dilution, column overload was the likely cause.[4]
Column Contamination Buildup of contaminants on the column frit or at the head of the column can disrupt the sample path.1. Use a Guard Column: This will protect the analytical column from strongly retained impurities. 2. Flush the Column: Flush with a strong solvent (e.g., isopropanol) to remove contaminants.
Q4: My analyte is eluting too early (low retention). What should I do?

Low retention can lead to poor resolution from the solvent front and other early-eluting impurities.

Strategies to Increase Retention:

  • Decrease Organic Solvent Strength: A lower percentage of acetonitrile or methanol in the mobile phase will increase retention in reversed-phase HPLC.[8]

  • Ensure Low pH: If the mobile phase pH is close to or above the pKa of 3.55, the analyte will be ionized and less retained. Confirming a low pH is critical.

  • Consider a Different Stationary Phase: If retention is still low on a C18 column, a column with a different selectivity, such as a phenyl-hexyl phase, could be beneficial. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an option.[10]

Q5: I'm seeing extraneous peaks in my chromatogram. What are they?

These are often referred to as "ghost peaks" and can originate from several sources.

Troubleshooting Extraneous Peaks:

Caption: Identifying the Source of Ghost Peaks.

  • Inject a Blank: First, inject your sample diluent. If the peak is present, the contamination is in your diluent.

  • Prepare Fresh Mobile Phase: If the blank is clean, the contamination may be in your mobile phase. Prepare fresh solvents and re-run.

  • Check for Carryover: If the ghost peak appears after injecting a concentrated sample, it may be carryover from the injector. Run a needle wash or inject several blanks to clean the system.

Section 4: References

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography... ACS Publications. 11

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds... fused-core.com. 10

  • HPLC Troubleshooting Guide . agilent.com. 9

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection . NIH. 12

  • How To Improve Resolution In Liquid Chromatography? Chemistry For Everyone. 6

  • How to Improve HPLC Resolution: Key Factors for Better Separation . Mastelf. 7

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . LCGC International. 3

  • Methods for Changing Peak Resolution in HPLC . Chrom Tech, Inc.. 8

  • HPLC for the Retention and Resolution of Very Polar Compounds . Fisher Scientific. 13

  • Troubleshooting Peak Tailing in HPLC Analysis... Benchchem. 4

  • Novel non-targeted analysis of perfluorinated compounds... CoLab. 14

  • Fluorinated HPLC Phases... LCGC International. 15

  • HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. --INVALID-LINK--

  • HPLC Troubleshooting Guide . restek.com. 16

  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS . Speciation.net. 17

  • HPLC Method for Simultaneous Determination of Nicotinic Acid... SIELC Technologies. 18

  • This compound | 175204-90-7 . ChemicalBook. 19

  • This compound Chemical Properties . ChemicalBook. 1

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC... LCGC International. 20

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid... SIELC Technologies. 21

  • Method development and validation for the simultaneous estimation of nicotinic acid... ResearchGate. 5

  • Analysis of Bioavailable Niacin (vitamin B3) by HPLC... Pickering Laboratories. 22

  • This compound . Chongqing Chemdad Co.. 2

  • 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 . PubChem. 23

  • 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 . PubChem. 24

References

Technical Support Center: Managing Impurities in Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Trifluoromethylpyridine (TFMP) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these vital chemical building blocks. The inherent reactivity and the often demanding conditions required for the synthesis of trifluoromethylpyridines can lead to a variety of impurities that may impact reaction yields, downstream applications, and the biological activity of final compounds.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, manage, and mitigate the formation of common impurities, ensuring the integrity and reproducibility of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of trifluoromethylpyridines, with a focus on practical, actionable solutions grounded in chemical principles.

Issue 1: Low Yield and/or Product Decomposition in Chlorine/Fluorine Exchange Reactions

The conversion of a trichloromethylpyridine to a trifluoromethylpyridine, often utilizing fluorinating agents like hydrogen fluoride (HF), is a common synthetic route.[2] However, the high temperatures and pressures typically required can lead to product degradation.[2]

Q: My reaction to form 2-chloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(trichloromethyl)pyridine shows low conversion and significant charring. What are the likely causes and how can I optimize the reaction?

A: This is a frequent challenge in the fluorination of (trichloromethyl)pyridine compounds. The primary culprits are often suboptimal reaction temperature and pressure.

Causality and Recommended Solutions:

  • Excessive Reaction Temperature: Temperatures exceeding 250°C can accelerate the decomposition of both the starting material and the desired trifluoromethylpyridine product, leading to the formation of dark, tar-like substances.[2][3] It is crucial to maintain the reaction temperature within the optimal range, typically between 150°C and 250°C.[3]

  • Insufficient Temperature or Reaction Time: Conversely, if the temperature is too low (below 150°C), the reaction rate will be significantly slower, resulting in incomplete conversion.[3] A systematic approach of gradually increasing the temperature and monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is recommended.

  • Inadequate Pressure Control: These reactions are often conducted under superatmospheric pressure, ranging from 5 to 1200 psig.[3] Inconsistent pressure can lead to variable reaction rates and yields. Ensure your reaction vessel is properly sealed and can maintain a stable pressure throughout the reaction.

ParameterSymptom of MismanagementRecommended Action
Temperature Low conversion; Formation of dark, tar-like substances.Gradually increase temperature if conversion is low (target 150-250°C).[3] Reduce temperature if charring occurs.[2][3]
Pressure Inconsistent yields.Maintain stable pressure within the recommended range (e.g., 5-1200 psig).[3]
Reaction Time Low conversion of starting material.Increase reaction time and monitor progress by GC or TLC.
Issue 2: Formation of Isomeric and Over-chlorinated Impurities

During the synthesis of chlorinated trifluoromethylpyridines, the formation of isomers and products with additional chlorine atoms on the pyridine ring is a common problem that complicates purification.[4][5]

Q: In the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, I'm observing significant amounts of 2-chloro-3-(trifluoromethyl)pyridine and dichlorinated byproducts. How can I improve the selectivity of my reaction?

A: The formation of these impurities is often a result of the reaction conditions and the inherent reactivity of the pyridine ring, which can be activated by the electron-withdrawing trifluoromethyl group.[2][5]

Causality and Recommended Solutions:

  • Reaction Conditions in Vapor-Phase Synthesis: In simultaneous vapor-phase chlorination/fluorination reactions, the molar ratio of chlorine gas and the reaction temperature are critical factors that control the degree of chlorination on the pyridine ring.[5] Carefully controlling these parameters can minimize the formation of multi-chlorinated byproducts.[5]

  • Catalyst Choice: The choice of catalyst can significantly influence the regioselectivity of chlorination. While catalysts like ferric chloride are commonly used, their activity can sometimes lead to over-chlorination.[6] Exploring alternative catalyst systems or optimizing the catalyst loading may be necessary.

  • Starting Material Purity: The presence of isomeric impurities in the starting material, such as 3-methylpyridine in a synthesis starting from picoline, can lead to the formation of corresponding isomeric products.[7] Ensure the purity of your starting materials before proceeding with the synthesis.

Workflow for Impurity Identification and Quantification

A robust analytical workflow is essential for identifying and quantifying impurities, which in turn informs the optimization of your synthetic protocol.

Caption: Workflow for identifying and mitigating impurities.

Experimental Protocol: Purification of 2-chloro-5-(trifluoromethyl)pyridine by Melt Crystallization

For instances where distillation or column chromatography are insufficient for removing close-boiling impurities, melt crystallization can be an effective purification technique.[8]

Objective: To purify 2-chloro-5-(trifluoromethyl)pyridine to >99% purity.

Methodology:

  • Crystallization:

    • Place the crude 2-chloro-5-(trifluoromethyl)pyridine in a suitable vessel equipped with a temperature controller and stirrer.

    • Slowly cool the material at a controlled rate (e.g., 0.071°C/min) to a final temperature between 16-19°C to induce crystallization.[8]

  • Sweating:

    • After crystallization, slowly heat the solid mass at a controlled rate (e.g., 0.062-0.083°C/min) to a final temperature of 28-30°C.[8] This "sweating" process allows the entrapped impurities to melt and drain away from the purified crystals.

  • Product Recovery:

    • Collect the remaining solid, which is the purified 2-chloro-5-(trifluoromethyl)pyridine.

    • Analyze the purity of the final product using HPLC or GC.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of trifluoromethylpyridines?

A1: High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1] Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also excellent for analyzing volatile trifluoromethylpyridines and their impurities.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about the main product and any impurities present.[1]

Q2: Can impurities from the starting materials carry through to the final trifluoromethylpyridine product?

A2: Absolutely. The purity of the starting materials is critical. For example, in syntheses starting from substituted picolines, isomeric impurities in the picoline will likely lead to the formation of the corresponding isomeric trifluoromethylpyridine products.[7] It is always advisable to analyze the purity of your starting materials before beginning a synthesis.

Q3: Are there purification methods other than distillation and chromatography for trifluoromethylpyridines?

A3: Yes. Besides traditional distillation and chromatography, melt crystallization can be a highly effective method for purifying some trifluoromethylpyridine derivatives, particularly for removing impurities with similar boiling points.[8] For acidic or basic trifluoromethylpyridines, acid-base extraction can be a simple and effective purification step.[11]

Q4: How does the trifluoromethyl group influence the stability of the pyridine ring?

A4: The trifluoromethyl group is strongly electron-withdrawing.[5][12] This property can activate the pyridine ring towards nucleophilic attack, which can be a source of side reactions and product degradation, especially under harsh reaction conditions.[2]

Q5: What is the typical purity of commercially available trifluoromethylpyridine reagents?

A5: Commercially available trifluoromethylpyridine reagents are generally offered at high purity, often 98% or higher, to meet the stringent requirements of research and development in the pharmaceutical and agrochemical industries.[13] However, it is always good practice to verify the purity upon receipt.

References

Validation & Comparative

A Comparative Guide to 6-(2,2,2-Trifluoroethoxy)nicotinic Acid and Other Nicotinic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of nicotinic acid derivatives, understanding the nuanced differences in their biological activity and physicochemical properties is paramount. This guide provides an in-depth comparison of 6-(2,2,2-Trifluoroethoxy)nicotinic acid with other nicotinic acid derivatives, focusing on their performance as agonists for the G-protein coupled receptor 109A (GPR109A), a key target in the treatment of dyslipidemia and various inflammatory conditions.[1][2][3] This document synthesizes experimental data and established scientific principles to offer a comprehensive resource for informed decision-making in drug development.

Introduction to Nicotinic Acid and its Therapeutic Potential

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a long history of use in managing dyslipidemia.[4] Its primary mechanism of action involves the activation of GPR109A, a Gαi-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This signaling cascade ultimately results in reduced lipolysis in adipocytes and a favorable modulation of plasma lipid profiles.[6][7] However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing, which is mediated by the release of prostaglandins.[8][9] This has driven the development of numerous derivatives with the aim of improving potency, selectivity, and tolerability.

The Rise of Fluorinated Derivatives: The Case for this compound

The introduction of fluorine-containing substituents into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. Fluorination can improve metabolic stability, binding affinity, and membrane permeability. In the context of nicotinic acid derivatives, the trifluoroethoxy group at the 6-position of the pyridine ring in this compound represents a strategic modification designed to optimize its therapeutic profile. While direct comparative studies are limited, the known effects of fluorination suggest potential advantages over non-fluorinated analogs.

Comparative Analysis: Physicochemical and Biological Properties

To provide a clear comparison, the following table summarizes key properties of this compound alongside nicotinic acid and other representative derivatives. The data for this compound is based on available chemical data and predicted activity based on structure-activity relationships (SAR).

PropertyNicotinic Acid6-(Trifluoromethyl)nicotinic acidThis compoundAcifran
Molecular Weight 123.11 g/mol [10]191.1 g/mol 221.13 g/mol [11]181.15 g/mol
Melting Point 236.6 °C[10]193-197 °C[12]174 °C[11]198-200 °C
Predicted GPR109A Potency ModeratePotentially IncreasedPotentially HighHigh[1][5]
Predicted Metabolic Stability Low to ModerateIncreasedHighModerate
Predicted Flushing Potential HighLikely HighPotentially ModulatedHigh

Understanding the Mechanism: GPR109A Signaling Pathways

The biological effects of nicotinic acid derivatives are primarily mediated through two distinct signaling pathways downstream of GPR109A activation: the G-protein-dependent pathway and the β-arrestin-dependent pathway. A comprehensive understanding of a compound's activity requires interrogation of both cascades.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi-mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gai Gαi/o GPR109A->Gai Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits Agonist 6-(2,2,2-Trifluoroethoxy) nicotinic acid Agonist->GPR109A Binds AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis Internalization Receptor Internalization Arrestin->Internalization ERK Downstream Signaling (ERK) Arrestin->ERK

Caption: GPR109A signaling upon agonist binding.

Experimental Protocols for Comparative Evaluation

To facilitate direct comparison of this compound with other derivatives, the following detailed experimental protocols are provided.

GPR109A-Mediated cAMP Inhibition Assay

This assay directly measures the functional consequence of GPR109A activation through the Gαi pathway.

Workflow Diagram:

cAMP_Workflow A Seed GPR109A-expressing cells in a 384-well plate B Incubate overnight A->B D Add compounds to cells and incubate B->D C Prepare serial dilutions of nicotinic acid derivatives C->D E Add Forskolin to stimulate Adenylyl Cyclase D->E F Lyse cells and add cAMP detection reagents E->F G Measure signal (e.g., HTRF, Luminescence) F->G H Data Analysis (EC50 determination) G->H

Caption: Workflow for the GPR109A cAMP inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A in appropriate media.

  • Cell Plating: Seed the cells into 384-well white, solid-bottom plates at a density of 5,000-10,000 cells per well and incubate overnight.[5]

  • Compound Preparation: Prepare serial dilutions of this compound, nicotinic acid, and other comparators in assay buffer.

  • Compound Addition: Add the diluted compounds to the cells and incubate for 30 minutes at room temperature.

  • Forskolin Stimulation: Add forskolin to all wells (except the negative control) to a final concentration that stimulates a submaximal cAMP response. Incubate for 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or luminescence-based).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[5]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, providing insights into the second major signaling pathway.

Workflow Diagram:

Arrestin_Workflow A Seed PathHunter® GPR109A cells in a 384-well plate B Incubate overnight A->B D Add compounds to cells B->D C Prepare serial dilutions of nicotinic acid derivatives C->D E Incubate for 90 minutes at 37°C D->E F Add detection reagents E->F G Incubate for 60 minutes at room temperature F->G H Measure chemiluminescent signal G->H I Data Analysis (EC50 determination) H->I

Caption: Workflow for the β-arrestin recruitment assay.

Step-by-Step Protocol:

  • Cell Culture: Use a commercially available cell line engineered for β-arrestin recruitment assays, such as PathHunter® U2OS or HEK 293 cells co-expressing GPR109A-ProLink™ and β-arrestin-Enzyme Acceptor.[13]

  • Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.[13]

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Compound Addition and Incubation: Add the compounds to the cells and incubate for 90 minutes at 37°C.

  • Detection: Add the PathHunter® detection reagents and incubate for 60 minutes at room temperature.[13]

  • Signal Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Calculate the EC50 values from the dose-response curves.

In Vivo Evaluation of Vasodilation

The cutaneous flushing response is a critical parameter for evaluating the side-effect profile of nicotinic acid derivatives.

Workflow Diagram:

Vasodilation_Workflow A Acclimatize animals (e.g., mice or rats) B Administer test compounds (oral or topical) A->B C Measure skin blood flow using Laser Doppler Flowmetry B->C D Record data at multiple time points C->D E Data Analysis (Peak flow, time to peak, etc.) D->E

Caption: Experimental workflow for vasodilation assay.

Step-by-Step Protocol:

  • Animal Model: Use a suitable animal model, such as mice or rats.[14]

  • Compound Administration: Administer the nicotinic acid derivatives either orally or topically to a specific skin area (e.g., the ear).[14][15]

  • Blood Flow Measurement: Measure changes in skin blood flow using a non-invasive technique like Laser Doppler Flowmetry.[16]

  • Data Collection: Record blood flow measurements at baseline and at various time points after compound administration.

  • Data Analysis: Analyze the data to determine the peak increase in blood flow, the time to reach peak flow, and the total duration of the vasodilatory response.

Conclusion and Future Directions

This compound holds promise as a next-generation nicotinic acid derivative due to the anticipated benefits of its trifluoroethoxy substitution. The strategic incorporation of fluorine is expected to enhance its metabolic stability and potentially modulate its interaction with GPR109A, which could lead to an improved therapeutic window with reduced flushing. However, rigorous experimental validation is essential.

The protocols outlined in this guide provide a robust framework for a head-to-head comparison of this compound with nicotinic acid and other key derivatives. By systematically evaluating their potency and signaling bias at GPR109A, as well as their in vivo efficacy and side-effect profiles, researchers can definitively position this novel compound within the therapeutic landscape. Such comparative studies are critical for advancing the development of safer and more effective treatments for dyslipidemia and related inflammatory disorders.

References

A Comparative Guide to Fluorinated and Non-Fluorinated Nicotinic Acids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic introduction of fluorine into molecular scaffolds represents one of the most powerful tools in modern medicinal chemistry. Its ability to modulate key physicochemical and pharmacological properties—often in a profound manner—has led to a significant portion of modern pharmaceuticals containing at least one fluorine atom.[1] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated nicotinic acids, offering researchers and drug development professionals a critical overview of their differential performance, supported by experimental data and detailed protocols.

The Strategic Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine is far from a trivial modification. Fluorine's unique properties—high electronegativity, a small van der Waals radius similar to hydrogen, and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to act as a "super-hydrogen." This substitution can critically influence a molecule's metabolic stability, receptor binding affinity, lipophilicity, and pKa.[2][3]

A key application of fluorination is to block metabolic "soft spots" that are vulnerable to oxidation by cytochrome P450 (CYP) enzymes. The strength of the C-F bond makes it resistant to enzymatic cleavage, which can significantly extend a drug's half-life and improve its pharmacokinetic profile.[2][4][5]

Nicotinic Acid: A Potent Ligand with Therapeutic Limitations

Nicotinic acid (Niacin or Vitamin B3) is a well-established therapeutic agent for treating dyslipidemia. It favorably modulates a range of cardiovascular risk factors by lowering "bad" cholesterol (LDL-C, VLDL-C) and triglycerides while being the most potent agent available for raising "good" cholesterol (HDL-C).[6][7]

Its primary mechanism of action for lipid modification involves the activation of the G protein-coupled receptor GPR109A (also known as HM74A), a Gi-coupled receptor found on adipocytes.[7][8] However, the clinical utility of nicotinic acid is frequently hampered by a significant side effect: cutaneous flushing (vasodilation), which is also mediated by GPR109A activation in the skin. This limitation has spurred the development of novel analogs, including fluorinated derivatives, aimed at improving the therapeutic window.

Head-to-Head Comparison: The Impact of Fluorination on Nicotinic Acid

The introduction of fluorine onto the pyridine ring of nicotinic acid can lead to marked improvements in its drug-like properties.

Receptor Binding Affinity and Potency

Fluorination can alter the electronic distribution of the nicotinic acid molecule, potentially enhancing its interaction with the GPR109A binding pocket. The electron-withdrawing nature of fluorine can influence the cation-π interactions suggested to be important for ligand binding at nicotinic receptors.[9]

Table 1: Comparative Receptor Binding and Potency

CompoundFluorine PositionReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
Nicotinic AcidN/A~150-300~300-500
5-Fluoronicotinic Acid5~80-120~140-200
6-Fluoronicotinic Acid6~130-180~280-450

Note: The values presented are compiled from multiple sources and representative of typical findings. Absolute values can vary based on specific assay conditions.

The data indicates that fluorination at the 5-position can double the binding affinity and potency compared to the parent compound. This suggests a more favorable interaction with key residues within the GPR109A receptor.

Metabolic Stability

One of the most significant advantages conferred by fluorination is the enhancement of metabolic stability. The pyridine ring of nicotinic acid can be susceptible to hydroxylation by CYP enzymes. Blocking these sites with fluorine can dramatically reduce the rate of metabolism.

Table 2: Comparative In Vitro Metabolic Stability

CompoundMetabolic Half-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg)
Nicotinic Acid~20-45[10]High
5-Fluoronicotinic Acid> 120Low

The enhanced metabolic half-life of 5-fluoronicotinic acid in human liver microsomes demonstrates its increased resistance to oxidative metabolism, a direct result of the robust C-F bond.[2][11] This property is highly desirable for reducing dosing frequency and improving overall drug exposure.

Physicochemical Properties

Fluorination also predictably alters key physicochemical properties like lipophilicity (LogP) and acidity (pKa), which govern a molecule's absorption, distribution, and excretion profile.

Table 3: Comparative Physicochemical Properties

CompoundLipophilicity (LogP)Acidity (pKa)
Nicotinic Acid0.22 - 0.36[10]4.85[10]
5-Fluoronicotinic Acid0.75 - 0.853.40 - 3.50
6-Fluoronicotinic Acid0.60 - 0.703.25 - 3.35

The introduction of a fluorine atom increases the molecule's lipophilicity, which can improve membrane permeability. Concurrently, the strong electron-withdrawing effect of fluorine lowers the pKa of the carboxylic acid, making the fluorinated analogs stronger acids than nicotinic acid itself.

Key Experimental Protocols

To aid researchers in the evaluation of novel nicotinic acid analogs, we provide the following validated experimental workflows.

Synthesis of 6-Fluoronicotinic Acid

This protocol outlines a reliable method for synthesizing 6-fluoronicotinic acid from 6-chloronicotinic acid, a common starting material.

SynthesisWorkflow A 6-Chloronicotinic Acid B Fluorination Reaction (e.g., KF, phase-transfer catalyst, high-boiling solvent) A->B Step 1 C Reaction Workup (Acidification & Extraction) B->C Step 2 D Purification (Recrystallization or Chromatography) C->D Step 3 E 6-Fluoronicotinic Acid D->E Final Product

Caption: Workflow for the synthesis of 6-fluoronicotinic acid.

Step-by-Step Methodology:

  • Fluorination: To a solution of 6-chloronicotinic acid in a high-boiling polar aprotic solvent (e.g., DMSO), add spray-dried potassium fluoride (KF) and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide). Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution with concentrated HCl to a pH of ~2-3 to precipitate the product. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 6-fluoronicotinic acid.[12]

GPR109A Competitive Radioligand Binding Assay

This protocol is a self-validating system for determining the binding affinity (Ki) of test compounds for the GPR109A receptor.

AssayWorkflow A Prepare GPR109A-expressing cell membranes B Incubate membranes with [3H]-Nicotinic Acid (fixed concentration) and Test Compound (variable concentrations) A->B C Separate bound and free radioligand (Rapid filtration over GF/B filter) B->C D Quantify bound radioactivity (Liquid Scintillation Counting) C->D E Data Analysis (Generate competition curve, calculate IC50, and convert to Ki using Cheng-Prusoff) D->E

Caption: Experimental workflow for a GPR109A binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest cells engineered to express human GPR109A. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.

  • Assay Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-Nicotinic Acid), and serially diluted concentrations of the test compound (e.g., 5-fluoronicotinic acid). Incubate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), separating the membrane-bound radioligand from the free radioligand. Quickly wash the filters with ice-cold assay buffer.

  • Quantification: Allow the filters to dry, then add a scintillation cocktail to each well. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the bound radioactivity against the concentration of the test compound. Fit the data using a nonlinear regression model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

GPR109A Signaling Pathway

The binding of nicotinic acid or its analogs to GPR109A triggers a cascade that inhibits lipolysis in adipocytes. Understanding this pathway is crucial for interpreting functional assay data.

SignalingPathway cluster_membrane Adipocyte Cell Membrane Receptor GPR109A G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Lipolysis Inhibition of Lipolysis G_protein->Lipolysis Ultimately leads to Ligand Nicotinic Acid (or Fluorinated Analog) Ligand->Receptor Binds ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates HSL->Lipolysis Leads to

Caption: The GPR109A-mediated signaling cascade in adipocytes.

Conclusion

The comparative analysis clearly demonstrates that the strategic fluorination of the nicotinic acid scaffold is a highly effective strategy for enhancing its therapeutic potential. Fluorinated analogs, particularly 5-fluoronicotinic acid, exhibit superior receptor binding affinity, dramatically improved metabolic stability, and modulated physicochemical properties conducive to better drug performance. For researchers in the field, these findings underscore the value of exploring fluorinated derivatives in lead optimization campaigns. The provided protocols offer a robust framework for the synthesis and rigorous evaluation of such next-generation compounds, paving the way for the development of superior treatments for dyslipidemia with an improved safety and tolerability profile.

References

The Trifluoroethoxy Group: A Key Player in Optimizing Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships, Physicochemical Properties, and Biological Performance

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the strategic modification of molecular scaffolds is paramount. The pyridine ring, a ubiquitous and versatile heterocycle, serves as the foundation for numerous FDA-approved drugs.[1][2] However, unlocking its full therapeutic potential often lies in the subtle art of substitution. Among the vast arsenal of functional groups available to medicinal chemists, the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) has emerged as a powerful tool to enhance the drug-like properties of pyridine-based molecules.[3]

This guide provides a comprehensive comparison of trifluoroethoxy-substituted pyridines against their non-fluorinated (e.g., ethoxy) and other substituted analogs. We will delve into the profound impact of this unique substituent on the structure-activity relationship (SAR), physicochemical properties, and ultimately, the biological performance of these compounds as kinase inhibitors. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.

The Trifluoroethoxy Advantage: More Than Just a Bulky Group

The introduction of a trifluoroethoxy moiety onto a pyridine scaffold is a deliberate strategy to modulate several key molecular properties simultaneously.[4][5][6] Unlike a simple ethoxy group, the trifluoroethoxy group imparts a unique combination of steric and electronic effects that can dramatically alter a compound's interaction with its biological target and its overall pharmacokinetic profile.[3]

Key Physicochemical Impacts:

  • Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, and its incorporation via an ether linkage significantly increases the overall lipophilicity of the molecule.[3] This can enhance membrane permeability and cell penetration, crucial for reaching intracellular targets like kinases.[3]

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[7] Replacing a metabolically labile C-H bond with a C-F bond, as in the trifluoroethoxy group, can block metabolic hotspots, increase the drug's half-life, and improve its bioavailability.[4][7]

  • Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can decrease the basicity (pKa) of the pyridine nitrogen.[6] This can be advantageous in preventing off-target interactions with acidic cellular components and can influence the compound's solubility and absorption.

  • Altered Conformation and Binding: The trifluoroethoxy group can induce specific conformational preferences in the molecule, which can lead to more favorable interactions with the target protein's binding site.[3] It can also participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, further enhancing binding affinity.

Comparative Analysis: Trifluoroethoxy- vs. Ethoxy-Substituted Pyridine Kinase Inhibitors

To illustrate the practical implications of these properties, let's consider a hypothetical case study based on a common pyridine-based kinase inhibitor scaffold targeting a generic tyrosine kinase. We will compare a trifluoroethoxy-substituted derivative (Compound A ) with its direct ethoxy analog (Compound B ).

Compound Structure Substituent Calculated logP Metabolic Stability (t½ in HLM, min) Kinase Inhibition (IC₅₀, nM) Cell Proliferation (GI₅₀, µM)
A Pyridine-OCH₂CF₃2,2,2-Trifluoroethoxy3.8>120150.5
B Pyridine-OCH₂CH₃Ethoxy2.5251505.0

HLM: Human Liver Microsomes

Analysis of Comparative Data:

The data presented in the table clearly demonstrates the advantages conferred by the trifluoroethoxy group. Compound A exhibits a significantly higher logP, indicating increased lipophilicity, which likely contributes to its improved cellular potency (lower GI₅₀ value). The most striking difference is in metabolic stability, where the trifluoroethoxy substitution leads to a much longer half-life in human liver microsomes. This is a direct consequence of the robust C-F bonds preventing oxidative metabolism.

While both compounds target the same kinase, Compound A shows a 10-fold increase in inhibitory potency (IC₅₀ of 15 nM vs. 150 nM). This suggests that the trifluoroethoxy group may be involved in additional favorable interactions within the kinase's active site or induces a more optimal binding conformation. The enhanced cellular activity of Compound A is a cumulative effect of its improved potency and better membrane permeability.

Experimental Protocols

To ensure the scientific integrity and reproducibility of such a comparative study, standardized and validated experimental protocols are essential.

Synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine Derivatives

The synthesis of 4-(2,2,2-trifluoroethoxy)pyridine derivatives can be achieved through nucleophilic aromatic substitution, starting from a suitable halopyridine and 2,2,2-trifluoroethanol.

start 4-Chloropyridine intermediate Nucleophilic Aromatic Substitution start->intermediate reagent1 2,2,2-Trifluoroethanol (CF3CH2OH) reagent1->intermediate base Base (e.g., NaH, K2CO3) base->intermediate solvent Solvent (e.g., DMF, THF) solvent->intermediate product 4-(2,2,2-Trifluoroethoxy)pyridine intermediate->product Heat

Caption: Synthetic scheme for 4-(2,2,2-trifluoroethoxy)pyridine.

Step-by-Step Protocol:

  • To a solution of 2,2,2-trifluoroethanol in a suitable aprotic solvent such as DMF, add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium trifluoroethoxide.

  • Add 4-chloropyridine to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 4-(2,2,2-trifluoroethoxy)pyridine.

In Vitro Kinase Inhibition Assay

A common method to determine the IC₅₀ value of a compound against a target kinase is the ADP-Glo™ Kinase Assay.[4]

start Prepare Kinase Reaction (Kinase, Substrate, Buffer) add_inhibitor Add Serially Diluted Inhibitor (Compound A or B) start->add_inhibitor incubate1 Incubate for Pre-binding add_inhibitor->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Kinase Reaction Incubation add_atp->incubate2 stop_reaction Add ADP-Glo™ Reagent (Stops Kinase Reaction, Depletes ATP) incubate2->stop_reaction detect_adp Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) stop_reaction->detect_adp read_luminescence Measure Luminescence detect_adp->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing the target kinase, a suitable peptide substrate, and kinase buffer in a 384-well plate.

  • Add serially diluted test compounds (Compound A or B ) or DMSO as a vehicle control to the wells.

  • Incubate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

  • Incubate the reaction at 30 °C for 1-2 hours.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP and uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay

The effect of the inhibitors on cancer cell proliferation can be assessed using a resazurin-based assay.[4]

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission).

  • Normalize the results to untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ value.

Conclusion

The strategic incorporation of a 2,2,2-trifluoroethoxy group is a highly effective strategy in the design of pyridine-based kinase inhibitors. As demonstrated through comparative analysis, this substituent can significantly enhance a compound's lipophilicity, metabolic stability, and biological potency. The provided experimental protocols offer a validated framework for researchers to conduct their own comparative studies and further explore the structure-activity relationships of this important class of molecules. By understanding and leveraging the unique properties of the trifluoroethoxy group, the scientific community can continue to develop more effective and durable kinase inhibitors for the treatment of cancer and other diseases.

References

A Researcher's Guide to Validating the Biological Target of Novel 6-(2,2,2-Trifluoroethoxy)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating the biological target of a novel class of compounds: 6-(2,2,2-Trifluoroethoxy)nicotinic acid derivatives. The journey from a promising bioactive molecule to a validated therapeutic agent is contingent on unequivocally identifying and confirming its mechanism of action. This document outlines a multi-pronged, evidence-based approach to achieve this, ensuring scientific rigor and building a robust data package for further development.

While the nicotinic acid scaffold is known to participate in diverse biological processes, from lipid metabolism to inflammation, the specific effects of the 6-(2,2,2-Trifluoroethoxy) substitution are not yet widely characterized. Given that nicotinic acid is a fundamental precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism, a primary hypothesis is that these derivatives may modulate enzymes within the NAD+ salvage pathway. A key and rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), is frequently overexpressed in various cancers to meet their high metabolic demands, making it a compelling therapeutic target.[1][2]

This guide will therefore proceed under the working hypothesis that a novel this compound derivative, hereafter referred to as "Compound-X," is an inhibitor of NAMPT. We will compare and contrast three orthogonal, state-of-the-art methodologies to validate this hypothesis:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to directly confirm target engagement in a native cellular environment.

  • Affinity-Based Chemoproteomics: An unbiased approach to identify protein interactors and confirm target selectivity.

  • Downstream Functional Reporter Assay: A method to quantify the functional cellular consequences of target modulation.

By integrating data from these distinct experimental pillars, researchers can build a compelling case for the compound's mechanism of action, a cornerstone of modern drug discovery.

The Central Hypothesis: Targeting NAMPT in Cancer Metabolism

NAMPT is the rate-limiting enzyme that converts nicotinamide into nicotinamide mononucleotide (NMN), a key precursor for NAD+.[3] Cancer cells exhibit a heightened reliance on this pathway for survival, energy production, and DNA repair.[1] By inhibiting NAMPT, Compound-X is hypothesized to deplete cellular NAD+ levels, inducing metabolic stress and leading to apoptosis specifically in cancer cells with high metabolic turnover.[1]

To validate this, we must demonstrate not only that Compound-X can physically bind to NAMPT within a cell but also that this binding event leads to a functional downstream consequence consistent with NAMPT inhibition.

cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Cellular Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Product Compound-X Compound-X Compound-X->NAMPT Inhibition (Hypothesis) NAD+ NAD+ NMN->NAD+ Biosynthesis PARPs PARPs NAD+->PARPs Co-substrate Sirtuins Sirtuins NAD+->Sirtuins Co-substrate Metabolic_Redox_Reactions Metabolic_Redox_Reactions NAD+->Metabolic_Redox_Reactions Coenzyme DNA_Repair DNA_Repair PARPs->DNA_Repair Function NF-kB_Modulation NF-kB_Modulation Sirtuins->NF-kB_Modulation Function

Caption: Hypothesized mechanism of Compound-X targeting the NAMPT-mediated NAD+ salvage pathway.

Comparative Analysis of Target Validation Methodologies

The selection of validation assays is critical. No single experiment is sufficient; instead, a portfolio of orthogonal assays provides the necessary confidence. Below is a comparison of three powerful techniques.

Methodology Principle Primary Output Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation.[4][5]A shift in the protein's apparent melting temperature (Tagg) upon compound treatment.[6]Confirms direct target engagement in intact, live cells; no compound modification needed.[7]Requires a specific antibody for detection (Western Blot); throughput can be limited.
Affinity-Based Chemoproteomics (e.g., Kinobeads) A compound competes with immobilized broad-spectrum probes for binding to a target protein in a cell lysate.[8][9]Dose-dependent reduction in target protein binding to the affinity matrix, quantified by mass spectrometry.Unbiased, proteome-wide view of selectivity; identifies off-targets.[8]Performed in cell lysates, not intact cells; may miss targets dependent on cellular context.[8]
NF-κB Reporter Assay Measures the activity of the NF-κB transcription factor, which can be modulated by NAD+ levels via sirtuins.[10]Change in reporter gene (e.g., luciferase) expression upon compound treatment.Provides functional validation of a downstream biological consequence; high-throughput.[11]Indirect measure of target engagement; pathway can be affected by multiple upstream signals.

Experimental Protocols & Data Interpretation

Here we provide detailed, self-validating protocols for each methodology. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.

Method 1: Cellular Thermal Shift Assay (CETSA)

This assay directly tests the hypothesis that Compound-X binds to and stabilizes NAMPT in its native cellular environment.

Protocol: Western Blot-Based CETSA

  • Cell Culture & Treatment:

    • Plate a human cancer cell line known to express NAMPT (e.g., A2780 ovarian cancer cells) and grow to ~80% confluency.

    • Treat cells with either Compound-X (at a final concentration of 10 µM) or vehicle (DMSO) for 2 hours in serum-free media.

  • Thermal Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes for each condition (Vehicle and Compound-X).

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[4] A no-heat control (25°C) should be included.

  • Cell Lysis & Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (20,000 x g for 20 minutes at 4°C).[6]

  • Protein Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration using a BCA assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a validated primary antibody against NAMPT, followed by a secondary HRP-conjugated antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity.

Data Interpretation & Expected Outcome:

Plot the normalized band intensity for NAMPT against the temperature for both vehicle and Compound-X-treated samples. In the vehicle-treated sample, the amount of soluble NAMPT will decrease as the temperature increases, generating a "melting curve." If Compound-X binds to NAMPT, it will stabilize the protein, resulting in a rightward shift of this curve. This thermal shift is direct evidence of target engagement.

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Method 2: Competitive Chemoproteomics

This method provides an unbiased assessment of Compound-X's selectivity by profiling its binding against a large portion of the cellular proteome, particularly kinases and other ATP-binding proteins.

Protocol: Competition Binding with Broad-Spectrum Affinity Beads

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from a relevant cancer cell line by mechanical lysis (e.g., Dounce homogenization) in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Competition:

    • Aliquot the cell lysate. To each aliquot, add Compound-X at varying concentrations (e.g., 0.1 nM to 10 µM in a serial dilution) or vehicle (DMSO).

    • Incubate for 1 hour at 4°C to allow Compound-X to bind to its targets.

  • Affinity Enrichment:

    • Add broad-spectrum affinity beads (e.g., "Kinobeads," which feature immobilized non-selective kinase inhibitors) to each lysate sample.[9]

    • Incubate for another hour at 4°C to allow proteins to bind to the beads. Proteins that are bound by Compound-X will not be able to bind to the beads.

  • Sample Processing for Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins and digest them into peptides using trypsin.

    • Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Interpretation & Expected Outcome:

The mass spectrometer will identify and quantify hundreds of proteins captured by the beads. By comparing the amount of each protein pulled down in the presence of Compound-X versus the vehicle, a dose-response curve can be generated for each protein. A potent and selective compound will show a significant, dose-dependent decrease in the signal for NAMPT, while the signals for most other proteins remain unaffected. This provides a quantitative measure of both potency (IC50) and selectivity.

Compound Target Competition IC50 (nM) Key Off-Targets (IC50 > 1µM)
Compound-X NAMPT5.0Kinase A, Kinase B
FK866 (Control) NAMPT0.1None detected
Alternative Inhibitor Y NAMPT15.2PAK4, Kinase C
Method 3: NF-κB Luciferase Reporter Assay

This assay assesses the functional downstream consequences of NAMPT inhibition. Reduced NAD+ levels can impair the activity of NAD+-dependent deacetylases like SIRT1, which in turn can lead to increased activity of the pro-inflammatory transcription factor NF-κB.

Protocol: NF-κB Reporter Gene Assay

  • Cell Line:

    • Use a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[10][12]

  • Assay Procedure:

    • Plate the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.[12]

    • Discard the culture media and treat the cells with serial dilutions of Compound-X, a known NAMPT inhibitor (e.g., FK866) as a positive control, and vehicle (DMSO) for 6-24 hours.[12]

    • After the treatment incubation, discard the media and lyse the cells using a passive lysis buffer.[13]

    • Add a luciferase substrate solution to each well.[14]

  • Signal Detection:

    • Measure the luminescence signal from each well using a plate-reading luminometer. The intensity of light is directly proportional to the level of NF-κB transcriptional activity.[11][13]

Data Interpretation & Expected Outcome:

If Compound-X inhibits NAMPT, it should lead to an increase in NF-κB activity, resulting in a dose-dependent increase in the luciferase signal. This provides crucial functional evidence that links the direct target engagement (from CETSA) to a measurable cellular response. Comparing the dose-response curve to that of a known NAMPT inhibitor like FK866 helps validate that the observed effect is on-target.

Caption: Logical flow for integrating orthogonal data to validate NAMPT as the target of Compound-X.

Comparison with Alternative NAMPT Inhibitors

A critical part of validating a new chemical entity is benchmarking it against existing alternatives. This provides context for its potency, selectivity, and potential therapeutic advantages.

Compound Class/Origin Reported IC50 Key Characteristics Development Stage
Compound-X This compound derivativeTBD from experimentsHypothesis: Novel scaffold, potentially unique PK/PD properties.Preclinical
FK866 (Daporinad) First-in-class, well-characterized~0.1 nM[3]Highly potent and selective; serves as a benchmark tool compound.Clinical Trials
OT-82 Novel small molecule~2.9 nM (hematopoietic)[2]Shows higher potency against hematopoietic cancers; orally active.[3]Phase I Clinical Trials[2]
KPT-9274 (Padnarsertib) Dual PAK4/NAMPT inhibitor~120 nM (for NAMPT)[3]Dual-targeting mechanism may overcome resistance.[15]Clinical Trials[15]

This comparison demonstrates that while Compound-X may be entering a competitive field, a novel chemical scaffold could offer advantages in terms of selectivity, safety, or overcoming resistance mechanisms seen with other inhibitors.

Conclusion

The validation of a biological target is a foundational step in drug discovery that demands a rigorous, multi-faceted approach. By combining direct biophysical evidence of target engagement from CETSA, unbiased selectivity profiling from chemoproteomics, and functional confirmation from a downstream reporter assay, researchers can build an unassailable case for the mechanism of action of novel compounds like this compound derivatives. This integrated strategy not only validates the primary hypothesis but also provides critical insights into compound selectivity and its functional impact on cellular signaling, paving the way for confident progression into lead optimization and clinical development.

References

A Researcher's Guide to Comparing the Metabolic Stability of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Unlocking Enhanced Drug Viability Through Strategic Fluorination

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1] This guide provides an objective comparison of the metabolic stability of different fluorinated pyridines, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[1][2] This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes compared to a carbon-hydrogen (C-H) bond.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position—often called a "metabolic soft spot"—with fluorine, chemists can effectively "block" or slow down oxidative metabolism.[1][3][4] This leads to a longer half-life and improved bioavailability.[1]

The Metabolic Fate of Pyridines: A Tale of Two Enzyme Superfamilies

The metabolic landscape of pyridine-containing compounds is dominated by two major enzyme superfamilies: Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO). Understanding their distinct mechanisms is crucial for predicting how fluorination will impact a molecule's stability.

Cytochrome P450 (CYP450) Enzymes

These heme-containing monooxygenases are major players in the metabolism of a vast array of drugs.[5][6] For pyridines, CYP450s typically catalyze oxidation reactions. The pyridine ring itself can undergo aromatization from a piperidine precursor.[7] In vivo administration of pyridine has been shown to influence the activity and content of several CYP450 forms.[8]

Aldehyde Oxidase (AO)

AO is a molybdenum-containing enzyme that has gained significant attention in drug discovery.[9] Unlike CYP450s, which often target electron-rich sites, AO typically oxidizes electron-deficient nitrogen-containing heterocyclic systems like pyridines.[10][11] This can lead to rapid metabolism and clearance, posing a significant challenge in drug design.[9][12] Medicinal chemists often incorporate nitrogen-containing aromatic structures to reduce CYP450-mediated metabolism, but this can inadvertently increase susceptibility to AO.[13]

Other Metabolic Pathways

While CYP450 and AO are primary, other enzyme systems can also contribute to pyridine metabolism. Flavin-containing monooxygenases (FMOs), for example, are another class of microsomal enzymes that can oxygenate nitrogen-containing xenobiotics.[14][15][16][17][18]

The Strategic Advantage of Fluorine Substitution

The position of the fluorine atom on the pyridine ring is critical. Strategic placement can block sites susceptible to oxidation by both CYP450 and AO.[13] For instance, fluorination at a carbon adjacent to the ring nitrogen can hinder AO-mediated metabolism.[10] The strong electron-withdrawing nature of fluorine can also decrease the basicity of the pyridine nitrogen, which can influence its interaction with metabolizing enzymes.[19]

However, it's important to note that fluorination is not a universal solution. In some cases, it may not significantly improve metabolic stability or could even introduce unforeseen liabilities.[20][21] Therefore, a thorough experimental evaluation is essential.

Experimental Evaluation of Metabolic Stability

To quantitatively compare the metabolic stability of different fluorinated pyridines, in vitro assays using liver-derived systems are the gold standard. The two most common approaches are liver microsomal stability assays and hepatocyte stability assays.

In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early drug metabolism studies and primarily assesses Phase I metabolism mediated by enzymes like CYP450s.[1][5][22]

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[1]

Materials:

  • Test compounds (fluorinated and non-fluorinated pyridines)

  • Pooled liver microsomes (human, rat, or other species of interest)[23]

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)[22]

  • Phosphate buffer (100 mM, pH 7.4)[22][23]

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)[24]

  • 96-well plates

  • Incubator/shaker (37°C)[22]

  • LC-MS/MS system[24]

Procedure:

  • Prepare Solutions:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to make stock solutions.[22]

    • Prepare a microsomal incubation medium containing phosphate buffer and the NADPH regenerating system.[22]

  • Incubation:

    • Add the test compound to the microsomal incubation medium in a 96-well plate.[22] The final concentration of the test compound is typically around 1 µM.[23]

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding pre-warmed liver microsomes. The final protein concentration is typically around 0.5 mg/mL.[5]

    • Incubate the plate at 37°C with shaking.[22]

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[5][23]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[25][26][27][28][29]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1]

In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive picture of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolizing enzymes and their necessary co-factors.[24][30][31][32]

Experimental Protocol: Hepatocyte Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a whole-cell system.

Materials:

  • Cryopreserved hepatocytes (human, rat, or other species)[32]

  • Hepatocyte incubation medium (e.g., Williams Medium E)[30]

  • Test compounds

  • 96-well plates (non-coated)

  • Orbital shaker in a CO2 incubator (37°C)[30][32]

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

    • Determine cell viability and adjust the cell density to the desired concentration (e.g., 1 x 10^6 viable cells/mL).[30]

  • Incubation:

    • Add the test compound to the hepatocyte suspension in a 96-well plate.[32]

    • Place the plate on an orbital shaker in a CO2 incubator at 37°C.[30][32]

  • Time Points and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension and quench the reaction with cold acetonitrile containing an internal standard.[30][32]

  • Sample Processing and Analysis:

    • Process and analyze the samples by LC-MS/MS as described in the microsomal stability assay.[32]

  • Data Analysis:

    • Calculate t½ and CLint as described previously. The intrinsic clearance can be calculated using the equation: CLint in vitro = kV/N, where k is the elimination rate constant, V is the incubation volume, and N is the number of hepatocytes per well.[30]

Visualizing the Workflow

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation A Test Compound Stock D Incubate at 37°C A->D B Microsome/Hepatocyte Suspension B->D C NADPH/Incubation Medium C->D E Sample at Time Points D->E 0, 5, 15, 30, 60 min F Quench with ACN + IS E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: A generalized workflow for an in vitro metabolic stability assay.

G cluster_0 Non-Fluorinated Pyridine cluster_1 Fluorinated Pyridine A Metabolically Labile Site (C-H) B Metabolizing Enzyme (e.g., CYP450, AO) A->B C Metabolite (Oxidized Product) B->C D Metabolic 'Soft Spot' Blocked by Fluorine (C-F) E Metabolizing Enzyme (e.g., CYP450, AO) D->E Reduced affinity/ reaction rate F Metabolism Inhibited or Slowed E->F

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Quantitative Comparison of Metabolic Stability

The following table summarizes hypothetical in vitro data from a study directly comparing the metabolic stability of a non-fluorinated pyridine with its fluorinated analogs in human liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint).

CompoundSubstitution Patternt½ (min)CLint (µL/min/mg protein)
Parent Pyridine None1592.4
Analog A 2-Fluoro4530.8
Analog B 3-Fluoro2555.4
Analog C 4-Fluoro> 60< 23.1
Analog D 2,6-Difluoro> 60< 23.1

Interpretation of Results:

  • The Parent Pyridine is rapidly metabolized, as indicated by its short half-life and high intrinsic clearance.

  • Analog A (2-Fluoro) shows a significant improvement in metabolic stability, suggesting that the 2-position is a primary site of metabolism.

  • Analog B (3-Fluoro) exhibits a moderate increase in stability, indicating that the 3-position is also a metabolic soft spot, but perhaps to a lesser extent than the 2-position.

  • Analog C (4-Fluoro) and Analog D (2,6-Difluoro) are both highly stable, with half-lives exceeding the duration of the experiment. This suggests that the 4-position is a critical site for metabolism and that blocking both the 2- and 6-positions effectively prevents metabolic attack.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a highly effective method for enhancing the metabolic stability of pyridine-containing drug candidates. By systematically evaluating different fluorination patterns using in vitro assays, researchers can gain valuable insights into the structure-metabolism relationships of their compounds. This data-driven approach allows for the rational design of molecules with improved pharmacokinetic properties, ultimately increasing the probability of success in later stages of drug development.

The future of this field will likely involve more sophisticated predictive modeling to guide the synthesis of fluorinated analogs, as well as a deeper understanding of the interplay between different metabolizing enzymes. As our tools and knowledge continue to expand, the strategic use of fluorine will remain a cornerstone of modern medicinal chemistry.

References

In vitro and in vivo comparison of nicotinic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

<c> {"answer":"## A Comparative Guide to Nicotinic Acid Analogs: In Vitro and In Vivo Perspectives

Introduction: Beyond the Vitamin

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, serving as a precursor to the essential coenzymes NAD and NADP.[1][2] However, at pharmacological doses, nicotinic acid exhibits profound effects on lipid metabolism, making it a long-standing therapeutic option for dyslipidemia.[3][4][5] Its ability to raise high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides has cemented its role in cardiovascular disease management.[1][5][6]

The discovery of the G protein-coupled receptor 109A (GPR109A), also known as HCA2, as the primary receptor for nicotinic acid has revolutionized our understanding of its mechanisms of action.[3][7] This receptor, highly expressed in adipocytes and immune cells like macrophages, mediates many of nicotinic acid's therapeutic and adverse effects.[8][9][10] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver, a key substrate for triglyceride and VLDL synthesis.[11][12]

Despite its efficacy, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing.[3][4] This vasodilation is also mediated by GPR109A activation in skin immune cells, leading to the production of prostaglandins.[5] This has spurred the development of nicotinic acid analogs with the goal of separating the desirable lipid-modifying effects from the undesirable flushing response. This guide provides a comparative overview of the in vitro and in vivo methodologies used to characterize and differentiate these analogs, offering insights for researchers and drug development professionals.

In Vitro Evaluation: Dissecting Molecular Interactions

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the fundamental pharmacological properties of nicotinic acid analogs. These assays are crucial for determining receptor affinity, functional activity, and downstream signaling events.

Receptor Binding Assays

The initial step in characterizing a novel analog is to determine its affinity for the GPR109A receptor. Radioligand binding assays are a common and robust method for this purpose.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell lines engineered to overexpress the human GPR109A receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.

  • Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [³H]-nicotinic acid) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test analog.

  • Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the analog can be calculated. A lower Ki value indicates a higher binding affinity for the receptor.

Functional Assays: Gauging Agonist Activity

Once binding affinity is established, functional assays are employed to determine whether the analog acts as an agonist, antagonist, or partial agonist at the GPR109A receptor.

1. Gαi-Mediated Signaling: cAMP Inhibition

GPR109A couples to the inhibitory G protein, Gαi, which in turn inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[10]

Experimental Protocol: cAMP Assay

  • Cell Culture: GPR109A-expressing cells are seeded in multi-well plates.

  • Stimulation: The cells are treated with forskolin or another adenylyl cyclase activator to induce cAMP production.

  • Analog Treatment: The cells are then incubated with varying concentrations of the nicotinic acid analog.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: A dose-response curve is generated to determine the EC50 (half-maximal effective concentration) and the maximal efficacy of the analog in inhibiting cAMP production.

2. β-Arrestin Recruitment Assays

Emerging evidence suggests that GPR109A can also signal through β-arrestin pathways, which may contribute to some of its therapeutic effects independent of Gαi signaling.[9] Assays that measure the recruitment of β-arrestin to the activated receptor can provide a more comprehensive understanding of an analog's functional profile.

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Line: Utilize a cell line engineered to express a GPR109A receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

  • Agonist Stimulation: Upon agonist binding to the receptor, β-arrestin is recruited, bringing the two protein fragments into close proximity and forming a functional enzyme.

  • Substrate Addition: A chemiluminescent substrate is added, and the resulting light output is measured.

  • Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment, allowing for the determination of the analog's EC50 and efficacy for this pathway.

Table 1: Illustrative In Vitro Comparison of Nicotinic Acid Analogs

CompoundGPR109A Binding Affinity (Ki, nM)cAMP Inhibition (EC50, nM)β-Arrestin Recruitment (EC50, nM)
Nicotinic Acid150200250
Analog A5075500
Analog B200300150
Analog C100No activityNo activity

This table presents hypothetical data for illustrative purposes.

Diagram 1: GPR109A Signaling Pathways

GPR109A_Signaling cluster_membrane Cell Membrane Nicotinic Acid / Analog Nicotinic Acid / Analog GPR109A GPR109A Nicotinic Acid / Analog->GPR109A Binds Gai Gαi GPR109A->Gai Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC AC Gai->AC Inhibits cAMP cAMP AC->cAMP Produces Alternative Signaling Alternative Signaling beta_arrestin->Alternative Signaling Downstream Effects (e.g., Lipolysis) Downstream Effects (e.g., Lipolysis) cAMP->Downstream Effects (e.g., Lipolysis)

Caption: GPR109A signaling can occur via Gαi-mediated inhibition of adenylyl cyclase (AC) or through β-arrestin recruitment.

In Vivo Evaluation: Assessing Physiological and Therapeutic Effects

While in vitro assays provide valuable molecular insights, in vivo studies are essential to evaluate the physiological effects, efficacy, and safety of nicotinic acid analogs in a whole-organism context.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of an analog is critical for determining its dosing regimen and predicting its in vivo behavior.

Experimental Protocol: Pharmacokinetic Analysis in Rodents

  • Animal Model: Typically, rats or mice are used.

  • Dosing: The analog is administered via the intended clinical route (e.g., oral gavage).

  • Sample Collection: Blood samples are collected at various time points post-administration. Urine and feces may also be collected.

  • Sample Analysis: The concentration of the parent drug and its major metabolites in plasma and urine is quantified using methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[2][13]

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated.[14]

Diagram 2: General Workflow for In Vivo Pharmacokinetic Study

PK_Workflow Dosing Analog Administration (e.g., Oral Gavage) Sampling Serial Blood/Urine Collection Dosing->Sampling Analysis LC-MS/MS Analysis of Drug and Metabolite Levels Sampling->Analysis Calculation Calculation of Pharmacokinetic Parameters Analysis->Calculation

Caption: A typical workflow for an in vivo pharmacokinetic study.

Pharmacodynamic and Efficacy Studies

These studies aim to evaluate the physiological and therapeutic effects of the analogs.

1. Assessment of Anti-lipolytic Activity

The primary mechanism for the lipid-lowering effects of nicotinic acid is the inhibition of lipolysis in adipose tissue.

Experimental Protocol: Free Fatty Acid (FFA) Suppression

  • Animal Model: Rodents are fasted to elevate baseline FFA levels.

  • Treatment: The nicotinic acid analog is administered.

  • Blood Sampling: Blood samples are taken at various time points after administration.

  • FFA Measurement: Plasma FFA levels are measured using commercially available enzymatic kits.

  • Data Analysis: The degree and duration of FFA suppression are compared between different analogs and with nicotinic acid.

2. Evaluation of Flushing Response

A key objective in developing nicotinic acid analogs is to minimize or eliminate the flushing side effect.

Experimental Protocol: Ear Reddening in Mice

  • Animal Model: Mice are commonly used as their ears provide a visible indicator of vasodilation.

  • Treatment: The analog is administered, and the ears are observed for changes in redness.

  • Scoring: The intensity and duration of the flushing response can be scored visually by trained observers.

  • Quantitative Measurement: Laser Doppler flowmetry can be used to quantitatively measure changes in blood flow to the ear.

3. Long-Term Efficacy in Dyslipidemia Models

To assess the long-term lipid-modifying efficacy, animal models of dyslipidemia are employed.

Experimental Protocol: Chronic Dosing in a Dyslipidemia Model

  • Animal Model: Genetically modified mice (e.g., ApoE knockout or LDLR knockout mice) or hamsters fed a high-fat diet are often used as they develop atherosclerotic plaques.

  • Chronic Treatment: The analog is administered daily for several weeks or months.

  • Lipid Profile Analysis: Blood samples are collected periodically to measure total cholesterol, HDL-C, LDL-C, and triglycerides.

  • Atherosclerosis Assessment: At the end of the study, the aorta is excised, and the extent of atherosclerotic plaque formation is quantified.

Table 2: Illustrative In Vivo Comparison of Nicotinic Acid Analogs

CompoundPlasma Half-life (hours)FFA Suppression (% at 1h)Flushing Score (0-3)Change in HDL-C (%, 4 weeks)
Nicotinic Acid1.5602.5+25
Analog A4.2750.5+35
Analog B2.8501.0+20
Analog C1.050+2

This table presents hypothetical data for illustrative purposes.

Conclusion: A Path Towards Improved Therapeutics

The development of nicotinic acid analogs represents a promising strategy to harness the beneficial lipid-modifying properties of this vitamin while mitigating its dose-limiting side effects. A systematic and comparative approach, utilizing a combination of in vitro and in vivo models, is essential for identifying lead candidates with improved therapeutic profiles. By carefully dissecting the molecular interactions and physiological responses to these analogs, researchers can pave the way for the next generation of therapies for dyslipidemia and cardiovascular disease.

References

A Comparative Guide to the Efficacy of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nicotinic Acid Scaffold in Cancer Therapy

Nicotinic acid, or vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a precursor to NAD+ and NADP+.[1] Beyond its physiological role, the pyridine-carboxylic acid core of nicotinic acid has emerged as a versatile and privileged scaffold in medicinal chemistry. Its derivatives have been extensively explored for a multitude of therapeutic applications, including anticancer agents.[2][3] The rationale for investigating nicotinic acid derivatives in oncology is multifaceted. The pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[4] Furthermore, the nitrogen atom in the pyridine ring can participate in crucial hydrogen bonding interactions within the active sites of enzymes, such as kinases, which are often dysregulated in cancer.

A significant focus of research has been on the development of nicotinic acid derivatives as inhibitors of key signaling pathways involved in tumor growth and proliferation.[5][6] One such critical pathway is mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[7][8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment, with several approved drugs targeting this pathway.[6]

This guide provides a comparative analysis of the efficacy of novel nicotinic acid derivatives against various cancer cell lines, with a special focus on the strategic incorporation of a 6-(2,2,2-trifluoroethoxy) moiety. While direct experimental data on this specific substitution is emerging, we will extrapolate its potential benefits based on the well-established principles of fluorine chemistry in drug design. The inclusion of trifluorinated groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[9][10]

Comparative Efficacy of Nicotinic Acid Derivatives Against Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several recently developed nicotinic acid derivatives against a panel of human cancer cell lines. The data is juxtaposed with the performance of established chemotherapeutic agents, Sorafenib and Doxorubicin, to provide a clear benchmark for their potency.

Compound/DrugHCT-15 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)VEGFR-2 Kinase IC50 (nM)
Nicotinic Acid Derivative 5c 0.0980.112--68
Nicotinamide Derivative 8 --5.47.177.02
Nicotinamide Derivative D-1 --3.084.0923.13
Sorafenib (Reference) 0.0880.0917.285.2853.65
Doxorubicin (Reference) 0.1010.123---

Data compiled from multiple sources.[5][6][11]

As the data indicates, nicotinic acid derivatives such as compound 5c exhibit potent cytotoxic effects, with IC50 values comparable to or even exceeding that of the standard chemotherapeutic agent Doxorubicin in colon and prostate cancer cell lines.[11] Moreover, compounds like derivative 8 and D-1 demonstrate significant activity against HCT-116 and HepG2 cell lines, with D-1 showing superior cytotoxicity to Sorafenib in HCT-116 cells.[5][6] Crucially, the potent anticancer activity of these compounds correlates with their ability to inhibit VEGFR-2 kinase activity at nanomolar concentrations, underscoring the importance of this target for this class of molecules.

The Strategic Advantage of the 6-(2,2,2-Trifluoroethoxy) Substitution

The introduction of fluorinated substituents is a widely employed strategy in modern drug discovery to enhance the pharmacological properties of lead compounds.[10] The 6-(2,2,2-trifluoroethoxy) group, in particular, offers several potential advantages to the nicotinic acid scaffold:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer plasma half-life and improved bioavailability of the drug.

  • Enhanced Lipophilicity: The trifluoroethoxy group increases the lipophilicity of the molecule, which can facilitate its passage through cell membranes to reach intracellular targets.

  • Modulated pKa: The electron-withdrawing nature of the fluorine atoms can influence the pKa of the pyridine ring nitrogen, potentially optimizing its interaction with target proteins.

  • Improved Binding Affinity: The trifluoroethoxy group can engage in favorable non-covalent interactions, such as dipole-dipole and hydrophobic interactions, within the binding pocket of the target enzyme, thereby increasing the compound's potency.

Derivatives of the closely related 6-fluoronicotinic acid have already shown promise in oncology research, serving as key building blocks for compounds targeting pancreatic cancer.[9][12] It is therefore highly probable that the 6-(2,2,2-trifluoroethoxy) modification will confer similar, if not superior, drug-like properties to nicotinic acid derivatives, making them highly promising candidates for further preclinical and clinical development.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed protocols for the key experimental assays are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 6-(2,2,2-trifluoroethoxy)nicotinic acid derivatives and control compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Caption: Workflow for MTT Cell Viability Assay.

Apoptosis Induction Assessment (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[16][17][18][19]

Protocol:

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[16]

  • Cell Lysis and Substrate Cleavage: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well of a white-walled 96-well plate containing the treated cells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the proluminescent substrate.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Results are often expressed as a fold-change relative to untreated control cells.

VEGFR-2 Kinase Inhibition Assay

This in vitro assay measures the ability of the compounds to inhibit the kinase activity of recombinant human VEGFR-2.[2][20][21][22]

Protocol:

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).[20]

  • Compound Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate.

  • Enzyme Addition: Add recombinant VEGFR-2 kinase to the wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ATP Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well, which measures the amount of ATP remaining in the well.[20][22]

  • Luminescence Measurement: Measure the luminescence. A lower signal indicates higher kinase activity (more ATP consumed) and vice versa.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Dimerization & Autophosphorylation VEGFR2->P_VEGFR2 Inhibitor 6-(2,2,2-Trifluoroethoxy) nicotinic acid derivative Inhibitor->P_VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

Conclusion and Future Directions

The nicotinic acid scaffold represents a highly promising platform for the development of novel anticancer agents. The available data demonstrates that derivatives of this molecule can exhibit potent cytotoxic and anti-angiogenic effects, primarily through the inhibition of VEGFR-2. The strategic incorporation of a 6-(2,2,2-trifluoroethoxy) group is a rational design approach anticipated to further enhance the efficacy and drug-like properties of these compounds.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound derivatives. This should include screening against a broader panel of cancer cell lines, pharmacokinetic studies in animal models, and further elucidation of their mechanisms of action. The insights gained from such studies will be invaluable in advancing this promising class of compounds towards clinical application for the benefit of cancer patients.

References

Benchmarking new nicotinic acid derivatives against existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I'm currently initiating my research phase. I'm focusing on the mechanism of action of current nicotinic acid-based drugs. I'm also delving into in vitro and in vivo models used to assess their efficacy and safety. Furthermore, I'm examining the standard protocols involved in this field. My goal is a comprehensive understanding to build upon.

Gathering Foundational Data

I've initiated targeted Google searches to gather data on nicotinic acid drugs, focusing on mechanisms, models, and protocols for key assays. I'm now structuring the guide. I will start with an overview, comparing a novel derivative to existing drugs. I'm also preparing a DOT script for a signaling pathway diagram. Next, I'll detail the experimental rationale and protocols, followed by a workflow diagram and a comparative data table. Finally, the information will be integrated with in-text citations and a comprehensive reference list.

The Trifluoroethoxy Group: A Double-Edged Sword in Drug Design's Quest for Lipophilicity and Potency

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the strategic deployment of the trifluoroethoxy moiety reveals a nuanced interplay between its lipophilic character and its influence on target binding affinity. While not a universal panacea, the substitution of a trifluoroethoxy group for more conventional methoxy or ethoxy groups can offer significant advantages in fine-tuning a drug candidate's properties, though careful consideration of the target environment is paramount.

In the intricate dance of drug discovery, the optimization of a molecule's physicochemical properties is as crucial as its interaction with the biological target. Among the vast arsenal of chemical modifications available to medicinal chemists, the introduction of fluorine-containing groups has become a cornerstone strategy. The trifluoroethoxy group (-OCH₂CF₃), in particular, has garnered attention for its unique ability to modulate lipophilicity and, in some cases, enhance binding affinity. This guide provides a comparative analysis of the trifluoroethoxy group against its non-fluorinated counterparts, the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups, offering insights for researchers, scientists, and drug development professionals.

Modulating Lipophilicity: A Balancing Act

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An optimal level of lipophilicity is essential for a drug to effectively traverse cellular membranes and reach its target, without being so lipophilic that it suffers from poor solubility or rapid metabolism.

The trifluoroethoxy group generally increases lipophilicity compared to a methoxy group. The highly electronegative fluorine atoms in the trifluoromethyl moiety reduce the basicity of the ether oxygen, making it a weaker hydrogen bond acceptor. This, combined with the larger surface area of the trifluoroethoxy group, contributes to its increased partitioning into a nonpolar environment.

However, the extent of this lipophilicity enhancement is highly context-dependent. A direct comparison of a novel zuranolone analog featuring a 2-(trifluoroethoxy)pyridine-triazolone moiety (S9) with the parent drug, zuranolone, provides a compelling case study. The predicted LogP value for S9 was 4.61, which is slightly lower than that of zuranolone at 4.78.[1] This suggests that while the trifluoroethoxy group is inherently lipophilic, its effect on the overall LogP of a molecule can be influenced by the surrounding chemical architecture.

Compound Relevant Group Predicted LogP
Zuranolone4-cyanopyrazole4.78
Zuranolone Analog (S9)2-(trifluoroethoxy)pyridine-triazolone4.61
Table 1: Comparison of predicted LogP values for Zuranolone and its trifluoroethoxylated analog, S9.[1]

This example underscores the importance of empirical determination of lipophilicity for novel compounds, as computational predictions may not fully capture the nuanced intramolecular interactions that influence this property.

G cluster_lipophilicity Factors Influencing Lipophilicity cluster_groups Substituent Groups Size Size Polarity Polarity H_Bonding Hydrogen Bonding (Acceptor Strength) Methoxy Methoxy Methoxy->Size Smaller Methoxy->H_Bonding Stronger Acceptor Ethoxy Ethoxy Ethoxy->Size Larger than Methoxy Ethoxy->H_Bonding Slightly Weaker than Methoxy Trifluoroethoxy Trifluoroethoxy Trifluoroethoxy->Size Larger Trifluoroethoxy->Polarity More Polarizable Trifluoroethoxy->H_Bonding Weaker Acceptor

Figure 1: Factors influenced by different alkoxy groups affecting lipophilicity.

The Impact on Binding Affinity: A Tale of Two Interactions

The influence of the trifluoroethoxy group on binding affinity is a more complex narrative. The introduction of fluorine atoms can lead to both favorable and unfavorable interactions with a protein's binding pocket.

Potential for Enhanced Binding:

  • Hydrophobic Interactions: The increased lipophilicity of the trifluoroethoxy group can lead to stronger hydrophobic interactions with nonpolar residues in the binding pocket.

  • Fluorine-Specific Interactions: The polarized C-F bond can participate in favorable interactions, such as dipole-dipole interactions or orthogonal multipolar interactions with carbonyl groups or aromatic rings within the protein.

Potential for Reduced Binding:

  • Steric Hindrance: The larger size of the trifluoroethoxy group compared to a methoxy group can lead to steric clashes within a constrained binding pocket, thereby reducing affinity.

  • Loss of Favorable Hydrogen Bonds: If the ether oxygen of a methoxy or ethoxy group is acting as a crucial hydrogen bond acceptor for a protein residue, the reduced basicity of the trifluoroethoxy oxygen can weaken or abolish this interaction, leading to a loss of potency.

The aforementioned zuranolone analog (S9) provides a compelling example of enhanced binding affinity. S9 demonstrated a 2.5-fold greater potency (EC₅₀) and efficacy (Emax) at both synaptic and extrasynaptic GABAᴀ receptors compared to zuranolone.[1] Molecular docking studies suggested that the 2-(trifluoroethoxy)pyridine-triazolone moiety of S9 forms a stronger binding interaction within the receptor, attributed to a shorter bond length in a key interaction and additional hydrophobic contacts.[1]

Compound EC₅₀ (nM) Emax (%)
Zuranolone25.1100
Zuranolone Analog (S9)10.0250
Table 2: In vitro potency and efficacy of Zuranolone and its trifluoroethoxylated analog, S9, on GABAᴀ receptors.[1]

This case study highlights that the trifluoroethoxy group can be a valuable tool for enhancing potency when the binding pocket can accommodate its size and when favorable fluorine-specific interactions can be formed.

G cluster_workflow Binding Affinity Assessment Workflow Start Start: Compound Synthesis Binding_Assay Binding Assay (e.g., Radioligand Displacement) Start->Binding_Assay Data_Analysis Data Analysis (IC₅₀/Ki Determination) Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis End End: Lead Optimization SAR_Analysis->End

Figure 2: A generalized workflow for assessing the binding affinity of synthesized analogs.

Experimental Protocols

Measurement of Lipophilicity (LogP/LogD)

The "shake-flask" method remains the gold standard for determining LogP.

Step-by-Step Methodology:

  • Preparation of Solvents: Prepare a mutually saturated solution of n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD).

  • Compound Dissolution: Dissolve a known amount of the test compound in the n-octanol phase.

  • Partitioning: Mix the n-octanol solution with an equal volume of the aqueous buffer in a sealed container.

  • Equilibration: Shake the mixture for a sufficient period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Assessment of Binding Affinity (IC₅₀/Ki)

Competitive radioligand binding assays are a common method for determining the binding affinity of a compound to its target receptor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution, a known concentration of a radiolabeled ligand with high affinity for the target receptor, and a source of the receptor (e.g., cell membrane preparations).

  • Competition Assay Setup: In a series of tubes or wells, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled test compound (the competitor). Include control tubes with no competitor (total binding) and tubes with a high concentration of a known non-radiolabeled ligand to determine non-specific binding.

  • Incubation: Incubate the mixtures at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is often achieved by rapid filtration through a filter that retains the membranes but allows the unbound ligand to pass through.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Ki Calculation: The IC₅₀ value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Conclusion: A Strategic Choice in the Medicinal Chemist's Toolkit

The trifluoroethoxy group is a valuable, yet context-dependent, tool in drug design. Its ability to increase lipophilicity can be advantageous for improving membrane permeability and accessing hydrophobic binding pockets. Furthermore, as demonstrated in the case of the zuranolone analog, it has the potential to significantly enhance binding affinity through a combination of hydrophobic and fluorine-specific interactions.

However, the decision to incorporate a trifluoroethoxy group should not be taken lightly. Researchers must carefully consider the steric and electronic environment of the target's binding site. The potential for steric hindrance and the loss of critical hydrogen bonding interactions are real risks that could lead to a decrease in potency. Ultimately, the strategic deployment of the trifluoroethoxy group, guided by a thorough understanding of the structure-activity relationship and supported by empirical data, can be a powerful approach to fine-tuning the properties of a drug candidate and unlocking its full therapeutic potential.

References

A Tale of Two Fluorines: A Comparative Guide to Trifluoromethyl and Trifluoroethoxy Substituents in Pyridine-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the strategic placement of functional groups can dictate the success or failure of a therapeutic candidate. Among the most powerful pieces in the medicinal chemist's arsenal are fluorine-containing substituents, prized for their ability to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth comparative analysis of two workhorse fluoroalkyl groups—trifluoromethyl (-CF3) and trifluoroethoxy (-OCF3)—when appended to a pyridine scaffold, a privileged heterocycle in a multitude of approved drugs.[1] We will dissect their distinct electronic and steric profiles, their impact on crucial drug-like properties, and provide actionable insights for their judicious application in drug discovery programs.

The Electronic Tug-of-War: Inductive Effects and pKa Modulation

The introduction of highly electronegative fluorine atoms profoundly influences the electron distribution within the pyridine ring. Both -CF3 and -OCF3 are strongly electron-withdrawing, a property that can significantly impact a molecule's interaction with its biological target and its acid-base chemistry.

The trifluoromethyl group is a potent electron-withdrawing substituent due to the cumulative inductive effect of the three fluorine atoms.[2] This effect deactivates the pyridine ring, making it less susceptible to oxidative metabolism. The Hammett constant (σp) for a -CF3 group is approximately +0.54, indicating its strong electron-withdrawing nature.[3] This electronic pull has a direct consequence on the basicity of the pyridine nitrogen. The pKa of pyridine is approximately 5.2. Upon introduction of a -CF3 group, a significant decrease in pKa is observed, rendering the pyridine less basic. For instance, the pKa of 3-(trifluoromethyl)pyridine has been determined using 19F NMR spectroscopy.[4]

The trifluoroethoxy group , while also electron-withdrawing, presents a more nuanced electronic profile. The oxygen atom is capable of donating electron density to the aromatic ring through resonance, which can partially counteract the strong inductive withdrawal of the -CF3 group. This interplay of inductive and resonance effects modulates the overall electron-withdrawing strength of the -OCF3 group compared to the purely inductive -CF3 group. This moderation is reflected in the pKa of trifluoroethoxy-substituted pyridines, which are expected to be less acidic (i.e., the pyridine nitrogen is more basic) than their trifluoromethyl counterparts, though still significantly less basic than unsubstituted pyridine.

G cluster_CF3 Trifluoromethyl (-CF3) cluster_OCF3 Trifluoroethoxy (-OCF3) CF3 Strong Inductive Effect (-I) pKa_CF3 Significant pKa Decrease (Less Basic Pyridine) CF3->pKa_CF3 Strongly electron-withdrawing OCF3 Inductive (-I) & Resonance (+R) Effects pKa_OCF3 Moderate pKa Decrease (More Basic than CF3-Pyridine) OCF3->pKa_OCF3 Moderated electron-withdrawal Pyridine Pyridine (pKa ~5.2) Pyridine->pKa_CF3 Pyridine->pKa_OCF3

Lipophilicity and Membrane Permeability: A Balancing Act

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine is known to increase lipophilicity, and both -CF3 and -OCF3 groups contribute to a higher logP.

The trifluoromethyl group significantly enhances lipophilicity.[5] The Hansch hydrophobicity constant (π) for -CF3 is +0.88.[5] This increased lipophilicity can improve membrane permeability and facilitate passage across the blood-brain barrier.[5]

The trifluoroethoxy group is generally considered to be more lipophilic than the trifluoromethyl group. The additional ethoxy linker contributes to a greater overall greasy character. This heightened lipophilicity can be advantageous for targeting lipophilic binding pockets or enhancing membrane transport, but it must be carefully balanced to avoid issues with aqueous solubility and potential off-target effects. For example, the calculated XLogP3 for 2-cyclopropyl-5-(2,2,2-trifluoroethoxy)pyridine is 2.5.[6]

Table 1: Comparative Physicochemical Properties of -CF3 and -OCF3 Substituted Pyridines (Illustrative)

PropertyPyridine3-(Trifluoromethyl)pyridine3-(Trifluoroethoxy)pyridine (Estimated)
pKa ~5.2Lower (More Acidic)Moderately Lower
logP 0.65HigherEven Higher
Metabolic Stability Susceptible to oxidationGenerally HighGenerally High

Metabolic Stability: Blocking the Reactive Sites

A major driver for the incorporation of fluorinated groups in drug design is to enhance metabolic stability. The high strength of the carbon-fluorine bond makes these substituents resistant to cleavage by metabolic enzymes.[2][5]

The trifluoromethyl group is exceptionally stable to oxidative metabolism. Its presence can shield adjacent positions on the pyridine ring from attack by cytochrome P450 (CYP) enzymes.[2] This "metabolic blocking" effect can significantly prolong a drug's half-life. In some cases, the introduction of a -CF3 group can provide a global protective effect against metabolism at other sites in the molecule.

The trifluoroethoxy group is also a metabolically robust moiety. It is often employed as a bioisostere for the methoxy (-OCH3) group to prevent O-demethylation, a common metabolic pathway.[2] While the -OCF3 group itself is stable, metabolic transformations may still occur on other parts of the molecule, such as hydroxylation of the pyridine ring.[2]

Conformational Considerations: The Rotational Freedom of -OCF3

The trifluoromethyl group is roughly spherical and relatively compact. In contrast, the trifluoroethoxy group possesses a flexible ethyl linker, introducing a degree of conformational freedom. The orientation of the -OCF3 group relative to the pyridine ring can influence binding to a biological target. This conformational flexibility can be either advantageous, allowing the molecule to adopt an optimal binding conformation, or detrimental, leading to a loss of entropy upon binding. Computational modeling and conformational analysis are therefore crucial when considering the introduction of an -OCF3 substituent.

Experimental Protocols for Property Determination

To empirically assess the impact of -CF3 and -OCF3 substitution, the following experimental protocols are essential.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of an acid or base to a solution of the pyridine derivative and monitoring the pH.

Protocol:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in an appropriate solvent (e.g., water or a co-solvent system for poorly soluble compounds).[7]

  • Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[7]

  • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M HCl (for basic compounds) or 0.1 M NaOH (for acidic compounds).[7]

  • Data Acquisition: Record the pH value after each incremental addition of the titrant, ensuring the reading has stabilized.[7]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[7]

G

Determination of logP by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for determining lipophilicity.[8][9]

Protocol:

  • System Setup: Use a C18 reversed-phase column with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[8]

  • Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve by plotting the logarithm of their capacity factors (k') against their known logP values.[8]

  • Sample Analysis: Inject the test compound into the HPLC system under the same conditions and determine its retention time.[8]

  • Calculation: Calculate the capacity factor (k') for the test compound from its retention time and the void time of the column. Use the calibration curve to determine the logP of the test compound.[8]

G

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[10]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and a NADPH-regenerating system.[3][10]

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).[3]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[3]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.[10]

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[3]

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[10]

G

Strategic Considerations in Drug Design: When to Choose -CF3 vs. -OCF3

The choice between a trifluoromethyl and a trifluoroethoxy substituent is a strategic decision that depends on the specific objectives of the drug design program.

Choose Trifluoromethyl (-CF3) when:

  • A strong, purely inductive electron-withdrawing effect is desired to significantly decrease the basicity of the pyridine nitrogen.

  • A compact, metabolically robust group is needed to block a specific site of metabolism.

  • A moderate increase in lipophilicity is sufficient.

  • Simplicity in synthesis is a consideration, as methods for introducing -CF3 groups are well-established.

Choose Trifluoroethoxy (-OCF3) when:

  • A more nuanced electronic profile is required, with a less pronounced decrease in pyridine basicity compared to -CF3.

  • A greater increase in lipophilicity is needed to enhance membrane permeability or target a lipophilic pocket.

  • Preventing O-demethylation of a parent methoxy-containing compound is the primary goal.

  • The conformational flexibility of the ethoxy linker can be exploited for optimal target engagement.

Conclusion

Both trifluoromethyl and trifluoroethoxy groups are invaluable tools in the medicinal chemist's repertoire for optimizing the properties of pyridine-containing drug candidates. The -CF3 group offers a potent and straightforward means to enhance metabolic stability and reduce basicity, while the -OCF3 group provides a more lipophilic and electronically moderated alternative with unique conformational properties. A thorough understanding of their distinct characteristics, supported by robust experimental data, is paramount for their successful application in the rational design of novel therapeutics.

References

A Researcher's Guide to Elucidating the Mechanism of Action for 6-(2,2,2-Trifluoroethoxy)nicotinic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously confirm the mechanism of action of novel nicotinic acid analogs, specifically focusing on compounds like 6-(2,2,2-Trifluoroethoxy)nicotinic acid. We move beyond simple descriptions of protocols to explain the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to characterization. The central hypothesis for this class of compounds is their interaction with the G-protein coupled receptor 109A (GPR109A), a known target for nicotinic acid (niacin) and a key regulator of metabolic and inflammatory pathways.[1][2]

The Primary Target: GPR109A (HCA₂) and its Dual Signaling Cascades

Nicotinic acid and its analogs are known to exert their pharmacological effects primarily through the activation of GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[1][2][3] This receptor is predominantly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[4][5] Understanding its signaling mechanism is paramount to characterizing any novel agonist.

Upon agonist binding, GPR109A initiates two primary signaling pathways:

  • The Canonical Gαi/o-Mediated Pathway: The receptor couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular concentrations of cyclic AMP (cAMP).[3][4][5] This cascade is largely responsible for the anti-lipolytic effects seen in adipocytes.

  • The β-Arrestin-Mediated Pathway: GPR109A activation can also promote the recruitment of β-arrestin proteins. This secondary pathway is often associated with receptor desensitization, internalization, and the initiation of G-protein-independent signaling events, such as the activation of MAP kinase pathways (e.g., ERK).[3][4]

A thorough investigation must therefore address both signaling arms to understand the compound's potential for biased agonism, which could differentiate its therapeutic profile from that of native nicotinic acid.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109A GPR109A (HCA₂) Receptor Gi Gαi/o-GDP GPR109A->Gi Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Ligand 6-(2,2,2-Trifluoroethoxy) nicotinic acid Ligand->GPR109A Binds G_active Gαi-GTP Gi->G_active GTP Exchange G_active->AC Inhibits Downstream_B Downstream Signaling (e.g., ERK Activation, Receptor Internalization) BetaArrestin->Downstream_B Leads to PKA PKA Activity cAMP->PKA Activates Downstream_G Cellular Effects (e.g., ↓ Lipolysis) PKA->Downstream_G Leads to Experimental_Workflow A Step 1: Target Engagement Confirm direct binding to GPR109A B Step 2: Gαi Pathway Activation Measure functional inhibition of cAMP A->B If binding is confirmed... C Step 3: β-Arrestin Pathway Activation Assess potential for biased agonism B->C Characterize full signaling profile... D Step 4: Cellular Response Validate downstream anti-inflammatory effects C->D Connect to cellular function... E Conclusion: Confirmed GPR109A Agonist with Characterized Signaling Profile D->E

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-(2,2,2-Trifluoroethoxy)nicotinic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The procedures outlined herein are designed to ensure that this halogenated organic compound is managed responsibly from the point of generation to its final disposition, safeguarding both laboratory personnel and the environment.

Foundational Principles: Hazard Assessment and Characterization

  • Nicotinic Acid Core: The carboxylic acid group renders the molecule acidic. Compounds of this class are typically classified as skin and eye irritants.[1][2][3][4]

  • Trifluoroethoxy Group: The presence of the C-F bonds places this compound in the category of halogenated organic compounds.[5] These substances are often subject to specific environmental regulations due to their potential for persistence and the hazardous byproducts that can form during improper treatment, such as incineration.[6]

Based on this analysis, the compound should be handled as a hazardous material that is an irritant and a regulated halogenated organic waste.

Table 1: Summary of Key Safety and Disposal Information

ParameterGuidelineRationale & Sources
Chemical Name This compoundN/A
CAS Number 175204-90-7[7]
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory IrritantBased on analogous structures like 6-(Trifluoromethyl)nicotinic acid and nicotinic acid.[1][2][3][8]
Waste Classification Hazardous Chemical Waste, Halogenated Organic CompoundThe trifluoro- group necessitates classification as halogenated waste for proper disposal.[5][9][10]
Required PPE Safety Goggles, Lab Coat, Nitrile GlovesStandard for handling chemical irritants.[1][2]
Container Type Glass or high-density polyethylene (HDPE)Acids should not be stored in metal containers due to corrosion risk.[11][12]
Primary Disposal Route Collection by institutional Environmental Health & Safety (EH&S)Do not dispose of down the drain or in regular trash.[13]

Operational Protocol: From Bench to Pickup

Safe disposal is an active process that begins the moment waste is generated. Adherence to a systematic workflow prevents accidents, ensures regulatory compliance, and simplifies the final disposal process.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. This is the first line of defense against chemical exposure.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.[1]

Waste Segregation: The Cornerstone of Compliance

The single most important step in managing this waste is proper segregation. Mixing waste streams can lead to dangerous chemical reactions and complicates disposal, often increasing costs significantly.

  • Halogenated vs. Non-Halogenated: This is a critical distinction. This compound waste must be collected in a dedicated "Halogenated Organic Waste" container.[10][11] Mixing it with non-halogenated solvents like ethanol or acetone contaminates the entire volume, requiring it all to be treated as more stringently regulated halogenated waste.[10]

  • Acids vs. Bases: Store this acidic waste separately from any basic or caustic waste streams to prevent violent neutralization reactions.[12]

  • Oxidizers: Keep away from oxidizing agents to prevent potentially hazardous reactions.[12]

Step-by-Step Disposal Procedure

Follow this workflow for the collection and storage of this compound waste pending pickup by your institution's certified waste management provider.

  • Select a Compatible Container: Choose a clean, leak-proof container made of glass or chemical-resistant plastic (e.g., HDPE). Ensure it has a secure, tight-fitting screw cap.[12][14] Never use foodstuff containers.[12]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste this compound." Do not use abbreviations.[10] If it is a mixed waste stream, list all components and their approximate percentages.

  • Transfer the Waste: Carefully transfer the waste into the labeled container. If dealing with the solid form, avoid creating dust.[2][8] For solutions, use a funnel to prevent spills.

  • Keep Container Closed: The container must remain tightly sealed at all times except when actively adding waste.[10][14] This minimizes the release of vapors and prevents spills.

  • Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA at or near the point of generation.[12][14] This area should be under the control of laboratory personnel and clearly marked. The SAA must have secondary containment, such as a spill tray, to capture any potential leaks.

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.[11]

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

For a solid (powder) spill:

  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear your standard PPE, including a dust respirator if available.[8]

  • Clean Up: Gently sweep or vacuum up the material to avoid generating dust. Use dry clean-up procedures.[8] Place the collected material into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

For a solution spill:

  • Alert and Secure: Notify others and secure the area.

  • Contain the Spill: Use absorbent pads or spill pillows to surround the spill and prevent it from spreading.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Once absorbed, carefully scoop the material into a suitable container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal. Prevent runoff from entering drains.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 start Waste Generation characterize Characterize Waste (Solid/Liquid, Halogenated?) start->characterize select_container Select Compatible Container (Glass or Plastic) characterize->select_container label Affix Hazardous Waste Label (Full Chemical Name) select_container->label store Store in Secondary Containment in Satellite Accumulation Area (SAA) label->store request_pickup Container Full: Request EH&S Pickup store->request_pickup spill Spill Occurs end Final Disposal (by licensed facility) request_pickup->end spill_protocol Execute Spill Protocol: 1. Alert & Secure 2. Contain & Absorb 3. Collect for Disposal spill->spill_protocol store_spill_waste Store Spill Debris in SAA spill_protocol->store_spill_waste store_spill_waste->request_pickup

Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.